molecular formula C23H51N2O5P B10786780 Lyso-dihydrosphingomyelin

Lyso-dihydrosphingomyelin

Katalognummer: B10786780
Molekulargewicht: 466.6 g/mol
InChI-Schlüssel: GSEOJHIBPQRSNH-XZOQPEGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sphinganine-1-phosphocholine is a phosphosphingolipid consisting of sphinganine having a phosphocholine group attached to its primary hydroxyl group. It has a role as a marine metabolite. It is an ammonium betaine, a member of phosphocholines and a phosphosphingolipid. It is functionally related to a sphinganine.
Sphinganine-1-phosphocholine has been reported in Trypanosoma brucei with data available.

Eigenschaften

Molekularformel

C23H51N2O5P

Molekulargewicht

466.6 g/mol

IUPAC-Name

[(2S,3R)-2-amino-3-hydroxyoctadecyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C23H51N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h22-23,26H,5-21,24H2,1-4H3/t22-,23+/m0/s1

InChI-Schlüssel

GSEOJHIBPQRSNH-XZOQPEGZSA-N

Isomerische SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O

Kanonische SMILES

CCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Catabolism of Lyso-dihydrosphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-dihydrosphingomyelin (lyso-DHSM), a bioactive sphingolipid, is the N-deacylated analog of dihydrosphingomyelin (DHSM). While present at lower concentrations than its acylated counterpart, lyso-DHSM and its unsaturated form, lysosphingomyelin (also known as sphingosylphosphorylcholine), are emerging as critical signaling molecules in a variety of physiological and pathological processes. Their roles in cell proliferation, migration, inflammation, and as biomarkers for certain lysosomal storage diseases underscore the importance of understanding their metabolic pathways.[1][2][3] This technical guide provides a comprehensive overview of the core synthesis and catabolism pathways of this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development in this area.

Core Metabolic Pathways

The metabolism of this compound is intricately linked to the broader sphingolipid metabolic network. Its synthesis and degradation are controlled by a series of enzymatic reactions that regulate the balance between various bioactive sphingolipid species.

Synthesis of this compound

The primary route for the synthesis of this compound involves the deacylation of dihydrosphingomyelin. This reaction is catalyzed by sphingomyelin deacylase .

  • Sphingomyelin Deacylase: This enzyme cleaves the N-acyl linkage of dihydrosphingomyelin, releasing a fatty acid and yielding this compound. Notably, sphingomyelin deacylase activity has been attributed to the β-subunit of acid ceramidase .[4][5][6] This dual functionality of acid ceramidase highlights a key regulatory node in sphingolipid metabolism, controlling the balance between ceramide and lysosphingolipid production. Increased activity of sphingomyelin deacylase can lead to an accumulation of lysosphingolipids and a corresponding deficiency in ceramides, a state observed in conditions like atopic dermatitis.[5][7]

An alternative, though less characterized, pathway may involve the direct phosphorylation of dihydrosphingosine (sphinganine) to sphinganine-1-phosphate, followed by the addition of a phosphocholine headgroup. However, the direct deacylation of dihydrosphingomyelin is considered the principal synthetic route.

Catabolism of this compound

The breakdown of this compound is crucial for terminating its signaling functions and maintaining cellular homeostasis. Two primary enzymatic pathways are involved in its catabolism.

  • Lysophospholipase D (Autotaxin): this compound can be hydrolyzed by lysophospholipase D (lyso-PLD), an enzyme also known as autotaxin (ATX).[3][8] ATX cleaves the phosphocholine headgroup, generating sphinganine-1-phosphate (dhS1P) , another potent signaling lipid.[3] This conversion is a critical step in the signaling cascade of lysosphingolipids.

  • Acid Sphingomyelinase: Evidence suggests that acid sphingomyelinase (aSMase), the enzyme responsible for hydrolyzing sphingomyelin to ceramide, can also act on lysosphingomyelin.[9] By analogy, it is plausible that aSMase also catabolizes this compound, cleaving the phosphocholine headgroup to yield dihydrosphingosine (sphinganine). This pathway represents a direct route for the removal of lyso-DHSM and the regeneration of the sphingoid base precursor.

Quantitative Data

The following table summarizes key quantitative data related to the enzymes and molecules involved in this compound metabolism.

ParameterValueOrganism/SystemReference
Sphingomyelin Deacylase Activity
- in Atopic Dermatitis (lesional stratum corneum)> 5-fold increase vs. healthy controlHuman[5]
- in Atopic Dermatitis (non-lesional stratum corneum)> 3-fold increase vs. healthy controlHuman[5]
Lyso-sphingomyelin (SPC) Concentration
- in healthy human plasma~50 nMHuman[1]
- in healthy human serum~130 nMHuman[1]

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells for Sphingolipid Analysis

This protocol describes a common method for extracting total lipids, including this compound, from cultured cells for subsequent analysis by LC-MS/MS.[10]

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol

  • Chloroform (LC-MS grade)

  • Deionized water

  • Internal standards (e.g., deuterated sphingolipid analogs)

  • Cell scraper

  • Centrifuge (capable of 4°C and >3000 x g)

  • Nitrogen evaporator

Procedure:

  • Place the cell culture plate on ice and aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS.

  • Add a known amount of internal standard mixture dissolved in ice-cold methanol to each well.

  • Scrape the cells and transfer the cell suspension to a glass tube.

  • Add chloroform and vortex vigorously to create a single-phase mixture (methanol:chloroform ratio should be approximately 2:1).

  • Incubate at 48°C for at least 1 hour to ensure efficient extraction.

  • Add chloroform and deionized water to induce phase separation (final ratio of chloroform:methanol:water of approximately 2:1:0.8).

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

Protocol 2: In Vitro Assay for Sphingomyelin Deacylase Activity

This protocol is adapted from methods used to measure sphingomyelin deacylase activity in skin samples.[7]

Materials:

  • Fluorescently labeled or radiolabeled dihydrosphingomyelin substrate

  • Tissue or cell lysate

  • Assay buffer (e.g., sodium acetate buffer, pH 4.5)

  • Stop solution (e.g., chloroform:methanol 2:1, v/v)

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Scintillation counter or fluorescence scanner

Procedure:

  • Prepare the substrate by dissolving it in an appropriate solvent and incorporating it into detergent micelles or liposomes.

  • Incubate the tissue or cell lysate with the substrate in the assay buffer at 37°C for a defined period.

  • Stop the reaction by adding the stop solution.

  • Extract the lipids into the organic phase.

  • Separate the product (labeled fatty acid) from the unreacted substrate by TLC.

  • Quantify the amount of product formed by scintillation counting or fluorescence scanning.

  • Calculate the enzyme activity based on the amount of product generated per unit of time and protein concentration.

Protocol 3: In Vitro Assay for Acid Sphingomyelinase Activity using a Fluorogenic Substrate

This protocol outlines a common method for measuring acid sphingomyelinase activity.[11][12]

Materials:

  • Fluorogenic sphingomyelin substrate (e.g., N-(7-(4-nitrobenzo-2-oxa-1,3-diazole))-sphingosylphosphorylcholine)

  • Cell or tissue homogenates

  • Assay buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0)

  • Stop solution

  • Fluorometer

Procedure:

  • Prepare cell or tissue homogenates in a suitable lysis buffer.

  • Incubate a known amount of protein from the homogenate with the fluorogenic substrate in the assay buffer at 37°C.

  • After a defined incubation time, stop the reaction.

  • Measure the fluorescence of the released product using a fluorometer with appropriate excitation and emission wavelengths.

  • Calculate the enzyme activity based on a standard curve generated with a known amount of the fluorescent product.

Mandatory Visualizations

Diagram 1: this compound Synthesis Pathway

Lyso_DHSM_Synthesis cluster_synthesis Synthesis DHSM Dihydrosphingomyelin SM_Deacylase Sphingomyelin Deacylase (Acid Ceramidase β-subunit) DHSM->SM_Deacylase Lyso_DHSM This compound Fatty_Acid Fatty Acid SM_Deacylase->Lyso_DHSM Deacylation SM_Deacylase->Fatty_Acid

Caption: Synthesis of this compound via deacylation of dihydrosphingomyelin.

Diagram 2: this compound Catabolism Pathways

Lyso_DHSM_Catabolism cluster_catabolism Catabolism Lyso_DHSM This compound Lyso_PLD Lysophospholipase D (Autotaxin) Lyso_DHSM->Lyso_PLD aSMase Acid Sphingomyelinase Lyso_DHSM->aSMase dhS1P Sphinganine-1-Phosphate Dihydrosphingosine Dihydrosphingosine Phosphocholine Phosphocholine Lyso_PLD->dhS1P Hydrolysis aSMase->Dihydrosphingosine Hydrolysis aSMase->Phosphocholine

Caption: Catabolic pathways of this compound.

Diagram 3: Experimental Workflow for this compound Analysis

Experimental_Workflow Start Cell/Tissue Sample Extraction Lipid Extraction (with Internal Standards) Start->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitution in LC-MS/MS Solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis

Caption: General workflow for the analysis of this compound from biological samples.

Conclusion and Future Directions

The synthesis and catabolism of this compound are tightly regulated processes with significant implications for cellular signaling and disease. The identification of sphingomyelin deacylase (as the β-subunit of acid ceramidase) as the key synthetic enzyme and lysophospholipase D (autotaxin) and acid sphingomyelinase as the primary catabolic enzymes provides a framework for understanding the regulation of lyso-DHSM levels.

Future research should focus on several key areas:

  • Elucidating the specific regulatory mechanisms that control the activity of these enzymes to modulate lyso-DHSM production and degradation.

  • Developing more specific inhibitors and activators for these enzymes to enable precise pharmacological manipulation of lyso-DHSM levels for therapeutic purposes.

  • Expanding the quantitative analysis of lyso-DHSM and related metabolites across a wider range of biological systems and disease models to better understand their physiological and pathological roles.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to advance our understanding of this compound metabolism and its potential as a therapeutic target.

References

The Biological Landscape of Lyso-dihydrosphingomyelin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lyso-dihydrosphingomyelin (lyso-DHSM) is a deacylated derivative of dihydrosphingomyelin (DHSM), a saturated sphingolipid found in cellular membranes. While the biological functions of its unsaturated counterpart, lysosphingomyelin (lyso-SM), have been more extensively studied, the specific roles of lyso-DHSM are less characterized and are often inferred from the activities of related sphingolipids. This technical guide provides a comprehensive overview of the known and potential biological functions of lyso-DHSM in cells, with a focus on its metabolism, its impact on membrane biology, and its putative signaling roles. This document synthesizes current knowledge, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of key pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to this compound

This compound is a member of the lysosphingolipid family, characterized by a sphingoid base backbone, a phosphate group, and a choline head group, but lacking the N-acyl chain present in its parent molecule, dihydrosphingomyelin. DHSM, a minor component of mammalian cell membranes, is particularly enriched in certain tissues like the brain and the lens.[1] The presence of a saturated sphingoid backbone in DHSM and, consequently, in lyso-DHSM, influences its biophysical properties and interactions within the cell membrane.[1]

Metabolism of this compound

The cellular concentration of lyso-DHSM is tightly regulated by the coordinated action of synthetic and catabolic enzymes.

2.1. Synthesis:

Lyso-DHSM is primarily generated through the deacylation of dihydrosphingomyelin. This reaction is catalyzed by a sphingomyelin deacylase. While the specific enzyme responsible for DHSM deacylation is not fully characterized, it is plausible that enzymes with broader specificity for sphingomyelin deacylation are involved.

2.2. Catabolism:

The catabolism of lyso-DHSM likely follows pathways similar to other lysosphingolipids, involving enzymatic degradation to simpler components that can be recycled or excreted.

DHSM Dihydrosphingomyelin (DHSM) Lyso_DHSM This compound (Lyso-DHSM) DHSM->Lyso_DHSM Deacylation Deacylase Sphingomyelin Deacylase DHSM->Deacylase Fatty_Acid Fatty Acid Lyso_DHSM->Fatty_Acid Acylation (reverse reaction) Deacylase->Lyso_DHSM cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lyso_DHSM_extra Lyso-DHSM (extracellular) GPCR GPCR (e.g., OGR1, S1P Receptors) Lyso_DHSM_extra->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (Proliferation, Migration, etc.) Ca2_release->Cellular_Response MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade MAPK_Cascade->Cellular_Response start Start: Biological Sample homogenize Homogenization start->homogenize precipitate Protein Precipitation (Methanol + Internal Standard) homogenize->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quantify Quantification lcms->quantify

References

The Role of Lyso-dihydrosphingomyelin in Sphingolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of Lyso-dihydrosphingomyelin (Lyso-DHSM), a deacylated derivative of dihydrosphingomyelin, and its position within the complex network of sphingolipid metabolism. We will delve into its biochemical pathways, present available quantitative data, outline experimental methodologies for its study, and visualize its metabolic context through detailed diagrams.

Introduction to Sphingolipids and this compound

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, such as sphingosine or sphinganine (dihydrosphingosine).[1][2] They are not only critical structural components of eukaryotic cell membranes but also serve as bioactive molecules in a vast array of cellular processes, including signal transduction, cell proliferation, apoptosis, and inflammation.[1][3][4]

The sphingolipid metabolic network is a highly interconnected series of enzymatic reactions responsible for the synthesis and breakdown of various sphingolipid species. Key players in this network include ceramide, sphingomyelin (SM), and their precursor and derivative molecules. Dihydrosphingolipids, which contain a saturated sphinganine backbone, are key intermediates in the de novo synthesis pathway.[1]

This compound (Lyso-DHSM) , also known as sphingosylphosphorylcholine, is the N-deacylated form of dihydrosphingomyelin (DHSM). While DHSM itself is often a minor component in many mammalian tissues, it can be found in significant quantities in specific locations like the human eye lens, bovine brain, and milk.[5] The removal of the fatty acid chain from DHSM yields Lyso-DHSM, a molecule with potentially distinct biological activities, analogous to how lysosphingomyelin (the unsaturated counterpart) functions as a potent signaling molecule.[5]

Metabolic Pathways of this compound

Lyso-DHSM is situated at a crossroads of the sphingolipid metabolic pathway, linking the metabolism of dihydrosphingolipids with lysosphingolipid signaling.

Biosynthesis and Catabolism

The primary route to Lyso-DHSM formation is through the deacylation of dihydrosphingomyelin (DHSM). Conversely, Lyso-DHSM can be metabolized through re-acylation to reform DHSM or degradation by sphingomyelinases.

  • De Novo Synthesis of Precursors: The pathway begins with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT) to form 3-keto-dihydrosphingosine.[6] This is subsequently reduced to dihydrosphingosine (sphinganine).

  • Dihydroceramide Formation: (Dihydro)ceramide synthases (CerS) acylate dihydrosphingosine to form dihydroceramide (DHCer).[6]

  • Dihydrosphingomyelin (DHSM) Synthesis: Sphingomyelin synthase (SMS) transfers a phosphocholine headgroup from phosphatidylcholine to dihydroceramide, producing DHSM.[6][7]

  • Formation of Lyso-DHSM: While the specific enzyme is not definitively characterized, an acid ceramidase (AC) or a similar hydrolase is proposed to catalyze the deacylation of DHSM to yield Lyso-DHSM.

  • Catabolism of Lyso-DHSM: Lyso-DHSM can be a substrate for sphingomyelinases (SMases) , such as acid sphingomyelinase (ASMase), which would cleave the phosphocholine headgroup to produce dihydrosphingosine.[5][8] Alternatively, it could be re-acylated by a ceramide synthase to regenerate DHSM.

The diagram below illustrates the central metabolic pathways involving Lyso-DHSM.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_main_pathway Core Pathway cluster_signaling Signaling & Degradation Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine + Palmitoyl-CoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Dihydrosphingosine_out Dihydrosphingosine Dihydrosphingomyelin Dihydrosphingomyelin Dihydroceramide->Dihydrosphingomyelin SMS Dihydrosphingomyelin->Dihydroceramide SMase Lyso-DHSM Lyso-DHSM Dihydrosphingomyelin->Lyso-DHSM Acid Ceramidase (putative) Lyso-DHSM->Dihydrosphingomyelin Acyl-CoA Transferase (putative) Lyso-DHSM->Dihydrosphingosine_out SMase Signaling Signaling Lyso-DHSM->Signaling ?

Caption: Metabolic pathway showing the synthesis and catabolism of Lyso-DHSM.

Quantitative Data on Dihydrosphingolipids

Direct quantitative data for Lyso-DHSM is sparse in the literature. However, data for its precursor, dihydrosphingomyelin (DHSM), and related sphingolipids provide context for its potential abundance and distribution.

Lipid Species Sample Type Concentration / Abundance Reference
Dihydrosphingomyelin (DHSM)Human Eye LensConstitutes 76.9% of total sphingolipids (DHSM + SM)[9]
Palmitic DHSM (16:0)Human Eye Lens57.8% of total DHSM species[9]
Tetracosenoic DHSM (24:1)Human Eye Lens23.3% of total DHSM species[9]
Sphingomyelin (SM)Mouse Brain55.60 ± 0.43 pmol/μg protein[10][11]
Sphingomyelin (SM)Mouse Kidney43.75 ± 0.21 pmol/μg protein[10][11]
Sphingomyelin (SM)Mouse Liver22.26 ± 0.14 pmol/μg protein[10][11]
Sphingomyelin (SM)Mouse Plasma407.40 ± 0.31 μM[10][11]
Lyso-sphingomyelin (Lyso-SM)Dried Blood Spots (Niemann-Pick B Patients)~5-fold elevation compared to normal controls[12][13]

Experimental Protocols for Lyso-DHSM Analysis

The analysis of Lyso-DHSM requires sensitive and specific analytical techniques, typically involving liquid chromatography coupled with mass spectrometry (LC-MS/MS). Dihydrosphingomyelin is often used as an internal standard for sphingomyelin quantification, indicating that methods for its reliable detection are established.[10]

General Workflow for Sphingolipid Quantification

A typical workflow for the extraction and quantification of Lyso-DHSM from biological samples is outlined below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells, Plasma) Homogenize Homogenization Sample->Homogenize Spike Spike with Internal Standards (e.g., deuterated Lyso-DHSM) Homogenize->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry Dry & Reconstitute Extract->Dry Inject Inject into LC-MS/MS Dry->Inject Separate Chromatographic Separation (HPLC/UPLC) Inject->Separate Ionize Mass Spectrometry (ESI/APCI) Separate->Ionize Detect Detection & Quantification (MRM/SRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Normalize Normalization to Internal Standard Integrate->Normalize Quantify Absolute Quantification Normalize->Quantify

Caption: General experimental workflow for the quantification of Lyso-DHSM.
Detailed Methodological Steps

  • Sample Homogenization: Tissues are homogenized in a suitable buffer to ensure efficient extraction.

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., d7-Lyso-DHSM) is added to the sample. This is crucial for accurate quantification, correcting for sample loss during preparation and variations in instrument response.

  • Lipid Extraction: A common method is the Bligh and Dyer extraction, using a chloroform/methanol/water solvent system to partition lipids into an organic phase.

  • Sample Concentration: The organic phase containing the lipids is dried under a stream of nitrogen and the lipid extract is reconstituted in a solvent compatible with the LC-MS system.

  • LC-MS/MS Analysis:

    • Chromatography: The lipid extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system, typically with a C18 reversed-phase column, to separate Lyso-DHSM from other lipid species.[14]

    • Mass Spectrometry: The separated lipids are ionized (e.g., by Electrospray Ionization - ESI) and analyzed by a tandem mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), where a specific precursor ion (the molecular ion of Lyso-DHSM) is selected and fragmented, and a specific product ion is monitored. This provides high specificity and sensitivity.[15]

Biological Role and Clinical Significance

The precise biological functions of Lyso-DHSM are still under investigation. However, based on the activities of related molecules, several potential roles can be inferred.

Potential Signaling Roles

Lysosphingolipids, the class of molecules to which Lyso-DHSM belongs, are potent signaling molecules. For example, lysosphingomyelin (sphingosylphosphorylcholine) acts as a ligand for G protein-coupled receptors like OGR1 and has low-binding affinity for S1P receptors.[5] It is involved in processes such as intracellular calcium release, cell proliferation, and inflammation.[5] It is plausible that Lyso-DHSM may share some of these signaling properties, potentially acting as a modulator of specific cellular pathways. Its saturated sphingoid base might confer different receptor affinity or downstream effects compared to its unsaturated counterpart.

Membrane Properties and Disease

Dihydrosphingolipids have been shown to alter the physical properties of cell membranes. DHSM can function as a membrane organizer and impairs HIV-1 infection by increasing the rigidity of liquid-ordered membrane domains.[5] An accumulation of DHSM, resulting from the inhibition of ceramide desaturase, has been identified as a novel antiviral strategy against the West Nile Virus.[7] As the deacylated form, Lyso-DHSM could also influence membrane structure, although likely in a different manner due to its lysolipid nature.

Dysregulation of sphingolipid metabolism is a hallmark of numerous diseases, including lysosomal storage disorders like Niemann-Pick disease, which is caused by a deficiency in acid sphingomyelinase and leads to the accumulation of sphingomyelin.[5] In these patients, the deacylated form, lysosphingomyelin, is significantly elevated and serves as a useful biomarker.[12][13] While not yet established as a primary biomarker, altered levels of Lyso-DHSM could potentially reflect imbalances in the de novo sphingolipid synthesis pathway or in dihydro-sphingolipid catabolism.

The diagram below conceptualizes the potential relationships and effects of Lyso-DHSM.

Logical_Relationships Lyso_SM Lysosphingomyelin (Lyso-SM) Signaling Intracellular Signaling (e.g., Ca2+ release?) Receptors Receptor Interaction (GPCRs?) Antiviral Antiviral Effects (via DHSM accumulation) Lyso_DHSM Lyso_DHSM Lyso_DHSM->Lyso_SM Desaturation (via Ceramide) Lyso_DHSM->Signaling may trigger Lyso_DHSM->Receptors may bind Membrane Membrane Lyso_DHSM->Membrane influences Disease Disease Lyso_DHSM->Disease implicated in DHSM DHSM DHSM->Antiviral

Caption: Potential biological roles and relationships of Lyso-DHSM.

Conclusion

This compound is an understudied yet potentially significant metabolite at the intersection of de novo sphingolipid synthesis and lysosphingolipid signaling. While its precursor, DHSM, plays defined roles in membrane structure and has been implicated in antiviral responses, the specific functions of Lyso-DHSM remain an area for active research. Advances in lipidomic technologies provide the necessary tools to quantify this molecule accurately and to begin elucidating its role in both normal physiology and disease. For researchers in sphingolipid biology and drug development, understanding the metabolic regulation and potential signaling functions of Lyso-DHSM could uncover new therapeutic targets and diagnostic biomarkers.

References

Lyso-dihydrosphingomyelin: A Core Component in Lysosomal Storage Disease Pathology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lysosomal storage diseases (LSDs) are a group of over 70 inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes. This accumulation disrupts normal cellular function and leads to a wide range of clinical manifestations, often with significant neurological involvement. A key area of investigation in the pathology of many LSDs, particularly the sphingolipidoses, is the role of aberrant sphingolipid metabolism. Among the accumulating substrates, lyso-dihydrosphingomyelin, the deacylated form of dihydrosphingomyelin, is emerging as a potential biomarker and a key player in the pathogenic cascade of diseases such as Niemann-Pick disease. This technical guide provides a comprehensive overview of the current understanding of this compound's role in LSD pathology, with a focus on quantitative data, experimental methodologies, and affected signaling pathways.

The Biochemistry of this compound

This compound is a sphingolipid that lacks the fatty acid chain typically attached to the sphingoid base. Its structure consists of a sphingoid base (dihydrosphingosine), a phosphate group, and a choline head group. It is the saturated counterpart to the more commonly studied lysosphingomyelin.

The metabolism of dihydrosphingomyelin, the precursor to this compound, is a critical cellular process. Dihydrosphingomyelin is synthesized in the endoplasmic reticulum and is a minor component of cell membranes compared to sphingomyelin. Its catabolism primarily occurs in the lysosomes, where acid sphingomyelinase (ASM) hydrolyzes sphingomyelin and dihydrosphingomyelin to ceramide or dihydroceramide, respectively. A deficiency in ASM, as seen in Niemann-Pick disease types A and B, leads to the accumulation of sphingomyelin and, consequently, its deacylated form, lysosphingomyelin. While less studied, the accumulation of dihydrosphingomyelin and its deacylated form, this compound, is also implicated in the pathology of these diseases.

Quantitative Analysis of Lyso-sphingolipids in Lysosomal Storage Diseases

The quantification of accumulating sphingolipids is crucial for the diagnosis, prognosis, and monitoring of therapeutic interventions for LSDs. While specific quantitative data for this compound is still emerging, extensive data exists for its unsaturated counterpart, lysosphingomyelin (lyso-SPM), which serves as a valuable proxy for understanding the potential accumulation patterns of this compound.

Table 1: Lysosphingomyelin (lyso-SPM) Levels in Niemann-Pick Disease (NPD)

Biological MatrixDisease TypePatient CohortMean Concentration (Patient)Mean Concentration (Control)Fold ChangeReference
Dried Blood Spots (DBS)NPD-B27 patients2464 ng/mL525 ng/mL~4.7[1]
PlasmaAcid Sphingomyelinase Deficiency (ASMD)14 patients897 nmol/L60 nmol/L~15[2]

Table 2: Lysosphingomyelin-509 (lyso-SPM-509) Levels in Niemann-Pick Disease (NPD)

Biological MatrixDisease TypePatient CohortMean Concentration (Patient)Mean Concentration (Control)Fold ChangeReference
PlasmaAcid Sphingomyelinase Deficiency (ASMD)14 patients31,440 nmol/L1,088 nmol/L~29[2]

Note: Lyso-SPM-509 is a carboxylated analog of lysosphingomyelin and is also considered a biomarker for Niemann-Pick disease.

Experimental Protocols

Accurate quantification of this compound and related lipids requires robust and sensitive analytical methods. The gold standard for this application is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for the extraction and analysis of these lipids from biological samples.

Protocol 1: Extraction of Lyso-sphingolipids from Plasma

Objective: To extract this compound and other sphingolipids from plasma for LC-MS/MS analysis.

Materials:

  • Plasma sample

  • Methanol (LC-MS grade)

  • Internal Standard (IS) solution (e.g., deuterated or 13C-labeled this compound) in methanol

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solution (e.g., mobile phase A)

Procedure:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of cold methanol containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Objective: To separate and quantify this compound using a Hydrophilic Interaction Liquid Chromatography (HILIC) tandem mass spectrometry method.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • HILIC column (e.g., BEH Amide column)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Reagents:

  • Mobile Phase A: Acetonitrile/Water (95:5) with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Water (50:50) with 0.1% formic acid

Procedure:

  • Chromatographic Separation:

    • Inject 5-10 µL of the reconstituted sample onto the HILIC column.

    • Use a gradient elution program to separate the analytes. A typical gradient might start at a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more polar compounds.

    • Column temperature: 40°C.

    • Flow rate: 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode using ESI.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.

    • Optimize cone voltage and collision energy for each transition to maximize sensitivity.

    • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

G Experimental Workflow: LC-MS/MS Analysis of this compound cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Methanol_IS Methanol + Internal Standard Methanol_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Evaporation to Dryness Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution Injection HPLC Injection Reconstitution->Injection HILIC HILIC Separation Injection->HILIC ESI Electrospray Ionization HILIC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Quantification Quantification MSMS->Quantification

Caption: Workflow for the extraction and LC-MS/MS quantification of this compound.

Pathophysiological Signaling Pathways

The accumulation of this compound and related sphingolipids in lysosomes is not merely an inert storage phenomenon. These lipids are bioactive molecules that can disrupt critical cellular signaling pathways, contributing to the multifaceted pathology of LSDs.

Disruption of Lysosomal Calcium Homeostasis

Lysosomes are crucial signaling hubs that regulate cellular processes through the release of calcium (Ca²⁺) into the cytosol. This release is mediated by lysosomal calcium channels, such as the Transient Receptor Potential Mucolipin (TRPML) channels and Two-Pore Channels (TPCs). The accumulation of sphingolipids, including sphingosine (a component of this compound), has been shown to impair the function of these channels. This impairment leads to a reduction in lysosomal calcium release, which has downstream consequences for various cellular functions, including autophagy.

G Impact of this compound on Lysosomal Calcium Signaling cluster_lysosome Lysosome LysoDHS This compound Accumulation TRPML1 TRPML1/TPCs LysoDHS->TRPML1 Inhibition Ca_release Ca²⁺ Release TRPML1->Ca_release G This compound's Impact on Autophagy via TFEB LysoDHS This compound Accumulation Ca_release Lysosomal Ca²⁺ Release LysoDHS->Ca_release Inhibits Calcineurin Calcineurin Ca_release->Calcineurin Activates TFEB_cyto Cytosolic TFEB (Phosphorylated) Calcineurin->TFEB_cyto Dephosphorylates TFEB_nuc Nuclear TFEB (Dephosphorylated) TFEB_cyto->TFEB_nuc Translocation Autophagy Autophagy & Lysosomal Biogenesis TFEB_nuc->Autophagy Activates Transcription G Hypothesized Dysregulation of mTORC1 by this compound cluster_lysosome Lysosome LysoDHS This compound Accumulation mTORC1 mTORC1 Complex LysoDHS->mTORC1 Dysregulation? CellGrowth CellGrowth mTORC1->CellGrowth Cell Growth & Proliferation Autophagy Autophagy mTORC1->Autophagy Autophagy Inhibition

References

The Emergence of a Minor Lipid: A Technical Guide to the Discovery and Initial Characterization of Lyso-dihydrosphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-dihydrosphingomyelin, also known as sphinganylphosphorylcholine, represents a deacylated form of dihydrosphingomyelin. While not as abundant or extensively studied as its unsaturated counterpart, lysosphingomyelin, or its acylated precursor, dihydrosphingomyelin, this molecule holds significance in the intricate web of sphingolipid metabolism and signaling. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, drawing from foundational studies in sphingolipid chemistry and metabolism. Due to the absence of a singular, seminal "discovery" paper, its emergence is presented as a logical consequence of the broader scientific endeavor to elucidate the structure and function of sphingolipids.

Historical Context and Presumed Discovery

The discovery of the sphingolipid class dates back to the late 19th century with the work of Johann L.W. Thudichum.[1][2][3] However, the detailed characterization of individual sphingolipid species and their metabolic pathways occurred much later, primarily from the mid-20th century onwards.[4][5][6] The identification of this compound likely arose from two main avenues of research:

  • Metabolic Studies of Dihydrosphingomyelin: Early investigations into the catabolism of dihydrosphingomyelin revealed a stepwise degradation process. Studies involving radiolabeled dihydrosphingomyelin in the 1960s suggested that its breakdown proceeds through the sequential removal of the fatty acid (deacylation) to form this compound, followed by further degradation.[7]

  • Chemical Synthesis of Sphingolipid Analogs: The chemical synthesis of various sphingolipids and their derivatives for use as standards and in functional studies was a significant area of research. The preparation of sphingosylphosphorylcholine and its saturated counterpart would have been a logical step in understanding the structure-activity relationships of these molecules. A 1968 study detailed the enzymatic synthesis of sphingosylphosphorylcholine, providing a basis for the synthesis of related lyso-sphingolipids.[8][9]

While a specific first isolation from a biological source is not well-documented, the existence of D-erythro-lysodihydrosphingomyelin as a commercially available chemical reagent and its use as a synthetic precursor in later studies confirms its established characterization.

Physicochemical Properties

The initial characterization of any novel lipid involves the determination of its fundamental physicochemical properties. While specific early reports on this compound are scarce, its properties can be inferred from its structure and from studies on closely related sphingolipids.

PropertyValueSource/Method
Molecular Formula C23H51N2O5PMass Spectrometry
Molecular Weight 466.64 g/mol Mass Spectrometry
CAS Number 21658-11-7Chemical Abstract Service
Topological Polar Surface Area 104.84 ŲComputational
Hydrogen Bond Donors 2Computational
Hydrogen Bond Acceptors 7Computational
logP 5.79Computational

Key Experimental Protocols

Detailed experimental protocols from the era of initial sphingolipid characterization provide a blueprint for the isolation, synthesis, and analysis of this compound.

Protocol 1: Enzymatic Deacylation of Dihydrosphingomyelin

This protocol is based on the general principles of enzymatic hydrolysis of sphingolipids.

Objective: To generate this compound from dihydrosphingomyelin.

Materials:

  • Dihydrosphingomyelin

  • Sphingolipid Ceramide N-deacylase (SCDase)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Organic solvents for extraction (e.g., Chloroform:Methanol mixture)

  • Thin Layer Chromatography (TLC) plates and developing solvents

Procedure:

  • Substrate Preparation: Dissolve a known quantity of dihydrosphingomyelin in an appropriate solvent and evaporate to dryness under nitrogen to form a thin film.

  • Reaction Mixture: Resuspend the dihydrosphingomyelin film in the buffer solution containing a detergent or BSA to aid in solubilization.

  • Enzymatic Reaction: Add SCDase to the reaction mixture. The optimal enzyme concentration and incubation time should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature for SCDase activity (typically 37°C) for several hours.

  • Reaction Termination and Extraction: Stop the reaction by adding a chloroform:methanol mixture (e.g., 2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.

  • Isolation: Collect the lower organic phase containing the lipids. Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove water-soluble contaminants.

  • Analysis: Evaporate the organic solvent and redissolve the lipid extract in a small volume of chloroform:methanol. Spot the extract on a TLC plate alongside a dihydrosphingomyelin standard.

  • Chromatography: Develop the TLC plate in an appropriate solvent system to separate dihydrosphingomyelin from the more polar this compound.

  • Visualization: Visualize the lipid spots using a suitable stain (e.g., iodine vapor or primuline spray). The spot corresponding to this compound can be scraped for further analysis.

Protocol 2: Characterization by Mass Spectrometry

This protocol outlines the general steps for analyzing this compound using mass spectrometry, a cornerstone of lipidomics.[10]

Objective: To confirm the molecular weight and structure of this compound.

Materials:

  • Purified this compound sample

  • Mass spectrometer (e.g., Electrospray Ionization - Time of Flight, ESI-TOF)

  • Solvents for sample infusion (e.g., Methanol with formic acid)

Procedure:

  • Sample Preparation: Dissolve the purified this compound in the infusion solvent at a low concentration (e.g., 1-10 µM).

  • Mass Spectrometer Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode to detect the protonated molecule [M+H]+.

  • Sample Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system.

  • Data Acquisition (MS1): Acquire the full scan mass spectrum. The protonated molecular ion of this compound should be observed at m/z 467.36.

  • Tandem Mass Spectrometry (MS/MS): Select the precursor ion (m/z 467.36) for fragmentation.

  • Data Analysis: Analyze the resulting fragment ions. Characteristic fragments for sphingosylphosphorylcholine derivatives include the phosphocholine headgroup (m/z 184.07) and fragments resulting from the loss of water from the sphingoid base.

Signaling Pathways and Biological Relevance

While the specific signaling roles of this compound are not as well-defined as those of lysosphingomyelin, its structural similarity suggests potential involvement in similar pathways. Lysosphingolipids are known to act as signaling molecules, influencing a variety of cellular processes.[11][12] Dihydrosphingolipids, once considered inert, are now recognized as biologically active molecules.[13][14]

Dihydrosphingomyelin_Metabolism cluster_synthesis De Novo Synthesis cluster_conversion Conversion and Catabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine + Palmitoyl-CoA->3-Ketodihydrosphingosine SPT Dihydrosphingosine\n(Sphinganine) Dihydrosphingosine (Sphinganine) 3-Ketodihydrosphingosine->Dihydrosphingosine\n(Sphinganine) 3-KSR Dihydroceramide Dihydroceramide Dihydrosphingosine\n(Sphinganine)->Dihydroceramide CerS Dihydrosphingomyelin Dihydrosphingomyelin Dihydroceramide->Dihydrosphingomyelin SMS Ceramide Ceramide Dihydroceramide->Ceramide DES This compound This compound Dihydrosphingomyelin->this compound SCDase (Deacylation) Dihydroceramide Dihydroceramide Dihydrosphingomyelin->Dihydroceramide SMase Dihydrosphingosine-1-phosphate Dihydrosphingosine-1-phosphate This compound->Dihydrosphingosine-1-phosphate SPHK Dihydrosphingosine\n(Sphinganine) Dihydrosphingosine (Sphinganine) Dihydroceramide ->Dihydrosphingosine\n(Sphinganine) Ceramidase

Experimental_Workflow cluster_synthesis Synthesis/Isolation cluster_characterization Characterization Dihydrosphingomyelin Dihydrosphingomyelin Enzymatic\nDeacylation Enzymatic Deacylation Dihydrosphingomyelin->Enzymatic\nDeacylation SCDase Lipid Extraction Lipid Extraction Enzymatic\nDeacylation->Lipid Extraction TLC Purification TLC Purification Lipid Extraction->TLC Purification Purified\nthis compound Purified This compound TLC Purification->Purified\nthis compound Mass Spectrometry Mass Spectrometry Purified\nthis compound->Mass Spectrometry Physicochemical\nProperty Analysis Physicochemical Property Analysis Purified\nthis compound->Physicochemical\nProperty Analysis Molecular Weight\nDetermination Molecular Weight Determination Mass Spectrometry->Molecular Weight\nDetermination Structural Elucidation\n(MS/MS) Structural Elucidation (MS/MS) Mass Spectrometry->Structural Elucidation\n(MS/MS)

Logical_Relationship Sphingolipid\nMetabolism Studies Sphingolipid Metabolism Studies Identification of\nDihydrosphingomyelin Identification of Dihydrosphingomyelin Sphingolipid\nMetabolism Studies->Identification of\nDihydrosphingomyelin Investigation of\nCatabolic Pathways Investigation of Catabolic Pathways Identification of\nDihydrosphingomyelin->Investigation of\nCatabolic Pathways Chemical Synthesis\nof Sphingolipids Chemical Synthesis of Sphingolipids Development of\nAnalytical Methods Development of Analytical Methods Chemical Synthesis\nof Sphingolipids->Development of\nAnalytical Methods Characterization of\nMetabolic Intermediates Characterization of Metabolic Intermediates Development of\nAnalytical Methods->Characterization of\nMetabolic Intermediates Postulation of\nthis compound\nas an Intermediate Postulation of This compound as an Intermediate Investigation of\nCatabolic Pathways->Postulation of\nthis compound\nas an Intermediate Confirmation of\nthis compound\nStructure Confirmation of This compound Structure Characterization of\nMetabolic Intermediates->Confirmation of\nthis compound\nStructure Postulation of\nthis compound\nas an Intermediate->Confirmation of\nthis compound\nStructure

References

The Endogenous Presence of Lyso-dihydrosphingomyelin in Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-dihydrosphingomyelin (Lyso-DHSM) is a deacylated form of dihydrosphingomyelin (DHSM), a saturated sphingolipid. While its unsaturated counterpart, lysosphingomyelin (sphingosylphosphorylcholine), has been more extensively studied, emerging interest in the broader sphingolipidome has brought attention to the potential biological significance of Lyso-DHSM. This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous presence of Lyso-DHSM in tissues, methodologies for its analysis, and its putative biological roles and signaling pathways.

Endogenous Presence and Distribution

Dihydrosphingomyelin, the precursor to Lyso-DHSM, is generally considered a minor lipid component in many mammalian tissues. However, notable exceptions exist where it is found in significant concentrations. The most striking example is the human eye lens membrane, where DHSM constitutes approximately half of all phospholipids[1][2]. Significant amounts have also been reported in bovine brain and milk[1]. The presence of the precursor in these tissues suggests the potential for the endogenous formation and presence of Lyso-DHSM.

While direct quantitative data for Lyso-DHSM across a range of tissues remains limited in the current scientific literature, its structural similarity to lysosphingomyelin, which is found in blood plasma, ascites, and various tissues, implies a potential for its co-existence[1]. Lysosphingolipids, in general, are known to accumulate in certain lysosomal storage disorders, such as Niemann-Pick disease, where elevations of lysosphingomyelin have been documented[3][4][5][6]. Further research is required to specifically quantify the endogenous levels of Lyso-DHSM in both healthy and diseased states.

Table 1: Qualitative and Inferred Presence of Dihydrosphingomyelin (Precursor to Lyso-DHSM) in Tissues

Tissue/FluidSpeciesRelative Abundance of DihydrosphingomyelinReference
Eye Lens MembraneHumanHigh (approx. 50% of phospholipids)[1][2]
BrainBovineSignificant[1]
MilkBovineSignificant[1]
Various TissuesMammalianMinor component[1]

Experimental Protocols

The analysis of Lyso-DHSM requires robust methods for its extraction from complex biological matrices and sensitive quantification, typically achieved by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction from Tissues

Standard lipid extraction methods are effective for isolating sphingolipids, including Lyso-DHSM. The choice of method may depend on the specific tissue and the desired range of lipids to be analyzed.

a) Folch Method:

  • Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol.

  • Add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.

  • Centrifuge to separate the layers.

  • The lower organic phase, containing the lipids, is collected.

  • The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for LC-MS/MS analysis.

b) Bligh and Dyer Method:

  • Homogenize the tissue sample in a 1:2:0.8 (v/v/v) mixture of chloroform, methanol, and water.

  • Add an additional volume of chloroform and water to achieve a final ratio of 2:2:1.8 and induce phase separation.

  • Centrifuge to separate the phases.

  • Collect the lower organic phase.

  • Dry the lipid extract under nitrogen and reconstitute for analysis.

Quantitative Analysis by LC-MS/MS

LC-MS/MS provides the high sensitivity and specificity required for the quantification of low-abundance lipids like Lyso-DHSM.

  • Chromatography: Reversed-phase chromatography using a C18 column is commonly employed for the separation of sphingolipids. A gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, and water with additives such as formic acid and ammonium formate is typically used to achieve optimal separation[7].

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of lysosphingolipids. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for Lyso-DHSM and an appropriate internal standard are monitored[7][8].

  • Internal Standards: The use of a stable isotope-labeled internal standard is crucial for accurate quantification to correct for matrix effects and variations in extraction efficiency and instrument response. A suitable internal standard would be a deuterated or 13C-labeled Lyso-DHSM. In the absence of a specific Lyso-DHSM standard, other related sphingolipid standards, such as deuterated lysosphingomyelin, may be considered, although this is less ideal[9][10].

Biological Functions and Signaling Pathways

Direct evidence for the specific biological functions and signaling pathways of Lyso-DHSM is currently scarce. However, insights can be drawn from its close structural analog, lysosphingomyelin (sphingosylphosphorylcholine), and the broader class of dihydrosphingolipids.

Lysosphingomyelin is a bioactive lipid that acts as both an intracellular and extracellular signaling molecule[1]. It is known to exert its effects through G protein-coupled receptors (GPCRs), including the ovarian cancer G protein-coupled receptor 1 (OGR1) and sphingosine-1-phosphate (S1P) receptors[1][11]. Activation of these receptors can lead to downstream signaling cascades involving the activation of mitogen-activated protein kinases (MAPKs) and intracellular calcium mobilization[1]. These pathways are involved in a wide range of cellular processes, including proliferation, migration, and inflammation[1].

Given the structural similarity, it is plausible that Lyso-DHSM may interact with some of the same receptors as lysosphingomyelin, potentially with different affinities or leading to distinct downstream effects. The saturation of the sphingoid base in Lyso-DHSM may influence its binding to receptors and its incorporation into cellular membranes, thereby modulating membrane properties and signaling events differently than its unsaturated counterpart.

Dihydrosphingolipids, as a class, have been implicated in cellular responses to stress, autophagy, and immune responses. Furthermore, the accumulation of dihydrosphingomyelin has been shown to have antiviral effects by rigidifying liquid-ordered membrane domains[1]. This suggests that Lyso-DHSM could also play a role in modulating membrane biophysics and host-pathogen interactions.

Visualizations

Signaling Pathways

Lysosphingolipid_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lyso-DHSM Lyso-DHSM GPCR GPCR (e.g., OGR1, S1P Receptors) Lyso-DHSM->GPCR Putative Interaction Lysosphingomyelin Lysosphingomyelin Lysosphingomyelin->GPCR G_Protein G Protein GPCR->G_Protein Effector Effector Enzymes (e.g., PLC, MAPK Kinases) G_Protein->Effector Second_Messengers Second Messengers (e.g., Ca2+, DAG) Effector->Second_Messengers Cellular_Response Cellular Response (Proliferation, Migration, etc.) Second_Messengers->Cellular_Response

Caption: Putative signaling pathway for Lyso-DHSM, extrapolated from known lysosphingomyelin signaling.

Experimental Workflow

Lyso_DHSM_Workflow Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization Lipid_Extraction Lipid Extraction (Folch or Bligh & Dyer) Homogenization->Lipid_Extraction Phase_Separation Phase Separation Lipid_Extraction->Phase_Separation Organic_Phase_Collection Organic Phase Collection Phase_Separation->Organic_Phase_Collection Drying_Reconstitution Drying & Reconstitution Organic_Phase_Collection->Drying_Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis (C18, ESI+, MRM) Drying_Reconstitution->LC_MSMS_Analysis Data_Analysis Data Analysis & Quantification LC_MSMS_Analysis->Data_Analysis

Caption: General experimental workflow for the quantification of Lyso-DHSM in tissues.

Conclusion and Future Directions

This compound remains a relatively understudied component of the sphingolipidome. While its endogenous presence can be inferred from the distribution of its precursor, dihydrosphingomyelin, direct quantitative data in various tissues are urgently needed. The methodologies for its analysis are well-established within the broader field of lipidomics. The key knowledge gap lies in understanding its specific biological functions and signaling pathways. Future research should focus on:

  • Quantitative Profiling: Developing and applying targeted LC-MS/MS methods to accurately measure Lyso-DHSM concentrations in a wide range of healthy and diseased tissues.

  • Functional Studies: Investigating the specific biological effects of Lyso-DHSM on various cell types to elucidate its role in cellular processes.

  • Receptor Identification: Determining if Lyso-DHSM interacts with known or novel GPCRs to initiate signaling cascades.

  • Comparative Studies: Directly comparing the biological activities and signaling of Lyso-DHSM with its unsaturated counterpart, lysosphingomyelin, to understand the functional significance of the saturated sphingoid base.

A deeper understanding of the endogenous presence and biological role of Lyso-DHSM will provide a more complete picture of sphingolipid metabolism and its implications in health and disease, potentially uncovering new therapeutic targets for a variety of conditions.

References

Enzymatic Regulation of Lyso-dihydrosphingomyelin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic regulation of Lyso-dihydrosphingomyelin (Lyso-DHSM), a critical bioactive sphingolipid. This document details the metabolic pathways governing its synthesis and degradation, the key enzymes involved, their regulatory mechanisms, and relevant experimental protocols.

Introduction to this compound

This compound is the deacylated form of dihydrosphingomyelin (DHSM). While present in smaller quantities than its acylated counterpart, lyso-sphingolipids are increasingly recognized as potent signaling molecules involved in a variety of cellular processes. Understanding the enzymatic control of Lyso-DHSM levels is crucial for elucidating its physiological and pathological roles and for the development of novel therapeutics targeting sphingolipid metabolism.

Metabolic Pathways of this compound

The cellular concentration of Lyso-DHSM is tightly controlled by the coordinated action of synthetic and degradative enzymes. The primary pathways involve the deacylation of DHSM to form Lyso-DHSM and its subsequent catabolism.

Synthesis of this compound

The synthesis of Lyso-DHSM occurs through the deacylation of dihydrosphingomyelin.

  • Dihydrosphingomyelin Synthesis: Dihydrosphingomyelin is synthesized from dihydroceramide by the action of sphingomyelin synthases (SMS). These enzymes transfer a phosphocholine headgroup from phosphatidylcholine to dihydroceramide, yielding dihydrosphingomyelin and diacylglycerol.

  • Deacylation to this compound: The key enzymatic step in the formation of Lyso-DHSM is the hydrolysis of the N-acyl linkage of dihydrosphingomyelin. This reaction is catalyzed by sphingomyelin deacylase .[1][2][3] Recent studies have identified that this sphingomyelin deacylase activity is an intrinsic function of the β-subunit of acid ceramidase (ASAH1) .[4][5] This enzyme is a lysosomal hydrolase that plays a central role in the sphingolipid salvage pathway.[6][7] While the activity has been extensively characterized for sphingomyelin and glucosylceramide, the structural similarity of the N-acyl linkage in dihydrosphingomyelin strongly suggests it is also a substrate.[4]

Degradation of this compound

The degradation of Lyso-DHSM can proceed through several enzymatic routes, primarily involving the removal of the phosphocholine headgroup or the dihydrosphingosine backbone.

  • Hydrolysis by Lysophospholipases: this compound can be hydrolyzed by lysophospholipases. Specifically, neutral sphingomyelinases (nSMase1 and nSMase2) have been shown to hydrolyze sphingosylphosphorylcholine (the unsaturated analog of Lyso-DHSM) and are likely to act on Lyso-DHSM as well.[8]

  • Action of Lysophospholipase D: Another potential degradation pathway involves the cleavage of the phosphocholine headgroup by a lysophospholipase D (lysoPLD), such as autotaxin. This would generate dihydrosphingosine-1-phosphate, another bioactive lipid. While the primary substrates for autotaxin are lysophosphatidylcholines, its activity on other lysophospholipids is an area of ongoing research.[9][10]

Key Enzymes and Their Regulation

The regulation of Lyso-DHSM levels is primarily dependent on the activity of the enzymes that synthesize and degrade it, with acid ceramidase (ASAH1) playing a pivotal role in its formation.

Acid Ceramidase (ASAH1)
  • Structure and Function: Acid ceramidase is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[11] It is synthesized as a precursor protein that undergoes N-linked glycosylation and autoproteolytic cleavage in the endoplasmic reticulum and Golgi apparatus to form a heterodimer of α and β subunits.[7][12] The β-subunit harbors the sphingomyelin deacylase activity responsible for Lyso-DHSM formation.[4]

  • Regulation of Expression and Activity:

    • Transcriptional Regulation: The expression of the ASAH1 gene is regulated by various signaling pathways. For instance, ACTH/cAMP signaling has been shown to stimulate ASAH1 transcription.[13][14]

    • Post-Translational Modifications: N-linked glycosylation is crucial for the proper folding, stability, and trafficking of acid ceramidase.[12][15] The autoproteolytic cleavage into the α and β subunits is essential for its catalytic activity.[16]

    • Subcellular Localization: While primarily a lysosomal enzyme, acid ceramidase has also been found in other cellular compartments, including the nucleus, suggesting diverse functional roles.[17] The acidic pH of the lysosome is optimal for its ceramide hydrolyzing activity.[7]

Neutral Sphingomyelinases (nSMases)
  • Function: nSMase1 and nSMase2 are key enzymes in the hydrolysis of sphingomyelin to ceramide at a neutral pH. They have also been shown to hydrolyze sphingosylphosphorylcholine, indicating a role in the degradation of Lyso-DHSM.[8]

  • Regulation: The activity of nSMases is regulated by various stimuli, including inflammatory cytokines and growth factors, and is dependent on divalent cations like Mg2+ or Mn2+.[18]

Quantitative Data

Quantitative data on the enzymatic regulation of this compound is still emerging. The following tables summarize the available data for relevant enzymes.

Table 1: Kinetic Parameters of Sphingomyelin Deacylase (Acid Ceramidase β-subunit)

SubstrateEnzyme SourceKm (µM)Vmax (nmol/mg/h)Reference
SphingomyelinPurified rat skin110.514.1[19]

Note: Direct kinetic data for dihydrosphingomyelin as a substrate for sphingomyelin deacylase is not yet available. The data for sphingomyelin serves as the closest available approximation.

Table 2: Plasma Levels of Sphingosylphosphorylcholine (SPC) in Human Health and Disease

ConditionPlasma SPC ConcentrationReference
Healthy ControlsVariable, species-dependent[9][10]
Metabolic SyndromeSignificantly increased[9][10]

Note: These values are for the unsaturated analog of Lyso-DHSM and are provided for context.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of Lyso-DHSM in biological samples.

1. Sample Preparation (Plasma):

  • To 50 µL of plasma, add an appropriate amount of an internal standard (e.g., a stable isotope-labeled Lyso-DHSM).
  • Add 250 µL of methanol to precipitate proteins.
  • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Collect the supernatant and dry it under a stream of nitrogen or in a vacuum concentrator.
  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).[20][21]

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used for the separation of sphingolipids.
  • Mobile Phase: A gradient elution with a binary solvent system is typically employed. For example:
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analytes.
  • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.[20][22]

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of lyso-sphingolipids.
  • Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
  • Precursor Ion: The protonated molecule [M+H]+ of Lyso-DHSM.
  • Product Ion: A characteristic fragment ion, often corresponding to the phosphocholine headgroup or the dihydrosphingosine backbone.
  • Quantification: The concentration of Lyso-DHSM in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.[20][23]

Assay for Sphingomyelin Deacylase Activity

This assay measures the activity of sphingomyelin deacylase by quantifying the release of a fluorescently labeled fatty acid from a synthetic substrate.

1. Substrate:

  • A fluorescently labeled sphingomyelin analog, such as 16-(9-anthroyloxy)hexadecanoylsphingosylphosphorylcholine, is used as the substrate.[2]

2. Reaction Mixture:

  • Prepare a reaction buffer containing a suitable buffer (e.g., acetate buffer, pH 4.5-5.0), the fluorescent substrate, and a detergent (e.g., Triton X-100) to solubilize the lipid substrate.
  • Add the enzyme source (e.g., cell lysate, tissue homogenate, or purified enzyme).

3. Incubation:

  • Incubate the reaction mixture at 37°C for a defined period.

4. Termination and Extraction:

  • Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).
  • Extract the lipids, separating the released fluorescent fatty acid from the unreacted substrate.

5. Quantification:

  • Separate the fluorescent fatty acid from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Quantify the amount of the released fluorescent fatty acid using a fluorescence detector. The activity of the enzyme is expressed as the amount of product formed per unit time per amount of protein.[2]

Signaling Pathways and Logical Relationships

The enzymatic regulation of Lyso-DHSM is integrated into the broader network of sphingolipid signaling.

Dihydrosphingomyelin and this compound Metabolism

Dihydrosphingomyelin_Metabolism Dihydroceramide Dihydroceramide SMS Sphingomyelin Synthase (SMS) Dihydroceramide->SMS + Phosphatidylcholine DHSM Dihydrosphingomyelin (DHSM) AC_beta Acid Ceramidase (β-subunit) (Sphingomyelin Deacylase) DHSM->AC_beta LysoDHSM This compound (Lyso-DHSM) nSMase Neutral Sphingomyelinase (nSMase) LysoDHSM->nSMase LysoPLD Lysophospholipase D (LysoPLD) LysoDHSM->LysoPLD DHS1P Dihydrosphingosine-1-Phosphate Dihydrosphingosine Dihydrosphingosine SMS->DHSM AC_beta->LysoDHSM + Fatty Acid nSMase->Dihydrosphingosine + Phosphocholine LysoPLD->DHS1P + Choline

Caption: Metabolic pathway of dihydrosphingomyelin and this compound.

Experimental Workflow for Lyso-DHSM Quantification

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation & Lipid Extraction Spike->Extraction Dry Dry Extract Extraction->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC Liquid Chromatography (LC Separation) Reconstitute->LC MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS Data Data Analysis & Quantification MS->Data

Caption: Workflow for quantifying this compound by LC-MS/MS.

Regulation of Acid Ceramidase (ASAH1)

ASAH1_Regulation cluster_gene Gene Expression cluster_protein Protein Maturation & Activity ASAH1_gene ASAH1 Gene mRNA ASAH1 mRNA ASAH1_gene->mRNA Transcription Precursor Precursor Protein mRNA->Precursor Translation Glycosylated Glycosylated Precursor Precursor->Glycosylated N-linked Glycosylation Mature Mature α/β Heterodimer Glycosylated->Mature Autoproteolytic Cleavage Activity Sphingomyelin Deacylase Activity Mature->Activity Optimal at Acidic pH cAMP cAMP Signaling cAMP->ASAH1_gene Stimulates

References

Methodological & Application

Application Note: Quantification of Lyso-dihydrosphingomyelin by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-dihydrosphingomyelin (Lyso-dhSM), a saturated lysosphingolipid, is an important bioactive molecule involved in various cellular processes. Unlike its unsaturated counterpart, lysosphingomyelin, Lyso-dhSM has distinct roles in membrane structure and signaling.[1][2] Accurate quantification of Lyso-dhSM is crucial for understanding its physiological and pathological significance, particularly in the context of lysosomal storage disorders like Niemann-Pick disease and in viral infections.[2][3] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling and Metabolic Pathway

This compound is part of the sphingolipid metabolic pathway. Dihydrosphingolipids are precursors to the more common sphingolipids and their accumulation can have significant cellular effects. For instance, an increase in dihydrosphingomyelin can inhibit viral infections by altering membrane properties.[2] The pathway illustrates the synthesis of dihydrosphingomyelin from dihydroceramide, a reaction that can be influenced by the activity of ceramide desaturase.

Sphingolipid_Metabolism cluster_synthesis Sphingolipid Synthesis cluster_signaling Cellular Effects Dihydroceramide Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Ceramide desaturase (Des1) Dihydrosphingomyelin Dihydrosphingomyelin Dihydroceramide->Dihydrosphingomyelin SMSs Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMSs Lyso_dihydrosphingomyelin This compound Dihydrosphingomyelin->Lyso_dihydrosphingomyelin Sphingomyelinase (putative) Membrane_Properties Altered Membrane Properties Dihydrosphingomyelin->Membrane_Properties Lysosphingomyelin Lysosphingomyelin Sphingomyelin->Lysosphingomyelin Sphingomyelinase Viral_Infection Inhibition of Viral Infection Membrane_Properties->Viral_Infection

Caption: Simplified sphingolipid metabolic pathway highlighting the synthesis of this compound.

Experimental Protocol

This protocol outlines a robust method for the extraction and quantification of this compound from plasma samples.

Materials and Reagents
  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d7)

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Ammonium formate

  • Plasma samples

Sample Preparation: Protein Precipitation and Lipid Extraction
  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 5 µL of the internal standard solution (e.g., 1 µg/mL this compound-d7 in methanol) to each plasma sample.

  • Protein Precipitation: Add 250 µL of ice-cold methanol to each tube.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer to Autosampler Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (Methanol) IS->Precipitation Centrifuge1 Centrifugation Precipitation->Centrifuge1 Dry Dry Down Centrifuge1->Dry Reconstitute Reconstitute Dry->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Vial Transfer to Vial Centrifuge2->Vial LC Liquid Chromatography (C18 Column) Vial->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification MS->Quant Integration Peak Integration Quant->Integration Curve Standard Curve Generation Integration->Curve Concentration Concentration Calculation Curve->Concentration

Caption: Workflow for the quantification of this compound.

LC-MS/MS Conditions

The separation and detection of this compound are achieved using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Column Temperature 40°C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min.
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The following MRM transitions can be used for the quantification of this compound and its internal standard. The precursor ion for Lyso-dhSM corresponds to the [M+H]+ adduct. The product ion at m/z 184.1 is characteristic of the phosphocholine headgroup.[4]

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound (d18:0)467.4184.135
This compound-d7 (d18:0)474.4184.135

Quantitative Data

Calibration curves should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used. The table below shows representative quantitative data for this compound in human plasma from a healthy control group and a patient group with a hypothetical metabolic disorder.

Sample Group Number of Samples (n) This compound Concentration (ng/mL) (Mean ± SD) Range (ng/mL)
Healthy Controls205.2 ± 1.82.5 - 8.9
Patient Group A1525.8 ± 7.315.4 - 40.2

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and the optimized LC-MS/MS parameters ensure high-quality data suitable for clinical research and drug development applications. This method can be a valuable tool for investigating the role of Lyso-dhSM in various physiological and pathological conditions.

References

Application Note and Protocol for Lyso-dihydrosphingomyelin Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-dihydrosphingomyelin (lyso-DHSM) is a lysosphingolipid that, along with other related lipids, is gaining attention as a potential biomarker in various physiological and pathological processes. Accurate and reproducible quantification of lyso-DHSM in plasma is crucial for clinical and research applications. This document provides a detailed protocol for the efficient extraction of lyso-DHSM from human plasma, suitable for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented protocol is a single-phase extraction method chosen for its simplicity, high recovery, and use of less hazardous solvents compared to traditional biphasic extraction methods.

Experimental Workflow

The overall workflow for the extraction of this compound from plasma is depicted below. This process begins with plasma sample thawing and culminates in an extract ready for instrumental analysis.

LysoDHSMExtraction thaw Thaw Plasma Sample on Ice vortex_sample Vortex Plasma thaw->vortex_sample add_is Add Internal Standard to Plasma vortex_sample->add_is add_solvent Add Extraction Solvent (e.g., Methanol) add_is->add_solvent vortex_extraction Vortex to Precipitate Protein add_solvent->vortex_extraction incubate Incubate vortex_extraction->incubate centrifuge Centrifuge to Pellet Precipitate incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry_down Dry Supernatant (Optional, under Nitrogen) collect_supernatant->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute transfer Transfer to Autosampler Vial reconstitute->transfer lcms_analysis LC-MS/MS Analysis transfer->lcms_analysis

Caption: Workflow for this compound Extraction from Plasma.

Quantitative Data Summary

The following tables summarize the performance characteristics of a comparable single-step methanol extraction method for various sphingolipids, which is expected to have similar performance for lyso-DHSM.[1] Validation for the specific analyte is always recommended.

Table 1: Method Performance

ParameterResult
Linearity (R²)> 0.99
Intra- and Inter-batch Accuracy70-123%
Intra- and Inter-batch Precision (RSD)< 12%
Matrix Effect91-121%
Recovery96-101%
Analyte Chemical Stability (Deviation)< 19%
Carryover< 16%

Table 2: Comparison of Extraction Methods for Lysophospholipids

Extraction MethodRelative Recovery of LysolipidsKey AdvantagesKey Disadvantages
Methanol (One-Phase) Sufficient [2]Simple, rapid, good for polar lipids.May have lower recovery for nonpolar lipids.
1-Butanol/Methanol (One-Phase) High (>90%) [3]High recovery for a broad range of lipids, no drying step.---
Folch (Chloroform/Methanol) Variable [4]Well-established, good for a broad range of lipids.Use of hazardous chlorinated solvents, more laborious.
Matyash (MTBE/Methanol) Effective for Sphingolipids Safer alternative to chloroform.Biphasic, more steps than one-phase methods.

Experimental Protocol: Single-Phase Methanol Extraction

This protocol is adapted from a simple and rapid method for the extraction of a broad range of sphingolipids from plasma.[1][5]

Materials:

  • Human plasma (collected in EDTA- or citrate-containing tubes)

  • Methanol (LC-MS grade)

  • Internal Standard (IS): A suitable stable isotope-labeled this compound (e.g., lyso-DHSM-d7) or a structurally similar lysosphingolipid.

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge

  • Nitrogen evaporator (optional)

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Once thawed, vortex the plasma samples gently for 10 seconds to ensure homogeneity.

  • Protein Precipitation and Extraction:

    • Pipette 10 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add a known amount of the internal standard solution to the plasma sample. The concentration of the IS should be optimized based on the expected concentration of lyso-DHSM in the samples.

    • Add 200 µL of ice-cold methanol to the plasma sample.

    • Vortex the mixture vigorously for 30 seconds to precipitate proteins and facilitate extraction.

  • Incubation and Centrifugation:

    • Incubate the samples on ice or at 4°C for 20 minutes.

    • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the extracted lipids without disturbing the protein pellet and transfer it to a clean microcentrifuge tube.

  • Sample Concentration (Optional):

    • For samples with low expected concentrations of lyso-DHSM, the supernatant can be dried down under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a smaller volume (e.g., 50-100 µL) of the initial mobile phase of the LC-MS system (e.g., a mixture of methanol and water with appropriate additives).

  • Preparation for Analysis:

    • Transfer the final extract (either the supernatant from step 4 or the reconstituted extract from step 5) into an autosampler vial with an insert.

    • The sample is now ready for analysis by LC-MS/MS.

Signaling Pathway Context

This compound is part of the broader sphingolipid metabolic pathway. Sphingolipids are integral components of cell membranes and are involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis. The diagram below illustrates a simplified overview of the central role of ceramide in sphingolipid metabolism, from which dihydrosphingomyelin and subsequently this compound are derived.

SphingolipidMetabolism cluster_pathway Simplified Sphingolipid Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine 3-keto-dihydrosphingosine -> Dihydrosphingosine Serine_PalmitoylCoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 DHSM Dihydrosphingomyelin (DHSM) Dihydroceramide->DHSM SMS SM Sphingomyelin (SM) Ceramide->SM SMS Lyso_DHSM Lyso-DHSM DHSM->Lyso_DHSM Acid Sphingomyelinase (hypothesized)

Caption: Simplified Sphingolipid Metabolic Pathway.

Conclusion

The provided protocol offers a simple, rapid, and efficient method for the extraction of this compound from plasma samples. The use of a single-phase methanol extraction minimizes sample handling and the use of hazardous solvents while providing high recovery and good reproducibility for a range of sphingolipids. This protocol is well-suited for high-throughput applications in both research and clinical settings. As with any analytical method, it is recommended to perform a validation study for the specific analyte of interest, this compound, in the intended matrix.

References

Application Notes and Protocols: Lyso-dihydrosphingomyelin as a Biomarker for Niemann-Pick Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niemann-Pick disease (NPD) is a group of rare, inherited lysosomal storage disorders characterized by the accumulation of lipids in various tissues.[1] This accumulation leads to a range of severe clinical manifestations, including neurodegeneration, hepatosplenomegaly, and pulmonary complications. NPD is broadly classified into three main types: A, B, and C. Types A and B are caused by a deficiency in the enzyme acid sphingomyelinase (ASM), leading to the accumulation of sphingomyelin.[2] Type C is caused by mutations in the NPC1 or NPC2 genes, which are crucial for intracellular cholesterol trafficking, resulting in the accumulation of cholesterol and other lipids.[3]

Early and accurate diagnosis of Niemann-Pick disease is critical for disease management and the development of effective therapies. Biomarkers play a pivotal role in this process, and recent research has highlighted the utility of lysosphingolipids, the deacylated forms of sphingolipids, as sensitive and specific indicators of disease.[4] Among these, lysosphingomyelin and its saturated form, lyso-dihydrosphingomyelin, have emerged as promising biomarkers for both Niemann-Pick disease type B (NPD-B) and type C (NPC).[4][5]

These application notes provide a comprehensive overview of the use of this compound as a biomarker for Niemann-Pick disease, including detailed experimental protocols for its quantification and a summary of reported quantitative data.

Quantitative Data Summary

The following table summarizes the reported concentrations of lysosphingomyelin (lyso-SPM), which includes this compound, in patients with Niemann-Pick disease compared to healthy controls.

Disease TypeSample TypePatient CohortControl CohortKey Findings
Niemann-Pick B Dried Blood Spots (DBS)Mean: 2464 ng/mLRange: 910–3836 ng/mLMean: 525 ng/mLRange: 425–574 ng/mLApproximately 5-fold increase in NPD-B patients with no overlap with the control group.[5]
Niemann-Pick C PlasmaMedian 2.8-fold elevation over controls-The area under the ROC curve was 0.999, indicating excellent diagnostic potential for miglustat-naïve patients.[3]

Signaling Pathway and Experimental Workflow

Sphingolipid Metabolism in Niemann-Pick Disease

Mutations in the genes responsible for Niemann-Pick disease disrupt the normal catabolism of sphingolipids within the lysosome. In NPD types A and B, the deficiency of acid sphingomyelinase (ASM) prevents the breakdown of sphingomyelin into ceramide. In NPD type C, the malfunction of NPC1 or NPC2 proteins leads to a broader disruption of lipid trafficking, which also results in the accumulation of sphingomyelin and its derivatives. This disruption leads to an increase in the deacylated form, lysosphingomyelin.

Sphingolipid_Metabolism cluster_lysosome Lysosome cluster_npc NPC1/NPC2 Defect in NPD-C Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Lysosphingomyelin Lysosphingomyelin (this compound) Sphingomyelin->Lysosphingomyelin Deacylation Sphingomyelin_Accumulation Sphingomyelin Accumulation Sphingomyelin->Sphingomyelin_Accumulation Leads to ASM Acid Sphingomyelinase (ASM) ASM->Sphingomyelin Deficient in NPD-A/B Deacylase Sphingomyelin Deacylase Lysosome_Trafficking Disrupted Lysosomal Lipid Egress Lysosphingomyelin_Accumulation Lysosphingomyelin Accumulation (Biomarker) Sphingomyelin_Accumulation->Lysosphingomyelin_Accumulation Experimental_Workflow Sample Biological Sample (Plasma, Dried Blood Spot) Extraction Lipid Extraction (e.g., with methanol containing internal standard) Sample->Extraction Centrifugation Protein Precipitation and Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dry_Reconstitute Dry Down and Reconstitute Supernatant->Dry_Reconstitute LC_Separation LC Separation (C18 or C8 column) Dry_Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Development of a Competitive ELISA for Lyso-dihydrosphingomyelin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Lyso-dihydrosphingomyelin (Lyso-DHSM) is a bioactive sphingolipid that is emerging as a molecule of interest in various physiological and pathological processes. As the deacylated form of dihydrosphingomyelin, it is an integral component of sphingolipid metabolism. Altered levels of related sphingolipids have been implicated in a range of conditions, including metabolic diseases, neurodegenerative disorders, and viral infections.[1] The quantification of Lyso-DHSM in biological samples is crucial for understanding its roles in cellular signaling and as a potential biomarker.

This document provides detailed application notes and protocols for a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of Lyso-DHSM in various biological matrices. The assay is designed for researchers, scientists, and drug development professionals investigating the roles of sphingolipids in health and disease.

Assay Principle

This this compound ELISA kit is a competitive immunoassay. The microplate is pre-coated with a specific monoclonal antibody against Lyso-DHSM. During the assay, Lyso-DHSM present in the sample or standard competes with a fixed amount of horseradish peroxidase (HRP)-conjugated Lyso-DHSM for binding to the limited number of antibody sites on the microplate. After an incubation period, the unbound components are washed away. The amount of bound HRP conjugate is then determined by the addition of a TMB substrate, which produces a blue color. The reaction is stopped by the addition of an acid, which turns the solution yellow. The intensity of the color is inversely proportional to the concentration of Lyso-DHSM in the sample. A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the Lyso-DHSM standards, from which the concentration of Lyso-DHSM in unknown samples can be determined.

G cluster_workflow Competitive ELISA Workflow A Sample/Standard + Lyso-DHSM-HRP added to antibody-coated well B Competitive Binding Incubation A->B C Wash to remove unbound components B->C D Add TMB Substrate C->D E Color Development (Blue) D->E F Add Stop Solution E->F G Color Change (Yellow) F->G H Read Absorbance at 450 nm G->H I [Result] Signal is inversely proportional to Lyso-DHSM concentration H->I

Caption: A diagram illustrating the competitive ELISA workflow for this compound detection.

Materials and Methods

Kit Components
ComponentQuantityStorage
Anti-Lyso-DHSM Coated Microplate (96 wells)1 plate4°C
Lyso-DHSM Standard1 vial (lyophilized)-20°C
Lyso-DHSM-HRP Conjugate1 vial4°C
Assay Buffer1 bottle4°C
Wash Buffer (20X Concentrate)1 bottle4°C
TMB Substrate1 bottle4°C
Stop Solution1 bottle4°C
Plate Sealer2 sheetsRoom Temperature
Required Materials Not Provided
  • Deionized or distilled water

  • Precision pipettes and disposable tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Graduated cylinders

  • Vortex mixer

  • Tubes for standard dilution

Experimental Protocols

Reagent Preparation
  • Wash Buffer (1X): Dilute the 20X Wash Buffer Concentrate with deionized water at a 1:20 ratio.

  • Lyso-DHSM Standard: Reconstitute the lyophilized standard with the provided Assay Buffer to create a stock solution. Allow it to sit for 10-15 minutes with gentle agitation. Prepare serial dilutions of the standard stock solution with Assay Buffer to create the standard curve.

  • Lyso-DHSM-HRP Conjugate: Dilute the conjugate with Assay Buffer according to the instructions on the vial label.

Sample Preparation
  • Serum/Plasma: Collect blood samples and centrifuge to separate serum or plasma. Samples should be stored at -80°C if not used immediately. Before use, thaw samples on ice and centrifuge again to remove any precipitates.

  • Cell Culture Supernatants: Collect cell culture media and centrifuge to remove cells and debris.

  • Tissue Homogenates: Homogenize tissues in an appropriate buffer and centrifuge to obtain a clear supernatant.

Assay Procedure
  • Bring all reagents and samples to room temperature before use.

  • Add 50 µL of each standard, sample, and blank to the appropriate wells of the antibody-coated microplate.

  • Add 50 µL of the diluted Lyso-DHSM-HRP conjugate to each well, except for the blank.

  • Seal the plate with a plate sealer and incubate for 2 hours at room temperature with gentle shaking.

  • Aspirate the liquid from each well and wash each well three times with 300 µL of 1X Wash Buffer.

  • After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.

  • Add 100 µL of TMB Substrate to each well and incubate for 15-20 minutes at room temperature in the dark.

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis
  • Calculate the average absorbance for each set of replicate standards, controls, and samples.

  • Subtract the average blank absorbance from the average absorbance of all other wells.

  • Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding Lyso-DHSM concentration on the x-axis.

  • Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.

  • Determine the concentration of Lyso-DHSM in the samples by interpolating their absorbance values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor if the samples were diluted.

Performance Characteristics

The following data are representative of the performance of this ELISA kit and are for demonstration purposes.

Standard Curve
Lyso-DHSM (ng/mL)Absorbance (450 nm)
1000.25
500.45
250.75
12.51.20
6.251.80
3.1252.50
03.00
Assay Performance
ParameterSpecification
Assay Range 3.125 - 100 ng/mL
Sensitivity 1.5 ng/mL
Intra-Assay Precision (CV%) < 10%
Inter-Assay Precision (CV%) < 15%
Specificity

The monoclonal antibody used in this kit is highly specific for this compound. Cross-reactivity with related sphingolipids was determined by competitive ELISA.

CompoundCross-Reactivity (%)
This compound100
Dihydrosphingomyelin< 1
Lysosphingomyelin< 5
Sphingomyelin< 0.1
Dihydroceramide< 0.1
Ceramide< 0.1

Signaling Pathway and Biological Context

This compound is a key intermediate in the de novo sphingolipid synthesis pathway. It is formed from dihydrosphingomyelin through the action of sphingomyelin deacylase. While its precise signaling roles are still under investigation, it is structurally similar to other bioactive lysosphingolipids, such as lysosphingomyelin, which are known to act as signaling molecules.[2] Lysosphingolipids can influence various cellular processes, including cell proliferation, migration, and inflammation, often through G-protein coupled receptors.[2] The accumulation of dihydrosphingomyelin has been shown to have antiviral effects, suggesting a role for this metabolic branch in host defense mechanisms.[1]

G cluster_pathway Simplified Sphingolipid Metabolism and Potential Lyso-DHSM Signaling Serine Serine + Palmitoyl-CoA DHSph Dihydrosphingosine Serine->DHSph SPT DHCer Dihydroceramide DHSph->DHCer CerS DHSM Dihydrosphingomyelin DHCer->DHSM SMS Cer Ceramide DHCer->Cer DES1 Lyso_DHSM This compound DHSM->Lyso_DHSM SM Deacylase Signaling Downstream Signaling (e.g., GPCR activation, Ca2+ mobilization) Lyso_DHSM->Signaling ? SM Sphingomyelin Cer->SM SMS

Caption: A simplified diagram of the sphingolipid metabolic pathway highlighting the position of this compound.

Troubleshooting

ProblemPossible CauseSolution
High background Insufficient washingIncrease the number of washes. Ensure complete aspiration of wash buffer.
Contaminated reagentsUse fresh, properly stored reagents.
Low signal Incorrect reagent preparationEnsure all reagents are prepared according to the protocol.
Insufficient incubation timeAdhere to the recommended incubation times.
Inactive HRP conjugateStore the HRP conjugate as recommended.
Poor standard curve Improper standard dilutionPrepare fresh standard dilutions for each assay.
Pipetting errorsUse calibrated pipettes and proper pipetting technique.
High CV Inconsistent pipettingEnsure consistent pipetting technique.
Incomplete mixing of reagentsGently mix all reagents before use.

References

Application Notes and Protocols for the Clinical Measurement of Lyso-dihydrosphingomyelin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical utility of measuring lyso-dihydrosphingomyelin and its more extensively studied analog, lysosphingomyelin (also known as sphingosylphosphorylcholine), as a biomarker, particularly for Niemann-Pick disease. This document includes detailed protocols for quantification and visualization of relevant biological pathways.

Introduction

This compound and lysosphingomyelin are deacylated forms of dihydrosphingomyelin and sphingomyelin, respectively.[1] These bioactive lipids have emerged as highly sensitive and specific biomarkers for certain lysosomal storage disorders (LSDs).[1][2] While sphingomyelin accumulation is a known hallmark of Niemann-Pick disease (NPD), its levels in easily accessible samples like plasma do not always clearly distinguish patients from healthy individuals.[1] In contrast, lysosphingomyelin is significantly elevated in the plasma and dried blood spots of NPD patients, making it a valuable tool for diagnosis and potentially for monitoring therapeutic response.[1][3]

Clinical Applications

The primary clinical application for the measurement of lysosphingomyelin is in the diagnosis of Niemann-Pick Disease (NPD) , a group of rare, inherited metabolic disorders.

  • Niemann-Pick Disease Type C (NPC): NPC is a neurovisceral lysosomal storage disorder caused by mutations in the NPC1 or NPC2 genes, leading to impaired intracellular lipid trafficking.[3][4] The measurement of plasma lysosphingomyelin has shown great potential as a diagnostic biomarker for NPC.[3][4] Studies have demonstrated that plasma lysosphingomyelin levels are significantly elevated in NPC patients compared to healthy controls.[3] Specifically, a variant known as lyso-sphingomyelin-509 has been identified as a highly sensitive and specific biomarker for NPC1.[2][5]

  • Niemann-Pick Disease Type A/B (Acid Sphingomyelinase Deficiency, ASMD): NPD types A and B are caused by a deficiency in the enzyme acid sphingomyelinase, leading to the accumulation of sphingomyelin.[1] Lysosphingomyelin is also a key biomarker for ASMD.[1][6] Its levels are substantially elevated in dried blood spots and plasma of patients with NPD type B, with no overlap with normal controls, making it a useful diagnostic marker.[1] Furthermore, there is evidence that plasma lyso-sphingomyelin levels are positively associated with the clinical severity of ASMD, with higher levels observed in the more severe infantile form compared to the chronic form.[7]

Quantitative Data Summary

The following tables summarize quantitative data from studies on lysosphingomyelin levels in Niemann-Pick disease patients and control subjects.

Table 1: Plasma Lysosphingomyelin (SPC) and Glucosylsphingosine (GlcSph) in Niemann-Pick Type C (NPC) Patients and Controls

AnalyteCohortMedian ConcentrationFold Change (vs. Control)
Lysosphingomyelin (SPC) NPC Patients (n=57)Significantly elevated2.8
Control Subjects (n=70)--
Glucosylsphingosine (GlcSph) NPC Patients (n=57)Significantly elevated1.4
Control Subjects (n=70)--

Data synthesized from a retrospective analysis.[3][4]

Table 2: Lyso-sphingomyelin-509 Levels in Niemann-Pick Type C1 (NPC1) Patients and Other Cohorts

CohortnMedian Lyso-SM-509 (ng/mL)Interquartile Range (IQR)
NPC1 Patients 110--
NPD-A/B Patients 2129.414.8-40.0
Healthy Controls 43< Cut-off-
NPC1 Carriers 63< Cut-off (2 exceptions)-

A cut-off of 1.4 ng/mL was established with a sensitivity of 100.0% and a specificity of 91.0%.[2][5] Levels in NP-A/B patients were approximately 3.55 times higher than in NPC1 patients.[2]

Table 3: Lysosphingomyelin (LSM) Levels in Acid Sphingomyelinase Deficiency (ASMD)

Clinical SubtypeMedian LSM (ng/mL)Range
Infantile ASMD 386314, 605
Chronic ASMD 13390, 209

Reference range for healthy individuals: 0.04-3.8 ng/mL.[7]

Signaling Pathways

Lysosphingolipids, including lysosphingomyelin, are bioactive molecules that can act as intracellular and extracellular signaling molecules.[8] They are structurally similar to other signaling lipids like sphingosine-1-phosphate (S1P) and can interact with G protein-coupled receptors, such as the ovarian cancer G protein-coupled receptor 1 (OGR1).[8] This interaction can activate downstream signaling cascades, including the p42/44 mitogen-activated protein kinase (MAPK) pathway, which can influence cell proliferation.[8] Lysosphingolipids can also modulate intracellular calcium levels, a critical second messenger involved in numerous cellular processes.[8][9]

Sphingolipid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lyso_SM Lysosphingomyelin OGR1 OGR1 Receptor Lyso_SM->OGR1 Binds G_protein G Protein OGR1->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces MAPK_cascade MAPK Cascade (p42/44) PKC->MAPK_cascade Activates Cell_Proliferation Cell Proliferation Response MAPK_cascade->Cell_Proliferation Regulates

Caption: A potential signaling pathway for lysosphingomyelin.

Experimental Protocols

Protocol: Quantification of Lysosphingomyelin in Human Plasma by LC-MS/MS

This protocol is a synthesized methodology based on common practices for lysosphingolipid analysis.[10][11][12]

1. Materials and Reagents

  • Human plasma (collected in EDTA tubes)

  • Lysosphingomyelin standard

  • Isotope-labeled internal standard (e.g., D4-lysosphingomyelin)

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Ammonium formate

  • 96-well protein precipitation plates

  • Centrifuge capable of handling microplates

  • LC-MS/MS system (e.g., with a C18 or HILIC column)

2. Sample Preparation

  • Thaw plasma samples on ice.

  • In a 96-well plate, add 50 µL of plasma.

  • Prepare a stock solution of the internal standard in methanol.

  • Add 250 µL of methanol containing the internal standard to each well (a 1:5 plasma to methanol ratio).[12]

  • Seal the plate and vortex for 5 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated protein.[12]

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[12]

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.[12]

    • Mobile Phase A: Water with 0.2% formic acid.[10]

    • Mobile Phase B: Acetonitrile with 0.2% formic acid.[10]

    • Flow Rate: 0.5 - 0.8 mL/min.[10][13]

    • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 30% B), ramp up to a high percentage (e.g., 100% B) to elute the analyte, hold for a period, and then re-equilibrate to the initial conditions.[13]

    • Injection Volume: 2-10 µL.[10]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[12]

    • Monitor the specific precursor-to-product ion transitions for lysosphingomyelin and its internal standard.

4. Quantification

  • Prepare a calibration curve using the lysosphingomyelin standard at various concentrations.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of lysosphingomyelin in the samples by interpolating from the calibration curve.

Experimental_Workflow Start Start: Plasma Sample Collection Sample_Prep Sample Preparation Start->Sample_Prep Protein_Precip Protein Precipitation (Methanol + Internal Standard) Sample_Prep->Protein_Precip 1 Centrifugation Centrifugation Protein_Precip->Centrifugation 2 Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer 3 Drying Evaporation to Dryness Supernatant_Transfer->Drying 4 Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution 5 LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis End End: Concentration Determined Data_Analysis->End

Caption: Workflow for lysosphingomyelin quantification.

Conclusion

The measurement of this compound and, more prominently, lysosphingomyelin, represents a significant advancement in the biochemical diagnosis of Niemann-Pick disease. Its high sensitivity and specificity make it a superior biomarker compared to total sphingomyelin measurement in plasma. The provided LC-MS/MS protocol offers a robust method for its quantification in a clinical research setting. Further research is warranted to fully establish its utility in monitoring disease progression and response to therapy. The exploration of its role in cellular signaling may also open new avenues for understanding the pathophysiology of lysosomal storage disorders.

References

Application Notes and Protocols for Lyso-dihydrosphingomyelin Analysis in Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-dihydrosphingomyelin (d18:0), also known as sphinganylphosphorylcholine, is a deacylated form of dihydrosphingomyelin. While lyso-sphingomyelin (d18:1) is a well-established biomarker for Niemann-Pick disease types A/B and C, the role and clinical utility of this compound are still under investigation.[1] The analysis of this and other lysosphingolipids in dried blood spots (DBS) offers a minimally invasive and convenient method for sample collection and shipment, making it ideal for newborn screening and patient monitoring.[2][3][4]

This document provides a detailed protocol for the extraction and quantification of this compound from dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biochemical Pathway and Clinical Significance

This compound is formed from dihydrosphingomyelin through the action of a sphingomyelin deacylase. In lysosomal storage disorders such as Niemann-Pick disease, the deficiency of acid sphingomyelinase leads to the accumulation of sphingomyelin and its deacylated metabolite, lyso-sphingomyelin.[5] While lyso-sphingomyelin is the primary biomarker, altered metabolism may also affect the levels of related sphingolipids like this compound. Monitoring a panel of such biomarkers could provide a more comprehensive understanding of the disease pathophysiology.

Dihydrosphingomyelin Dihydrosphingomyelin This compound This compound Dihydrosphingomyelin->this compound Sphingomyelin Deacylase Dihydroceramide Dihydroceramide Dihydrosphingomyelin->Dihydroceramide Acid Sphingomyelinase Potential Biomarker Potential Biomarker This compound->Potential Biomarker Acid Sphingomyelinase Acid Sphingomyelinase Niemann-Pick Disease Niemann-Pick Disease Acid Sphingomyelinase->Niemann-Pick Disease Deficiency leads to Sphingomyelin Deacylase Sphingomyelin Deacylase

Biochemical pathway of this compound formation.

Experimental Protocol

This protocol is adapted from established methods for the analysis of lysosphingolipids from dried blood spots.[2][3][4][6]

Materials and Reagents
  • Dried blood spot collection cards (e.g., Whatman 903)

  • This compound (d18:0) analytical standard

  • Isotopically labeled internal standard (e.g., Lyso-sphingomyelin-d7, as a close structural analog)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 96-well microtiter plates

  • DBS puncher (3.2 mm)

  • Plate shaker

  • Centrifuge for microtiter plates

Sample Preparation: Extraction from Dried Blood Spots
  • Punching: Punch a 3.2 mm disc from the center of the dried blood spot into a well of a 96-well microtiter plate.

  • Extraction Solution Preparation: Prepare an extraction solution of methanol:acetonitrile:water (80:15:5, v/v/v) containing the internal standard at a suitable concentration (e.g., 50 ng/mL of Lyso-sphingomyelin-d7).

  • Extraction: Add 100 µL of the extraction solution to each well containing a DBS punch.

  • Incubation and Shaking: Seal the plate and incubate at room temperature for 30 minutes with constant shaking (e.g., 750 rpm).

  • Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes to pellet the paper disc and any precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

cluster_0 Sample Preparation DBS Punch DBS Punch Addition of Extraction Solvent\n(MeOH:ACN:H2O with IS) Addition of Extraction Solvent (MeOH:ACN:H2O with IS) DBS Punch->Addition of Extraction Solvent\n(MeOH:ACN:H2O with IS) Incubation & Shaking Incubation & Shaking Addition of Extraction Solvent\n(MeOH:ACN:H2O with IS)->Incubation & Shaking Centrifugation Centrifugation Incubation & Shaking->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis

Experimental workflow for this compound extraction.

LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from other lysosphingolipids. For example:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound (d18:0):

      • Precursor ion (Q1): m/z 467.36 (corresponding to [M+H]⁺, with an exact mass of 466.353559)[7][8]

      • Product ion (Q3): m/z 184.07 (corresponding to the phosphocholine headgroup)

    • Internal Standard (Lyso-sphingomyelin-d7):

      • Precursor ion (Q1): m/z 472.4

      • Product ion (Q3): m/z 184.1

Data Presentation

Currently, there is a lack of established reference ranges for this compound in dried blood spots. However, for the closely related and clinically significant biomarker, lyso-sphingomyelin, extensive data is available. The following table summarizes typical concentrations of lyso-sphingomyelin in DBS for healthy controls and patients with Niemann-Pick disease type B. Laboratories should establish their own reference ranges for this compound.

AnalytePopulationConcentration Range (nmol/L)Mean Concentration (nmol/L)
Lyso-sphingomyelinHealthy Controls28 - 11460
Lyso-sphingomyelinNiemann-Pick Type B Patients277 - 3356897

Data adapted from a study on lyso-sphingomyelin in DBS.[9][10]

Conclusion

The presented protocol provides a robust and sensitive method for the quantification of this compound in dried blood spots. This methodology can be a valuable tool for researchers and clinicians investigating the role of this and other lysosphingolipids in Niemann-Pick disease and other related disorders. Further studies are warranted to establish the clinical utility and reference ranges for this compound in a larger population.

References

Application Notes and Protocols: Lyso-dihydrosphingomyelin and its Analogs as Tools for Studying Sphingolipid Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sphingolipidoses are a class of lysosomal storage disorders characterized by the abnormal accumulation of sphingolipids due to defects in their metabolic pathways.[1] Among these, Acid Sphingomyelinase Deficiency (ASMD), also known as Niemann-Pick disease types A and B, and Niemann-Pick disease type C (NPC) are prominent examples.[2][3] ASMD is caused by mutations in the SMPD1 gene, leading to deficient activity of the enzyme acid sphingomyelinase (ASM).[3][4] This deficiency results in the lysosomal accumulation of its substrate, sphingomyelin (SPM).[4]

While sphingomyelin itself is not significantly elevated in easily accessible samples like plasma or urine of patients, its deacylated form, lyso-sphingomyelin (LSM or SPC), has emerged as a highly sensitive and specific biomarker for ASMD.[4][5] LSM is formed by the action of sphingomyelin deacylase and accumulates in tissues and bodily fluids of affected individuals.[4][5] This document focuses on lyso-sphingomyelin (LSM) and its related molecules as powerful tools in the study of these disorders. While the term "lyso-dihydrosphingomyelin" (the deacylated form of dihydrosphingomyelin) is not extensively characterized in current literature as a primary biomarker, the principles and methods described for LSM are foundational for the analysis of similar lyso-sphingolipids.

These application notes provide an overview of the utility of LSM in diagnosis and disease monitoring, along with detailed protocols for its quantification in biological samples.

Metabolic Pathway in Sphingolipid Metabolism

In healthy individuals, acid sphingomyelinase (ASM) hydrolyzes sphingomyelin into ceramide and phosphocholine. In Acid Sphingomyelinase Deficiency (ASMD), the lack of functional ASM leads to the accumulation of sphingomyelin within lysosomes. A portion of this excess sphingomyelin is converted to lyso-sphingomyelin (LSM) by sphingomyelin deacylase.

Sphingomyelin_Metabolism cluster_0 Normal Metabolism cluster_1 ASMD Pathophysiology SPM_normal Sphingomyelin Ceramide Ceramide + Phosphocholine SPM_normal->Ceramide Hydrolysis ASM Acid Sphingomyelinase (ASM) ASM->SPM_normal SPM_asmd Sphingomyelin LSM Lyso-sphingomyelin (LSM) SPM_asmd->LSM Deacylation Accumulation Lysosomal Accumulation SPM_asmd->Accumulation SM_Deacylase Sphingomyelin Deacylase SM_Deacylase->SPM_asmd ASM_deficient Deficient ASM ASM_deficient->SPM_asmd Hydrolysis Blocked

Caption: Altered Sphingomyelin Metabolism in ASMD.

Data Presentation: Lyso-sphingomyelin as a Quantitative Biomarker

Quantitative analysis of LSM in plasma and dried blood spots (DBS) demonstrates its utility in distinguishing patients from healthy controls and correlating with disease severity.

Table 1: Plasma Lyso-sphingomyelin (LSM) Levels in Acid Sphingomyelinase Deficiency (ASMD)

Patient GroupNMedian LSM Level (ng/mL)Range (ng/mL)Reference
Healthy Controls-< 3.80.04 - 3.8[6][7]
Infantile ASMD (Type A)7386314 - 605[6][7]
Chronic ASMD (Type A/B & B)2113390 - 209[6][7]

Data shows a clear elevation of LSM in all ASMD patients, with significantly higher levels in the more severe infantile neurovisceral phenotype compared to the chronic visceral forms.[6][7]

Table 2: Plasma Lyso-sphingomyelin (LSM) Levels in Niemann-Pick Type C (NP-C) Disease

Patient GroupNMedian LSM Level (nmol/L)Fold Increase vs. ControlsReference
Healthy Controls70~5.4-[8][9]
NP-C Patients57~15.12.8x[8][9]

*Approximate values derived from published data. Median plasma SPC (LSM) was significantly elevated in NP-C patients.[8][9]

Experimental Protocols

Protocol 1: Quantification of Lyso-sphingomyelin (LSM) in Plasma and Dried Blood Spots (DBS) by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of LSM using liquid chromatography-tandem mass spectrometry (LC-MS/MS), adapted from methodologies described in recent literature.[10][11][12]

1. Materials and Reagents

  • Lyso-sphingomyelin (LSM) standard

  • Isotope-labeled internal standard (e.g., D-erythro-sphingosylphosphorylcholine-d7)

  • LC-MS grade methanol, acetone, and water

  • Formic acid

  • Human plasma (EDTA) and/or Dried Blood Spot cards

  • Protein precipitation plates or microcentrifuge tubes

  • HPLC system coupled to a tandem mass spectrometer (e.g., QTRAP or high-resolution MS)

  • Analytical column: C18 or BEH amide column (e.g., 50 x 2.1 mm, 1.7 µm).[10][11]

2. Sample Preparation

A. Plasma Samples [11]

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 25 µL of plasma.

  • Add 125 µL of LC-MS grade methanol containing the isotope-labeled internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube or well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50% Mobile Phase B).

B. Dried Blood Spot (DBS) Samples [10][13]

  • Punch out a 3 mm disc from the DBS card into a well of a 96-well plate.

  • Add 100 µL of the methanol-based extraction solution containing the internal standard to each well.

  • Seal the plate and shake at 650 rpm for 45-60 minutes at room temperature to ensure thorough extraction.

  • Centrifuge the plate to pellet the paper disc.

  • Transfer the supernatant to a new plate for analysis.

3. LC-MS/MS Analysis [10][11]

  • LC Column: Thermo Scientific Syncronis C18 (1.7 µm, 50 x 2.1 mm) or equivalent.[10]

  • Column Temperature: 45°C.[10]

  • Mobile Phase A: 0.2% Formic acid in water.[10]

  • Mobile Phase B: 0.2% Formic acid in methanol/acetone (70:30 v/v).[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Injection Volume: 5-15 µL.

  • LC Gradient:

    • 0-1 min: 50% to 100% B

    • 1-1.5 min: Hold at 100% B

    • 1.5-3.5 min: 100% to 50% B

    • 3.5-6 min: Hold at 50% B (re-equilibration)[10]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Example Transitions: Monitor for the specific precursor-to-product ion transitions for LSM and its internal standard.

4. Quantification

  • Generate a multi-point calibration curve using the LSM standard spiked into a control matrix (e.g., charcoal-stripped plasma).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of LSM in unknown samples by interpolating their peak area ratios against the calibration curve.

Experimental Workflow

The following diagram outlines the major steps for the quantification of LSM as a biomarker for sphingolipid disorders.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Collection (Plasma or DBS) Spike 2. Spike Internal Standard Sample->Spike Extract 3. Lipid Extraction (Methanol Precipitation) Spike->Extract Dry 4. Dry & Reconstitute Extract->Dry Inject 5. LC-MS/MS Injection Dry->Inject Transfer to LC-MS/MS Separate 6. Chromatographic Separation (C18) Inject->Separate Detect 7. Mass Spectrometry Detection (MRM) Separate->Detect Integrate 8. Peak Integration Detect->Integrate Acquire Data Calibrate 9. Calibration Curve Quantification Integrate->Calibrate Report 10. Report Results (ng/mL or nmol/L) Calibrate->Report

Caption: Workflow for LSM quantification by LC-MS/MS.

Application Notes

  • Primary Diagnostic Biomarker: Elevated LSM is a highly specific and sensitive indicator for all phenotypes of Acid Sphingomyelinase Deficiency.[4][5] Its analysis from plasma or DBS can serve as a first-tier screening test, identifying patients who require confirmatory enzymatic or genetic testing.[2]

  • Indicator for Niemann-Pick Type C: LSM is also significantly elevated in NP-C patients, making it a valuable biomarker for this complex neurovisceral disorder.[8][9] The use of LSM, sometimes in a panel with other biomarkers like LSM-509, can aid in the differential diagnosis of sphingolipidoses.[2][4]

  • Monitoring Disease Severity: Studies have demonstrated a positive correlation between plasma LSM concentrations and the clinical severity of ASMD.[6][7] Higher levels are associated with the severe infantile neuronopathic form (Type A), while lower, yet still elevated, levels are found in the chronic visceral form (Type B).[6][7] This allows LSM to be used as a tool to stratify patients.

  • Evaluating Therapeutic Efficacy: As a direct consequence of the metabolic defect, LSM levels are expected to decrease in response to effective treatments, such as enzyme replacement therapy (ERT) with olipudase alfa for ASMD.[14] Monitoring LSM can therefore provide an objective measure of biochemical correction and therapeutic response.[13][14]

Conclusion

Lyso-sphingomyelin has been robustly validated as a critical biomarker for the diagnosis and management of sphingolipid disorders, particularly ASMD and NP-C. Its quantification via reliable and sensitive LC-MS/MS methods provides researchers, clinicians, and drug developers with an indispensable tool. The ability to accurately measure LSM in easily accessible biological samples like plasma and dried blood spots facilitates early diagnosis, aids in understanding disease progression, and is poised to play a crucial role in monitoring the efficacy of novel therapies.

References

Application Notes and Protocols for High-Throughput Screening of Lyso-dihydrosphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-dihydrosphingomyelin (Lyso-DHSM) is a bioactive sphingolipid that plays a crucial role in various cellular processes. Altered levels of Lyso-DHSM and other related sphingolipids have been implicated in the pathophysiology of several diseases, including lysosomal storage disorders like Niemann-Pick disease. High-throughput screening (HTS) of Lyso-DHSM levels can facilitate the discovery of novel therapeutic agents that modulate its metabolism and signaling pathways. These application notes provide detailed protocols for a robust HTS assay for the quantification of Lyso-DHSM in biological samples, leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.

Signaling Pathway of Lysosphingolipids

Lysosphingolipids, including this compound, are known to act as signaling molecules, often exerting their effects through G protein-coupled receptors (GPCRs). While the specific receptor for Lyso-DHSM is not definitively established, it is hypothesized to interact with GPCRs, initiating downstream signaling cascades that influence cellular functions such as proliferation, migration, and calcium homeostasis.

Lyso_DHSM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lyso-DHSM Lyso-DHSM GPCR GPCR Lyso-DHSM->GPCR Binding & Activation G_Protein G Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Ca2+ mobilization, protein kinase activation) Second_Messenger->Cellular_Response Initiation

Caption: Hypothetical signaling pathway of this compound (Lyso-DHSM) via a G protein-coupled receptor (GPCR).

High-Throughput Screening Workflow

The HTS workflow for Lyso-DHSM quantification is designed for efficiency and scalability, incorporating automated liquid handling for sample preparation and rapid LC-MS/MS analysis.

HTS_Workflow Sample_Collection Sample Collection (e.g., Plasma, Cells, Tissues) Internal_Standard Addition of Internal Standard (e.g., C17-Lyso-DHSM) Sample_Collection->Internal_Standard Lipid_Extraction Automated Lipid Extraction (96-well plate format) Internal_Standard->Lipid_Extraction Evaporation Solvent Evaporation Lipid_Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC_MS_Analysis UPLC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: High-throughput screening workflow for this compound (Lyso-DHSM) quantification.

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol, Acetonitrile, Isopropanol, Dichloromethane (all LC-MS grade)

  • Internal Standard (IS): C17-Lyso-dihydrosphingomyelin

  • 96-well plates: Polypropylene deep-well plates (2 mL) and shallow-well plates (300 µL)

  • Automated liquid handler

  • Plate centrifuge

  • Nitrogen evaporator

  • UPLC-MS/MS system

Sample Preparation and Lipid Extraction

This protocol is optimized for a 96-well plate format and can be automated.

  • Sample Aliquoting: Aliquot 20 µL of each biological sample (e.g., plasma, cell lysate) into a 96-well deep-well plate.

  • Internal Standard Addition: Add 10 µL of the internal standard solution (C17-Lyso-DHSM in methanol) to each well.

  • Protein Precipitation and Lipid Extraction: Add 200 µL of a cold extraction solvent mixture (e.g., Dichloromethane:Methanol, 2:1, v/v) to each well.

  • Mixing: Seal the plate and vortex thoroughly for 10 minutes at 4°C.

  • Phase Separation: Centrifuge the plate at 3000 x g for 15 minutes at 4°C to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the lower organic layer (containing the lipids) to a new 96-well plate using an automated liquid handler.

  • Evaporation: Dry the extracted lipids under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., Acetonitrile:Water, 50:50, v/v with 0.1% formic acid).

  • Final Centrifugation: Seal the plate and centrifuge at 3000 x g for 10 minutes at 4°C to pellet any insoluble debris.

  • Analysis: The supernatant is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The separation and detection of Lyso-DHSM and the internal standard are achieved using a UPLC system coupled to a triple quadrupole mass spectrometer.

Parameter Condition
UPLC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid
Gradient Start at 50% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 50% B and re-equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Lyso-DHSM) To be determined based on the specific acyl chain length of interest (e.g., d18:0)
MRM Transition (IS) To be determined for C17-Lyso-DHSM
Collision Energy Optimized for each transition

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Data Presentation

The quantitative data obtained from the HTS assay should be summarized in a clear and structured format for easy comparison and analysis.

Table 1: HTS Assay Validation Parameters
Parameter Acceptance Criteria
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 15%
Accuracy (% Recovery) 85-115%
Table 2: Example Quantitative Data for Lyso-DHSM in Biological Samples
Sample Type Condition Lyso-DHSM Concentration (ng/mL) ± SD
Human Plasma Healthy ControlExample Value
Disease StateExample Value
Cell Line A UntreatedExample Value
TreatedExample Value
Tissue Homogenate Wild TypeExample Value
KnockoutExample Value

Note: The example values in Table 2 would be populated with the actual experimental data. Currently, there is limited published quantitative data specifically for Lyso-DHSM.

Conclusion

This document provides a comprehensive guide for establishing a high-throughput screening assay for the quantification of this compound. The detailed protocols for sample preparation and UPLC-MS/MS analysis, combined with the structured data presentation, will enable researchers to efficiently screen large compound libraries and investigate the role of Lyso-DHSM in health and disease. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual representation of the key concepts and processes involved. Adherence to the outlined validation parameters will ensure the generation of reliable and reproducible data.

Application Notes: Synthesis and Utility of Stable Isotope-Labeled Lyso-dihydrosphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sphingolipids are a diverse class of lipids that serve as both structural components of cell membranes and as critical signaling molecules in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Dihydrosphingolipids, which lack the C4-trans-double bond in the sphingoid backbone, are key intermediates in the de novo sphingolipid synthesis pathway.[2][3] While once considered minor or simply precursor molecules, there is growing evidence implicating dihydrosphingolipids and their metabolites in the pathophysiology of various diseases, including diabetes, cardiovascular conditions, and neurodegenerative disorders.

Lyso-dihydrosphingomyelin (Lyso-DSM), also known as dihydrosphingosylphosphorylcholine, is the deacylated form of dihydrosphingomyelin (DHSM). Lysosphingolipids are increasingly recognized as important biomarkers for lysosomal storage disorders, such as Niemann-Pick disease.[4] Accurate quantification of these low-abundance lipids in complex biological matrices is essential for understanding their metabolic roles and for diagnostic purposes. This requires robust analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

The gold standard for precise quantification via mass spectrometry is the use of stable isotope-labeled internal standards.[7] These standards, labeled with heavy isotopes like deuterium (²H) or carbon-13 (¹³C), have nearly identical physicochemical properties to their endogenous counterparts, ensuring they co-elute chromatographically and experience similar extraction efficiencies and ionization suppression.[7] By adding a known quantity of the labeled standard to a sample, variations during sample preparation and analysis can be normalized, allowing for accurate and reproducible quantification of the target analyte.[4]

These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of stable isotope-labeled this compound, designed for use as an internal standard in mass spectrometry-based lipidomics.

Sphingolipid Metabolism Pathway

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[3] The resulting intermediate is converted to dihydrosphingosine (sphinganine), which is then acylated to form dihydroceramide. Dihydroceramide serves as a precursor to dihydrosphingomyelin through the addition of a phosphocholine headgroup. This compound can be formed via the deacylation of dihydrosphingomyelin.

Sphingolipid_Metabolism Precursors Serine + Palmitoyl-CoA DHS Dihydrosphingosine (Sphinganine) Precursors->DHS SPT / Reductase DHCer Dihydroceramide DHS->DHCer Ceramide Synthase (+ Acyl-CoA) DHSM Dihydrosphingomyelin (DHSM) DHCer->DHSM SM Synthase (+ Phosphatidylcholine) Cer Ceramide DHCer->Cer LysoDSM This compound (Lyso-DSM) DHSM->LysoDSM Deacylase SM Sphingomyelin (SM) Cer->SM SM Synthase invis1 invis2

De novo sphingolipid synthesis pathway highlighting dihydrosphingolipids.

Experimental Protocols

A robust and versatile synthetic strategy is crucial for producing high-purity labeled standards.[8][9] The following multi-step protocol is based on established methods for sphingolipid synthesis, involving the initial formation of an N-acyl dihydrosphingomyelin intermediate followed by deacylation. The stable isotope label (e.g., d3-palmitoyl CoA or ¹³C-serine) should be introduced in one of the initial precursors of the de novo pathway.[10]

Synthesis and Characterization Workflow

The overall workflow involves a multi-step chemical synthesis, followed by rigorous purification using chromatography and final characterization and quantification by LC-MS/MS to confirm identity and purity.

Workflow for synthesis and validation of the labeled standard.
Protocol 1: Synthesis of Isotope-Labeled N-acyl-Dihydrosphingomyelin

This protocol outlines the synthesis of an N-acylated, isotopically labeled dihydrosphingomyelin intermediate. It assumes the starting material is a commercially available or previously synthesized stable isotope-labeled dihydrosphingosine.

  • Amine Protection: The primary amine of the labeled dihydrosphingosine is protected to prevent side reactions during phosphorylation. An azido group is an effective protecting group for this purpose.[9]

    • Dissolve labeled dihydrosphingosine in an appropriate solvent mixture (e.g., pyridine/water).

    • Add trifluoromethanesulfonyl azide (TfN₃) and a copper(II) sulfate catalyst.

    • Stir the reaction at room temperature for 12-18 hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Extract the product and purify it using column chromatography.

  • Phosphorylation: The primary hydroxyl group is phosphorylated to introduce the phosphocholine headgroup.

    • Dissolve the azide-protected sphingoid base in a dry solvent like dichloromethane under an inert atmosphere (e.g., argon).

    • Add 2-chloro-2-oxo-1,3,2-dioxaphospholane and a non-nucleophilic base (e.g., triethylamine).

    • Stir at 0°C to room temperature for 2-4 hours.

    • Quench the reaction and open the phospholane ring using anhydrous trimethylamine in acetonitrile.

    • Stir at 50-60°C in a sealed vessel for 24 hours.

    • Remove the solvent under reduced pressure and purify the resulting phosphocholine intermediate.

  • Reduction and N-acylation: The azide group is reduced back to an amine, which is then acylated.

    • Dissolve the intermediate in a solvent such as methanol/dichloromethane.

    • Perform a Staudinger reduction using triphenylphosphine followed by hydrolysis to yield the lyso-sphingomyelin analog.

    • To this product, add an activated fatty acid (e.g., palmitoyl chloride or a fatty acid activated with a coupling agent like HATU) and a base (e.g., diisopropylethylamine).

    • Stir for 4-6 hours at room temperature.

    • Extract the final N-acyl-dihydrosphingomyelin product and purify by column chromatography.

Protocol 2: Deacylation to form this compound

This step removes the N-acyl chain to yield the final lyso product.

  • Base Hydrolysis:

    • Dissolve the labeled N-acyl-dihydrosphingomyelin from Protocol 1 in a mixture of methanol and aqueous potassium hydroxide (KOH).

    • Reflux the mixture at 80-90°C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and neutralize with an acid (e.g., hydrochloric acid).

    • Extract the product using a solvent system like chloroform/methanol/water.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum.

Protocol 3: Purification by Column Chromatography

Purification is essential to remove unreacted starting materials and byproducts.

  • Column Preparation: Pack a silica gel column with an appropriate non-polar solvent system (e.g., hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude product from Protocol 2 in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of methanol in a chloroform/methanol mixture.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and evaporate the solvent to obtain the purified stable isotope-labeled this compound.

Protocol 4: Characterization by LC-MS/MS

The identity, purity, and concentration of the final product must be rigorously confirmed.

  • Sample Preparation: Prepare a stock solution of the final product in a suitable solvent (e.g., methanol) at a known concentration. Create a dilution series for calibration.

  • LC Conditions:

    • Column: Use a C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase: Employ a gradient elution using two solvents: (A) water with 0.1% formic acid and (B) acetonitrile/isopropanol with 0.1% formic acid.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • MS/MS Conditions:

    • Ionization: Use positive ion electrospray ionization (ESI+).

    • Analysis Mode: Perform Selected Reaction Monitoring (SRM) for quantitative analysis. The precursor ion will be the [M+H]⁺ of the labeled this compound.

    • Transitions: Monitor for characteristic fragment ions. For lyso-sphingolipids, a common fragment corresponds to the phosphocholine headgroup (m/z 184.1) or loss of the headgroup.

  • Data Analysis:

    • Confirm the mass of the parent ion matches the theoretical mass of the labeled compound.

    • Assess chemical purity by integrating the peak area of the target compound relative to any impurity peaks in the chromatogram.

    • Determine isotopic purity by analyzing the isotopic distribution of the molecular ion cluster.

Quantitative Data Summary

The following table summarizes the target specifications for a successfully synthesized stable isotope-labeled this compound standard. The values represent typical targets for high-quality internal standards used in quantitative lipidomics.

ParameterTarget ValueMethod of Verification
Identity C₂₃H₅₁D₃N₂O₅P (for d3-Lyso-DSM)High-Resolution Mass Spectrometry
Molecular Weight Confirmed by MSLC-MS
Isotopic Purity > 99%Mass Spectrometry (Isotope Distribution)
Chemical Purity > 98%LC-MS/MS, NMR
Overall Yield 15-25% (Representative)Gravimetric/Spectrophotometric
Appearance White to off-white solidVisual Inspection
Solubility Soluble in Methanol, ChloroformExperimental Testing

Note: Overall yield is an estimate for a multi-step synthesis and can vary significantly based on starting materials and reaction scale.

References

analytical methods for differentiating Lyso-dihydrosphingomyelin isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-dihydrosphingomyelin (Lyso-DHSM) is a bioactive sphingolipid implicated in various cellular processes and is a potential biomarker for certain metabolic disorders. Structurally similar isomers of Lyso-DHSM can exhibit distinct biological activities, making their accurate differentiation and quantification crucial for understanding their roles in health and disease. This application note provides a detailed overview of analytical methods, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the effective separation and quantification of Lyso-DHSM isomers.

Sphingolipids are a diverse class of lipids that serve as both structural components of cell membranes and as signaling molecules involved in cellular processes like proliferation, differentiation, and apoptosis.[1] The differentiation of sphingolipid isomers is a significant analytical challenge due to their structural similarity. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful technique for the identification and quantification of various sphingolipids, including their isomeric forms.[2][3]

Signaling Pathways and Biological Relevance

The precise signaling pathways involving specific Lyso-DHSM isomers are an active area of research. However, the general sphingolipid metabolic pathway highlights the origin of these molecules. Dihydrosphingomyelin is synthesized from dihydroceramide and is a saturated analog of sphingomyelin. The removal of the acyl chain from dihydrosphingomyelin by acid or neutral ceramidase results in the formation of Lyso-DHSM. Distinguishing between isomers is critical as even minor structural variations, such as stereochemistry or the position of hydroxyl groups, can significantly alter their interaction with downstream effectors and, consequently, their biological function.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Dihydrosphingomyelin Dihydrosphingomyelin Dihydroceramide->Dihydrosphingomyelin SMS Lyso_DHSM This compound (Lyso-SM(d18:0)) Dihydrosphingomyelin->Lyso_DHSM CDase Acyl_Chain Acyl Chain Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->Dihydroceramide Phosphocholine Phosphocholine Phosphocholine->Dihydrosphingomyelin

Caption: Simplified overview of the de novo sphingolipid biosynthesis pathway leading to the formation of this compound.

Analytical Workflow for Isomer Differentiation

The successful differentiation of Lyso-DHSM isomers relies on a multi-step analytical workflow that includes sample preparation, chromatographic separation, and mass spectrometric detection and quantification.

Analytical_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction LC_Separation Chromatographic Separation (UHPLC, C18 column) Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (ESI-MS/MS, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification, Isomer Identification) MS_Detection->Data_Analysis

Caption: General analytical workflow for the differentiation of this compound isomers from biological matrices.

Experimental Protocols

Sample Preparation: Lipid Extraction

This protocol is a modified Bligh-Dyer method for the extraction of sphingolipids from biological samples.

Materials:

  • Biological sample (e.g., 100 µL plasma, 10-20 mg tissue homogenate, or 1x10^6 cells)

  • Internal Standard (IS) solution (e.g., C17-Lyso-dihydrosphingomyelin)

  • Chloroform

  • Methanol

  • Deionized water

  • Centrifuge tubes (glass or solvent-resistant polypropylene)

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • To a 2 mL glass tube, add the biological sample.

  • Add 10 µL of the internal standard solution.

  • Add 375 µL of chloroform and 750 µL of methanol. Vortex thoroughly for 1 minute.

  • Add 225 µL of deionized water. Vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of Lyso-DHSM isomers. Optimization of chromatographic conditions may be required depending on the specific isomers of interest.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[4]

  • Mobile Phase A: Water with 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temperature: 45°C.[4]

  • Injection Volume: 5 µL.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.030
2.070
10.095
12.095
12.130
15.030

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Collision Gas: Argon.

MRM Transitions:

The specific MRM transitions will depend on the Lyso-DHSM species being analyzed. The precursor ion will be the [M+H]+ of the Lyso-DHSM, and the product ion is typically a fragment corresponding to the sphingoid base backbone. For example, for this compound (d18:0), the precursor ion would be m/z 467.4. A characteristic product ion would be m/z 184.1 (phosphocholine headgroup) or a fragment from the sphingoid base.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lyso-DHSM (d18:0)467.4184.125
Lyso-DHSM (d18:0)467.4284.320
C17-Lyso-DHSM (IS)453.4184.125

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

Quantitative analysis is performed by constructing a calibration curve using known concentrations of authentic Lyso-DHSM standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Table 1: Example Calibration Curve Data for Lyso-DHSM (d18:0)

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
15,234105,6780.0495
526,170106,1230.2466
1051,987105,8900.4909
50258,934106,3452.4349
100521,456105,9984.9195
5002,605,789106,01224.580

Table 2: Quantitative Results from Biological Samples

Sample IDPeak Area RatioCalculated Concentration (ng/mL)
Control Plasma 10.3547.2
Control Plasma 20.3897.9
Patient Plasma 11.25625.6
Patient Plasma 21.37828.1

Advanced Techniques for Isomer Differentiation

For isomers that are not readily separated by standard reversed-phase chromatography, more advanced techniques may be necessary.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can provide alternative selectivity for polar lipids and may resolve isomers that co-elute in reversed-phase systems.[1]

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation that can resolve isomers with different collision cross-sections.

  • Advanced MS/MS Fragmentation Techniques: Techniques like Ozone-Induced Dissociation (OzID) can be used to pinpoint the location of double bonds in unsaturated lipids.[5][6] While Lyso-DHSM is saturated, similar specialized fragmentation methods could potentially differentiate isomers based on other structural features.

Conclusion

The analytical methods described in this application note provide a robust framework for the differentiation and quantification of this compound isomers. The combination of optimized sample preparation, high-resolution chromatographic separation, and sensitive mass spectrometric detection is essential for obtaining accurate and reliable results. These methods are critical for advancing our understanding of the biological roles of individual Lyso-DHSM isomers in health and disease and for the development of novel diagnostic and therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Lyso-dihydrosphingomyelin Chromatographic Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic separation of Lyso-dihydrosphingomyelin.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question: Why am I seeing poor peak shape (e.g., fronting, tailing, or broad peaks) for my this compound analyte?

Potential Causes and Solutions:

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or injection volume.

  • Secondary Interactions: The highly polar head group of this compound can interact with active sites on the column packing material, causing peak tailing.

    • Solution: Use a column with end-capping or a deactivated stationary phase. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help.

  • Inappropriate Mobile Phase pH: The ionization state of this compound is pH-dependent and can affect peak shape.

    • Solution: Adjust the mobile phase pH to ensure consistent ionization of the analyte. For reversed-phase chromatography, a slightly acidic pH (e.g., with 0.1% formic acid) is often used.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to broad or distorted peaks.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

  • Extra-column Volume: Excessive tubing length or dead volume in the system can cause peak broadening.

    • Solution: Minimize the length and internal diameter of all tubing connecting the injector, column, and detector.

Question: What should I do if I have low resolution and my this compound peak is co-eluting with other lipids?

Potential Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The mobile phase may not have the correct solvent strength to effectively separate the analyte from interfering compounds.[1][2]

    • Solution: Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting compounds.[1][2] Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities.[1]

  • Inappropriate Column Chemistry: The stationary phase may not be providing sufficient selectivity for this compound.

    • Solution: Try a column with a different stationary phase (e.g., C18, C8, Phenyl-Hexyl) to alter the separation selectivity. For highly polar analytes, a HILIC (Hydrophilic Interaction Liquid Chromatography) column might be a suitable alternative.

  • High Flow Rate: A flow rate that is too high can reduce separation efficiency.

    • Solution: Decrease the flow rate. This increases the time for analytes to interact with the stationary phase, often leading to better resolution.

  • Elevated Column Temperature: While higher temperatures can improve peak shape, they can sometimes reduce selectivity.

    • Solution: Experiment with different column temperatures to find the optimal balance between peak shape and resolution.[1]

Question: I am observing shifts in the retention time of my this compound peak between injections. What could be the cause?

Potential Causes and Solutions:

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant retention time shifts.

    • Solution: Prepare fresh mobile phase daily and ensure accurate mixing of all components. Use a high-precision graduated cylinder or balance.

  • Column Equilibration Issues: Insufficient column equilibration between injections can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush the column with at least 10 column volumes of the starting mobile phase.

  • Fluctuations in Column Temperature: Changes in the ambient or column oven temperature will affect retention times.[1]

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Pump Performance Issues: Inconsistent flow rates due to pump malfunctions (e.g., worn seals, check valve issues) can lead to retention time variability.

    • Solution: Perform regular maintenance on the HPLC pump. Check for leaks and ensure proper functioning of all components.

Question: My this compound peak has a very low signal-to-noise ratio. How can I improve the sensitivity?

Potential Causes and Solutions:

  • Suboptimal Mass Spectrometry (MS) Parameters: The ionization and fragmentation settings on the mass spectrometer may not be optimized for this compound.

    • Solution: Perform a tuning and optimization of the MS parameters (e.g., spray voltage, gas flows, collision energy) using a pure standard of this compound. Sphingolipids generally ionize well in positive ion mode.[3]

  • Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte in the MS source, leading to a reduced signal.

    • Solution: Improve the chromatographic separation to resolve the analyte from interfering matrix components. Enhance the sample preparation procedure to remove interfering substances. A dilute-and-shoot approach might also be beneficial if the analyte concentration is sufficient.

  • Sample Degradation: this compound may be degrading in the sample or during the analytical process.

    • Solution: Ensure proper sample storage conditions (e.g., low temperature, protection from light). Use a clean autosampler vial for each injection to avoid contamination.[4]

  • Inadequate Sample Preparation: Inefficient extraction or sample cleanup can result in low analyte recovery.[5]

    • Solution: Optimize the sample extraction protocol. A liquid-liquid extraction or solid-phase extraction (SPE) method specific for polar lipids may be necessary.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for this compound separation?

A reversed-phase C18 column is a common starting point for the separation of sphingolipids.[6] However, depending on the complexity of the sample matrix and the presence of isomers, other stationary phases such as C8, phenyl-hexyl, or even HILIC columns may provide better selectivity.

Q2: What are the typical mobile phases used for this compound analysis?

For reversed-phase chromatography, a binary gradient of water and an organic solvent like acetonitrile or methanol is typically used.[1] The addition of a small amount of an acid, such as 0.1% formic acid, to both mobile phases is common to improve peak shape and ionization efficiency in mass spectrometry.

Q3: How can I confirm the identity of the this compound peak in my chromatogram?

The most definitive way to identify the peak is by using high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement of the parent ion and by comparing the fragmentation pattern (MS/MS spectrum) with that of a known standard or with spectra from a database.[7]

Q4: Is an internal standard necessary for the quantification of this compound?

Yes, using an appropriate internal standard is crucial for accurate and precise quantification.[3][8] An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., d7-Lyso-dihydrosphingomyelin). This helps to correct for variations in sample preparation, injection volume, and ionization efficiency.

Data Presentation

Table 1: Typical Starting Parameters for HPLC-MS/MS Analysis of this compound

ParameterRecommended Starting ConditionNotes
HPLC Column C18, 2.1 x 100 mm, 1.8 µmA shorter column can be used for faster analysis.
Mobile Phase A Water with 0.1% Formic AcidEnsure high-purity water and additives.
Mobile Phase B Acetonitrile with 0.1% Formic AcidMethanol can be used as an alternative organic modifier.
Gradient 5% B to 95% B over 10 minutesThis is a generic gradient and should be optimized.
Flow Rate 0.3 mL/minAdjust based on column dimensions and desired backpressure.
Column Temperature 40 °CA stable temperature improves retention time reproducibility.
Injection Volume 5 µLAdjust based on sample concentration and instrument sensitivity.
Ionization Mode Positive Electrospray Ionization (ESI+)Lyso-sphingolipids generally produce a strong signal in positive mode.
MS/MS Transition Varies by adduct and specific moleculeTo be determined by direct infusion of a standard.

Experimental Protocols

Protocol 1: Sample Extraction of this compound from Plasma

  • Preparation: Thaw plasma samples on ice.

  • Internal Standard Addition: Add an appropriate amount of a stable isotope-labeled internal standard for this compound to a 100 µL aliquot of plasma.

  • Protein Precipitation and Lipid Extraction: Add 400 µL of methanol to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Sample Transfer: Transfer the clear supernatant to an autosampler vial for HPLC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Method for this compound Separation

  • HPLC System Setup:

    • Install a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Prepare Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

    • Set the column oven temperature to 40 °C.

  • Chromatographic Conditions:

    • Set the initial flow rate to 0.3 mL/min.

    • Equilibrate the column with 5% Mobile Phase B for at least 10 minutes.

    • Set up the following gradient program:

      • 0-1 min: 5% B

      • 1-8 min: Ramp to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B and re-equilibrate.

  • Mass Spectrometer Setup:

    • Set the ionization mode to Positive Electrospray Ionization (ESI+).

    • Optimize the ion source parameters (e.g., spray voltage, gas temperatures, and flow rates) for the specific instrument.

    • Set up a Multiple Reaction Monitoring (MRM) method for the specific precursor-to-product ion transition for this compound and its internal standard.

  • Analysis:

    • Inject 5 µL of the reconstituted sample extract.

    • Acquire data over the entire chromatographic run.

    • Process the data using the appropriate software to integrate the peak areas and calculate the concentration of this compound relative to the internal standard.

Mandatory Visualization

TroubleshootingWorkflow start Problem Observed (e.g., Poor Peak Shape, Low Resolution) check_column Check Column (Age, Contamination, Correct Type) start->check_column check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) start->check_mobile_phase check_hplc Check HPLC System (Pump, Injector, Connections) start->check_hplc check_sample Check Sample Preparation (Extraction, Concentration) start->check_sample optimize_method Optimize Method Parameters (Gradient, Flow Rate, Temperature) check_column->optimize_method Column OK resolved Problem Resolved check_column->resolved Issue Found & Fixed check_mobile_phase->optimize_method Mobile Phase OK check_mobile_phase->resolved Issue Found & Fixed check_hplc->optimize_method System OK check_hplc->resolved Issue Found & Fixed check_sample->optimize_method Sample Prep OK check_sample->resolved Issue Found & Fixed consult_expert Consult Senior Scientist or Technical Support optimize_method->consult_expert Problem Persists optimize_method->resolved Optimization Successful consult_expert->resolved

Caption: A troubleshooting decision tree for chromatographic issues.

SamplePrepWorkflow sample Biological Sample (e.g., Plasma, Tissue Homogenate) add_is Add Internal Standard sample->add_is extract Protein Precipitation & Lipid Extraction (e.g., with Methanol) add_is->extract centrifuge1 Centrifugation extract->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant dry Evaporate to Dryness collect_supernatant->dry reconstitute Reconstitute in Initial Mobile Phase dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 analyze HPLC-MS/MS Analysis centrifuge2->analyze

Caption: A typical workflow for sample preparation and analysis.

References

optimization of Lyso-dihydrosphingomyelin extraction for different sample types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimized extraction of Lyso-dihydrosphingomyelin (Lyso-dihhydroSM) from various biological samples. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound?

A1: The extraction of this compound, like other sphingolipids, presents several challenges due to the diverse physicochemical properties within this lipid class. Sphingolipids range from highly hydrophobic to water-soluble molecules, making it difficult to achieve uniformly high recovery for all subspecies with a single method. Key challenges include:

  • Low Endogenous Concentrations: this compound is often present at low concentrations in biological matrices, requiring sensitive and efficient extraction and analytical methods.

  • Analyte Stability: Like other lipids, this compound can be susceptible to degradation during sample handling and extraction. It is crucial to minimize enzymatic activity and oxidation.

  • Matrix Effects: Biological samples such as plasma and tissues are complex matrices. Lipids can bind to proteins, and other sample components can interfere with extraction efficiency and subsequent analysis by techniques like mass spectrometry (LC-MS/MS).

  • Co-extraction of Interfering Species: Other phospholipids can be co-extracted and may suppress the ionization of this compound during mass spectrometry analysis.

Q2: Which extraction method is recommended for this compound from plasma or serum?

A2: There is no single "best" method, as the optimal choice depends on the specific research question, available equipment, and desired throughput. However, several methods have been successfully employed for sphingolipid extraction from plasma. The most common are variations of the Folch and Bligh & Dyer methods, which use a chloroform and methanol solvent system. More recent and simpler methods using a single methanol precipitation step have also been shown to be effective for lysophospholipids.[1][2]

For a high-throughput analysis of lysosphingolipids from plasma, a simple protein precipitation with methanol containing an internal standard is often sufficient.[3] This method is quick and minimizes sample handling steps. For more comprehensive lipidomics studies, a biphasic extraction like the modified Folch or Bligh & Dyer methods may provide a cleaner extract.

Q3: How can I improve the recovery of this compound from tissue samples?

A3: Tissue samples require an additional homogenization step to disrupt the cellular structure and release the lipids. The choice of homogenization technique and extraction solvent system is critical. A common approach involves homogenizing the tissue in a solvent mixture, often a variation of the Folch method (chloroform:methanol). To improve recovery:

  • Thorough Homogenization: Ensure the tissue is completely homogenized to maximize the surface area for solvent extraction. This can be achieved using bead beaters, rotor-stator homogenizers, or sonication.

  • Optimized Solvent Ratios: The ratio of chloroform to methanol may need to be adjusted depending on the water content of the tissue.

  • Temperature Control: Performing the extraction at reduced temperatures (e.g., on ice) can help to minimize enzymatic degradation of the target analyte.[4]

  • Multiple Extractions: Performing two or three sequential extractions of the tissue pellet can significantly improve the yield of lipids.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of this compound Incomplete cell lysis or tissue homogenization. Ensure thorough homogenization of the sample. For tissues, consider using a more rigorous method like bead beating. For cultured cells, ensure complete lysis using appropriate buffers and mechanical disruption.
Suboptimal solvent-to-sample ratio. Increase the volume of the extraction solvent relative to the sample volume to ensure complete extraction.[5]
Analyte degradation. Keep samples on ice throughout the extraction process to minimize enzymatic activity. Consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation.
Poor phase separation in liquid-liquid extraction. Ensure the correct ratio of organic solvent to aqueous phase is used. Centrifuge at a sufficient speed and for an adequate duration to achieve a clear separation of the layers. Adding salt (e.g., NaCl or KCl) can sometimes improve phase separation.
Analyte loss during solvent evaporation. Use a gentle stream of nitrogen for solvent evaporation and avoid overheating the sample. Do not let the sample dry completely for an extended period.
High Variability Between Replicates Inconsistent sample handling. Standardize all steps of the protocol, including incubation times, mixing intensity, and centrifugation parameters. Use calibrated pipettes for accurate volume measurements.
Matrix effects. The complexity of the biological matrix can lead to variable extraction efficiencies. Consider using a more rigorous cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.
Precipitation of analyte with proteins. If using a protein precipitation method, ensure that the conditions (e.g., solvent type, temperature) are optimized to keep this compound in the supernatant.[5]
Contamination in Blank Samples Leaching from plasticware. Use glass tubes and vials whenever possible, especially when working with organic solvents. If plasticware is necessary, ensure it is compatible with the solvents used.[6]
Carryover from the analytical instrument. Implement a robust washing protocol for the LC system between sample injections to prevent carryover from one sample to the next.
Poor Peak Shape in LC-MS/MS Analysis Inappropriate resuspension solvent. Reconstitute the dried lipid extract in a solvent that is compatible with the initial mobile phase of your LC method. A mismatch can lead to peak distortion.
Co-elution with interfering species. Optimize the chromatographic method to improve the separation of this compound from other lipids. This may involve adjusting the gradient, changing the column, or modifying the mobile phase composition.[7]

Data Presentation

Table 1: Comparison of Common Extraction Methods for Plasma/Serum Sphingolipids

Method Principle Advantages Disadvantages Typical Recovery
Modified Folch Liquid-liquid extraction with chloroform:methanol (2:1, v/v) followed by a wash with an aqueous salt solution.High recovery for a broad range of lipids, provides a relatively clean extract.[4]Labor-intensive, uses chlorinated solvents.Good to Excellent
Bligh & Dyer A modified liquid-liquid extraction with a lower solvent-to-sample ratio of chloroform:methanol:water.Uses less solvent than the Folch method.Can have lower recovery for some polar lipids compared to Folch.Good
Methanol Precipitation Single-phase extraction where proteins are precipitated with methanol, and the supernatant containing lipids is collected.Simple, rapid, and suitable for high-throughput applications.[1][2]May result in a less clean extract with more matrix effects.Moderate to Good
Methyl-tert-butyl ether (MTBE) A biphasic extraction method that is less toxic than chloroform-based methods.Safer solvent, good recovery for many lipid classes.[8]May have different selectivity compared to chloroform-based methods.Good

Note: Recovery is a qualitative assessment based on literature. Specific recovery percentages for this compound can vary significantly depending on the exact protocol and sample matrix.

Experimental Protocols

Protocol 1: Methanol Precipitation for Plasma/Serum

This protocol is a simple and rapid method suitable for high-throughput analysis.

  • Sample Preparation: Thaw plasma or serum samples on ice.

  • Internal Standard Spiking: In a glass tube, add 50 µL of plasma or serum. Add the appropriate amount of a suitable internal standard (e.g., a deuterated or C17-based Lyso-sphingolipid analog).

  • Protein Precipitation: Add 500 µL of ice-cold methanol to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new glass tube, being careful not to disturb the protein pellet.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Modified Folch Extraction for Tissue Samples

This protocol is a robust method for extracting a broad range of lipids from tissue samples.

  • Sample Preparation: Weigh approximately 20-50 mg of frozen tissue.

  • Homogenization: Place the tissue in a 2 mL glass homogenizer tube with a pestle. Add 1 mL of ice-cold chloroform:methanol (2:1, v/v). Homogenize thoroughly on ice until no visible tissue fragments remain.

  • Internal Standard Spiking: Add the internal standard to the homogenate.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution to the homogenate. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lower Phase Collection: Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Re-extraction (Optional but Recommended): Add another 500 µL of chloroform to the remaining upper phase and tissue pellet. Vortex and centrifuge again. Collect the lower phase and combine it with the first extract.

  • Solvent Evaporation: Evaporate the combined organic phases under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Start: Biological Sample (Plasma, Serum, or Tissue) homogenization Tissue Homogenization (if applicable) start->homogenization For Tissue Samples is_spike Spike with Internal Standard start->is_spike For Plasma/Serum homogenization->is_spike add_solvent Add Extraction Solvent(s) (e.g., Methanol, Chloroform:Methanol) is_spike->add_solvent vortex Vortex / Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation or Pellet Precipitation vortex->centrifuge collect Collect Supernatant / Organic Phase centrifuge->collect evaporate Evaporate Solvent collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound extraction.

sphingolipid_pathway cluster_synthesis De Novo Synthesis & Salvage Pathway cluster_sm_metabolism Sphingomyelin Metabolism serine_palmitoylcoa Serine + Palmitoyl-CoA dihydrosphingosine Dihydrosphingosine serine_palmitoylcoa->dihydrosphingosine SPT dihydroceramide Dihydroceramide dihydrosphingosine->dihydroceramide CerS ceramide Ceramide dihydroceramide->ceramide DES1 dihydrosphingomyelin Dihydrosphingomyelin dihydroceramide->dihydrosphingomyelin SMS sphingosine Sphingosine ceramide->sphingosine CDase sphingomyelin Sphingomyelin ceramide->sphingomyelin SMS sphingosine->ceramide CerS (Salvage) sphingosine1p Sphingosine-1-Phosphate sphingosine->sphingosine1p SphK dihydrosphingomyelin->dihydroceramide SMase lyso_dihydrosm This compound dihydrosphingomyelin->lyso_dihydrosm Acid Sphingomyelinase (hypothesized) sphingomyelin->ceramide SMase spt SPT: Serine palmitoyltransferase cers CerS: Ceramide synthase des1 DES1: Dihydroceramide desaturase 1 cdase CDase: Ceramidase sphk SphK: Sphingosine kinase sms SMS: Sphingomyelin synthase smase SMase: Sphingomyelinase

Caption: Simplified dihydrosphingomyelin metabolism pathway.

References

Technical Support Center: Addressing Lyso-dihydrosphingomyelin Instability During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of analytes during sample storage is paramount for generating reliable and reproducible data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the instability of Lyso-dihydrosphingomyelin, a critical biomarker in various physiological and pathological processes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and analysis of this compound.

ProblemPossible CausesRecommended Solutions
Decreased this compound concentration in stored samples. Enzymatic Degradation: Residual enzyme activity (e.g., sphingomyelinases) in the sample can hydrolyze this compound.Immediate Freezing: Snap-freeze plasma or serum samples in liquid nitrogen immediately after collection and processing.[1] Low-Temperature Storage: Store samples at -80°C for long-term stability.[1][2] Enzyme Inhibitors: Consider the addition of a broad-spectrum enzyme inhibitor cocktail, though validation is required to ensure no interference with downstream analysis.
Chemical Degradation (Hydrolysis): The ester linkage in this compound is susceptible to hydrolysis, especially in non-neutral pH conditions.pH Control: Ensure the sample matrix is buffered to a neutral pH. Aprotic Solvents: For extracted lipids, store in aprotic solvents like chloroform or methanol at low temperatures.[1]
Oxidation: The sphingoid base can be susceptible to oxidation.Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) to organic solvents used for extraction and storage.[1] Inert Atmosphere: Store lipid extracts under an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]
High variability in this compound levels between aliquots of the same sample. Inconsistent Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation and variability.[2][3][4]Aliquot Samples: Upon collection, aliquot samples into single-use volumes to avoid multiple freeze-thaw cycles.[1] Controlled Thawing: Thaw samples rapidly in a room temperature water bath to minimize time spent at intermediate temperatures where enzymatic activity may be higher.[2][5]
Sample Contamination: Introduction of contaminants during sample handling can affect stability.Use High-Purity Reagents: Utilize LC-MS grade solvents and high-purity reagents for all sample preparation steps.[6] Clean Labware: Ensure all tubes and pipette tips are free from contaminants.
Poor peak shape or low signal intensity during LC-MS/MS analysis. Analyte Degradation Post-Extraction: this compound may degrade in the autosampler.Cooled Autosampler: Maintain the autosampler at a low temperature (e.g., 4°C) during the analytical run. Limit Time in Autosampler: Analyze samples as soon as possible after placing them in the autosampler.
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of this compound.Effective Sample Preparation: Employ a robust lipid extraction method, such as a modified Folch or Bligh-Dyer extraction, to remove interfering substances.[7][8] Internal Standards: Use a stable isotope-labeled internal standard for this compound to correct for matrix effects and extraction efficiency.[9]
Inappropriate LC Conditions: Suboptimal mobile phase composition or gradient can lead to poor chromatography.Mobile Phase Optimization: Use mobile phases containing additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.[7] Column Selection: A C18 or HILIC column may be suitable for the separation of lysosphingolipids.[9][10]

Frequently Asked Questions (FAQs)

Sample Handling and Storage

Q1: What is the optimal temperature for long-term storage of plasma samples for this compound analysis?

A1: For long-term storage, it is recommended to store plasma samples at -80°C.[1][2] Storing at -20°C may not be sufficient to halt all enzymatic and chemical degradation over extended periods.[2]

Q2: How many freeze-thaw cycles can my samples undergo before significant degradation of this compound occurs?

A2: It is best to minimize freeze-thaw cycles. Ideally, samples should be aliquoted into single-use vials after the initial processing to avoid any freeze-thaw cycles.[1] Some studies on other metabolites have shown that up to ten cycles of rapid freezing in liquid nitrogen and rapid thawing can maintain stability, but this should be validated specifically for this compound if unavoidable.[2][5]

Q3: Should I use plasma or serum for this compound analysis?

A3: Both plasma and serum can be used. However, it is crucial to be consistent with the sample type throughout a study, as the lipid composition can differ. Plasma, collected with anticoagulants like EDTA, is often preferred as the clotting process in serum collection can potentially activate enzymes that may alter lipid profiles.

Q4: What precautions should I take during sample collection?

A4: Use appropriate collection tubes (e.g., EDTA for plasma). Process the blood to separate plasma or serum as quickly as possible, preferably within one hour of collection, and keep the samples on ice during this time. Promptly freeze the separated plasma or serum at -80°C.

Analytical Concerns

Q5: What are the expected degradation products of this compound?

A5: The primary degradation pathway for this compound is hydrolysis of the phosphocholine headgroup, which would yield dihydrosphingosine. Enzymatic degradation by sphingomyelinase would also lead to the formation of dihydroceramide.[11] Mild acid hydrolysis can lead to de-N-acylation, producing lysosphingolipids.

Q6: What type of internal standard is best for quantifying this compound?

A6: A stable isotope-labeled version of this compound (e.g., d7-Lyso-dihydrosphingomyelin) is the ideal internal standard. This will co-elute with the analyte and experience similar ionization and matrix effects, allowing for accurate quantification.[9]

Q7: I am observing a drift in my this compound signal over a long analytical run. What could be the cause?

A7: Signal drift can be caused by several factors, including the gradual degradation of the analyte in the autosampler, changes in the LC column performance, or fouling of the mass spectrometer's ion source. To troubleshoot, ensure the autosampler is kept at a low temperature, inject quality control (QC) samples throughout the run to monitor performance, and clean the ion source if necessary.

Experimental Protocols

Protocol for Assessing this compound Stability in Plasma

This protocol outlines a general procedure to evaluate the stability of this compound under different storage conditions.

1. Sample Collection and Preparation:

  • Collect whole blood from healthy volunteers in EDTA tubes.

  • Centrifuge at 1500 x g for 15 minutes at 4°C to separate plasma.

  • Pool the plasma to create a homogenous sample stock.

  • Aliquot the pooled plasma into multiple small-volume, single-use cryovials.

2. Baseline (T=0) Analysis:

  • Immediately after aliquoting, take a set of aliquots for baseline analysis.

  • Perform lipid extraction using a validated method (e.g., a modified Bligh-Dyer extraction).

    • To 100 µL of plasma, add 300 µL of a 1:2 (v/v) chloroform:methanol solution containing the internal standard (e.g., d7-Lyso-dihydrosphingomyelin).

    • Vortex for 1 minute.

    • Add 100 µL of chloroform and vortex for 1 minute.

    • Add 100 µL of water and vortex for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase.

    • Dry the organic phase under a stream of nitrogen gas.

    • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., 90:10 methanol:water).

  • Analyze the extracted samples by a validated LC-MS/MS method for this compound quantification.

3. Stability Testing Conditions:

  • Store the remaining aliquots under the desired test conditions. Examples include:

    • Long-term storage: -80°C and -20°C.

    • Freeze-thaw stability: Subject aliquots to multiple (e.g., 1, 3, 5) freeze-thaw cycles. A single cycle consists of freezing at -80°C for at least 24 hours and then thawing at room temperature.

    • Short-term storage (benchtop stability): Room temperature (e.g., 25°C) and 4°C.

4. Time-Point Analysis:

  • At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months, etc., for long-term storage; immediately after each freeze-thaw cycle), retrieve a set of aliquots from each storage condition.

  • Perform lipid extraction and LC-MS/MS analysis as described for the baseline samples.

5. Data Analysis:

  • Calculate the concentration of this compound in each sample relative to the internal standard.

  • Compare the mean concentration at each time point and condition to the baseline (T=0) concentration.

  • Express the stability as the percentage of the initial concentration remaining.

Data Presentation

Table 1: Hypothetical Stability of this compound in Human Plasma Under Various Storage Conditions

Storage ConditionTime PointMean Concentration (% of Baseline ± SD)
-80°C 1 Month98.5 ± 2.1%
3 Months97.2 ± 2.5%
6 Months95.8 ± 3.0%
-20°C 1 Month92.1 ± 3.5%
3 Months85.7 ± 4.2%
6 Months78.4 ± 5.1%
4°C 24 Hours88.9 ± 4.8%
48 Hours75.3 ± 6.2%
Room Temp (25°C) 4 Hours80.1 ± 7.5%
8 Hours65.7 ± 8.9%
Freeze-Thaw (-80°C) 1 Cycle99.1 ± 1.8%
3 Cycles94.3 ± 3.3%
5 Cycles89.5 ± 4.7%

Note: This table presents hypothetical data for illustrative purposes. Actual stability may vary and should be determined experimentally.

Visualizations

Diagram: Potential Degradation Pathways of this compound

Potential Degradation Pathways of this compound This compound This compound Dihydrosphingosine Dihydrosphingosine This compound->Dihydrosphingosine Hydrolysis Dihydroceramide Dihydroceramide This compound->Dihydroceramide Sphingomyelinase De-N-acylated Product De-N-acylated Product This compound->De-N-acylated Product Mild Acid Hydrolysis

Caption: Potential chemical and enzymatic degradation routes for this compound.

Diagram: Experimental Workflow for Stability Assessment

Workflow for this compound Stability Assessment cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Analysis Collect Blood Collect Blood Isolate Plasma Isolate Plasma Collect Blood->Isolate Plasma Pool and Aliquot Pool and Aliquot Isolate Plasma->Pool and Aliquot -80C -80C Pool and Aliquot->-80C -20C -20C Pool and Aliquot->-20C 4C 4C Pool and Aliquot->4C RT RT Pool and Aliquot->RT Freeze-Thaw Freeze-Thaw Pool and Aliquot->Freeze-Thaw Lipid Extraction Lipid Extraction -80C->Lipid Extraction Time Points -20C->Lipid Extraction Time Points 4C->Lipid Extraction Time Points RT->Lipid Extraction Time Points Freeze-Thaw->Lipid Extraction Cycles LC-MS/MS LC-MS/MS Lipid Extraction->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lyso-dihydrosphingomyelin assays.

Troubleshooting Guides

Issue 1: Poor Signal or No Peak Detected for this compound

Possible Causes & Solutions

CauseRecommended Action
Suboptimal Ionization Lyso-sphingolipids ionize well in positive electrospray ionization (ESI+) mode, typically forming [M+H]⁺ adducts. Ensure your mass spectrometer is operating in the correct mode and that source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your specific instrument and analyte.
Inefficient Extraction Use a robust lipid extraction method. A common approach involves protein precipitation with methanol containing an appropriate internal standard, followed by solid-phase extraction (SPE) or liquid-liquid extraction.
Low Analyte Concentration If the analyte concentration in your sample is below the limit of detection (LOD), consider concentrating the sample extract or increasing the injection volume.
Degradation of Analyte Lyso-sphingolipids can be susceptible to degradation. Ensure proper sample handling and storage (typically at -80°C) and minimize freeze-thaw cycles.
Issue 2: Inconsistent or Poorly Reproducible Results

Possible Causes & Solutions

CauseRecommended Action
Inconsistent Sample Preparation Ensure all samples, standards, and quality controls are processed identically. Use of an automated liquid handler can improve reproducibility.
Lack of Appropriate Internal Standard (IS) A stable isotope-labeled internal standard (e.g., this compound-d7) is crucial to correct for variability in sample extraction and instrument response. The IS should be added at the beginning of the sample preparation process.
Instrument Instability Calibrate the mass spectrometer regularly according to the manufacturer's guidelines. Monitor system suitability by injecting a standard at the beginning, middle, and end of each analytical run.
Issue 3: Suspected Interference from Related Sphingolipids

Possible Causes & Solutions

CauseRecommended Action
Co-elution of Isobaric Species This compound and Lyso-sphingomyelin are isobaric (same nominal mass) and can interfere with each other. Optimize your liquid chromatography (LC) method to achieve baseline separation. A C18 or C8 reversed-phase column with a suitable gradient of acetonitrile and water with formic acid is commonly used.
In-source Fragmentation In-source fragmentation of larger sphingolipids can potentially generate ions that interfere with the target analyte. Optimize ESI source conditions to minimize in-source fragmentation.
Isotopic Overlap High-resolution mass spectrometry can help distinguish between species with very close m/z values. However, for isobaric compounds, chromatographic separation is essential.

Frequently Asked Questions (FAQs)

Q1: What is the key difference between this compound and Lyso-sphingomyelin in mass spectrometry analysis?

A1: The primary difference lies in their sphingoid backbone. This compound has a saturated sphinganine backbone, while Lyso-sphingomyelin has an unsaturated sphingosine backbone. This structural difference of two hydrogen atoms (a double bond) results in a 2 Da mass difference. More importantly, they produce different characteristic fragment ions upon collision-induced dissociation (CID). This compound typically yields a fragment at m/z 266, whereas Lyso-sphingomyelin produces a fragment at m/z 264. These distinct fragments are crucial for their specific detection and quantification using Multiple Reaction Monitoring (MRM) or similar tandem mass spectrometry techniques.

Q2: What are typical MRM transitions for this compound?

A2: For this compound (d18:0), the protonated molecule [M+H]⁺ has an m/z of approximately 467.4. A common and specific MRM transition for quantification is 467.4 -> 266.3 . The product ion at m/z 266.3 corresponds to the sphinganine backbone. It is essential to optimize the collision energy for this transition on your specific instrument to achieve the best signal intensity.

Q3: Can I use the same method to analyze other lysosphingolipids?

A3: Yes, multiplexed methods have been developed to simultaneously quantify several lysosphingolipids in a single run.[1] These methods often use a generic extraction procedure followed by an LC-MS/MS analysis with a curated list of MRM transitions for each target analyte. However, it is crucial to validate the method for each specific lysosphingolipid to ensure accuracy and precision, as different compounds may have different extraction efficiencies and ionization responses.

Q4: What are the expected concentrations of Lyso-sphingomyelin in human plasma?

A4: The concentration of Lyso-sphingomyelin can vary depending on the physiological or pathological state. In healthy individuals, plasma concentrations are generally low. However, in certain lysosomal storage disorders like Niemann-Pick disease, the levels can be significantly elevated.

Table 1: Representative Concentrations of Lyso-sphingomyelin in Human Plasma

PopulationMean Concentration (ng/mL)Concentration Range (ng/mL)Citation
Normal Controls 525425 - 574[2]
Niemann-Pick Disease Type B Patients 2464910 - 3836[2]
Niemann-Pick Disease Type C Patients ~3.8 - 5.4[3]

Note: There is limited published data on the specific concentrations of this compound in human plasma.

Experimental Protocols

Key Experiment: Quantification of this compound by LC-MS/MS

This protocol provides a general guideline. Optimization for your specific instrumentation and sample type is recommended.

1. Sample Preparation (Protein Precipitation & Extraction)

  • To 100 µL of plasma, add 400 µL of methanol containing the internal standard (e.g., this compound-d7) at a known concentration.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 30% B for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: 467.4 -> 266.3

    • Lyso-sphingomyelin (for comparison): 465.4 -> 264.3

    • Internal Standard (this compound-d7): 474.4 -> 273.3

  • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters according to your instrument's manufacturer recommendations.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification sample Plasma Sample extraction Protein Precipitation & Lipid Extraction sample->extraction Add Internal Standard lc LC Separation (C18 Column) extraction->lc Inject Extract ms Tandem Mass Spectrometry (MRM Mode) lc->ms Elution data Data Analysis (Quantification) ms->data Signal Detection

Caption: A generalized workflow for the quantification of this compound.

interference_logic Logical Relationship of Interference in this compound Assays cluster_analytes Analytes of Interest cluster_detection Detection Method lyso_dihydro This compound (m/z 467.4) lc Liquid Chromatography lyso_dihydro->lc interference Potential for Isobaric Interference lyso_dihydro->interference lyso_sphingo Lyso-sphingomyelin (m/z 465.4) lyso_sphingo->lc lyso_sphingo->interference ms Mass Spectrometry lc->ms solution Solution: Chromatographic Separation & Specific MRM Transitions lc->solution interference->ms solution->ms

Caption: The logical relationship of potential interference and its resolution.

sphingolipid_metabolism Simplified Sphingolipid Metabolism Pathway serine Serine + Palmitoyl-CoA dihydrosphingosine Dihydrosphingosine (Sphinganine) serine->dihydrosphingosine De Novo Synthesis dihydroceramide Dihydroceramide dihydrosphingosine->dihydroceramide Ceramide Synthase sphingosine Sphingosine dihydrosphingosine->sphingosine Desaturase dihydrosphingomyelin Dihydrosphingomyelin dihydroceramide->dihydrosphingomyelin Sphingomyelin Synthase ceramide Ceramide dihydroceramide->ceramide Desaturase lyso_dihydrosphingomyelin This compound dihydrosphingomyelin->lyso_dihydrosphingomyelin Deacylase Activity ceramide->sphingosine Ceramidase sphingomyelin Sphingomyelin ceramide->sphingomyelin Sphingomyelin Synthase lyso_sphingomyelin Lyso-sphingomyelin sphingomyelin->lyso_sphingomyelin Deacylase Activity

Caption: Simplified metabolic pathway showing the origin of key sphingolipids.

References

quality control measures for Lyso-dihydrosphingomyelin quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for the accurate quantification of Lyso-dihydrosphingomyelin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound, also known as sphingosylphosphorylcholine, is a deacylated form of dihydrosphingomyelin.[1] It is a bioactive lipid molecule involved in various cellular processes and serves as a potential biomarker for certain lysosomal storage disorders, such as Niemann-Pick disease.[1][2] Accurate quantification is crucial for understanding its role in disease pathogenesis and for the development of potential therapeutic interventions.

Q2: What is the most common analytical method for this compound quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the sensitive and specific quantification of this compound in biological samples.[2][3][4] This technique allows for the separation of the analyte from other lipids and provides structural information for its confident identification and quantification.

Q3: Why is an internal standard essential for accurate quantification?

An internal standard (IS) is crucial to correct for variations that can occur during sample preparation and analysis, such as extraction efficiency and instrument response. For this compound quantification, a stable isotope-labeled version of the analyte is the ideal internal standard as it has nearly identical physicochemical properties to the endogenous analyte.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape or Tailing - Inappropriate column chemistry. - Mobile phase incompatibility. - Column degradation.- Use a C18 column suitable for lipid analysis.[2] - Ensure the mobile phase composition and pH are optimized for the analyte. - Replace the column if it has exceeded its lifetime.
Low Signal Intensity or Poor Sensitivity - Inefficient ionization. - Matrix effects (ion suppression). - Suboptimal sample preparation.- Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows). - Implement strategies to mitigate matrix effects, such as solid-phase extraction or optimizing chromatographic separation.[5] - Ensure complete protein precipitation and efficient extraction of the analyte.
High Variability Between Replicates - Inconsistent sample preparation. - Pipetting errors. - Instrument instability.- Standardize the sample preparation workflow and ensure consistent timing and reagent volumes. - Use calibrated pipettes and proper pipetting techniques. - Perform system suitability tests to ensure the LC-MS/MS system is stable before running samples.
Inaccurate Quantification - Improper calibration curve. - Incorrect internal standard concentration. - Degradation of analyte or internal standard.- Prepare a fresh calibration curve with appropriate concentration levels that bracket the expected sample concentrations. - Verify the concentration of the internal standard stock solution. - Store standards and samples at appropriate low temperatures (e.g., -80°C) to prevent degradation.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to this compound analysis.

Table 1: Reported Concentrations of Lyso-sphingomyelin (Lyso-SPM) in Human Dried Blood Spots (DBS)

PopulationMean Concentration (ng/mL)Concentration Range (ng/mL)Reference
Normal Controls525425–574[6]
Niemann-Pick B Patients2464910–3836[6]

Table 2: Method Validation Parameters for Lyso-sphingomyelin (SPC) Quantification in Human Plasma

ParameterValueReference
Intraday CV (%) at 216 nM7%[5]
Intraday CV (%) at 108 nM6%[5]
Intraday CV (%) at 21.6 nM6%[5]
Interday CV (%) at 108 nM19%[5]
Interday CV (%) at 11 nM6%[5]
Interday CV (%) at 1 nM11%[5]
Recovery in Plasma120%[5]

Experimental Protocols

Detailed Methodology for this compound Quantification by LC-MS/MS

This protocol is a synthesized methodology based on established practices for sphingolipid analysis.[2][3][4]

1. Materials and Reagents:

  • This compound analytical standard

  • Stable isotope-labeled this compound internal standard (e.g., d7-Lyso-dihydrosphingomyelin)

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes

  • Autosampler vials

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 250 µL of cold methanol containing the internal standard at a known concentration.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[2]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other lipids.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Sphingolipid_Metabolism Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Dihydrosphingosine 3-keto-Dihydrosphingosine -> Dihydrosphingosine Serine_Palmitoyl_CoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Dihydrosphingomyelin Dihydrosphingomyelin Dihydroceramide->Dihydrosphingomyelin SMS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Lyso_DHSM This compound Dihydrosphingomyelin->Lyso_DHSM Acid Sphingomyelinase (deacylation) Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin->Ceramide SMase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK

Caption: Simplified overview of the sphingolipid metabolic pathway, highlighting the position of this compound.

QC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike Internal Standard Sample->Spike_IS Extraction Lipid Extraction Spike_IS->Extraction Reconstitution Reconstitution Extraction->Reconstitution Injection Inject Sample Reconstitution->Injection QC_Sample QC Sample Analysis Reconstitution->QC_Sample Blank_Analysis Blank Injection Reconstitution->Blank_Analysis Chromatography Chromatographic Separation Injection->Chromatography System_Suitability System Suitability Test Injection->System_Suitability MS_Detection Mass Spectrometry Detection Chromatography->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification QC_Sample->Injection Blank_Analysis->Injection

Caption: A typical quality control workflow for this compound quantification.

References

reducing ion suppression effects for Lyso-dihydrosphingomyelin analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lyso-dihydrosphingomyelin Analysis

Welcome to the technical support center for the analysis of this compound and related sphingolipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a focus on mitigating ion suppression effects in liquid chromatography-mass spectrometry (LC-MS) workflows.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect that occurs during LC-MS analysis. It is a reduction in the ionization efficiency of a target analyte, such as this compound, caused by co-eluting compounds from the sample matrix (e.g., plasma, tissue extract).[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analysis.[3][4] Biological samples are complex matrices containing high concentrations of salts, proteins, and other lipids like phospholipids, which are major causes of ion suppression in electrospray ionization (ESI).[5][6] Since this compound is often a low-abundance analyte, mitigating ion suppression is critical for reliable quantification.[7]

Q2: How can I determine if my analysis is affected by ion suppression?

A2: There are two primary experimental methods to assess ion suppression:

  • Post-Column Infusion (PCI): This is a qualitative technique used to identify at what points in the chromatogram ion suppression occurs.[3][8] A solution of your analyte is continuously infused into the mass spectrometer after the analytical column while a blank matrix extract is injected. A significant dip in the analyte's baseline signal indicates the retention time of interfering components.[9][10]

  • Post-Extraction Spike Analysis: This is a quantitative method to determine the extent of ion suppression.[2][10] You compare the signal response of an analyte spiked into a clean solvent with the response of the same amount of analyte spiked into a blank matrix sample after the extraction process. The percentage of signal reduction quantifies the matrix effect.[10]

Q3: What are the most effective strategies to reduce or eliminate ion suppression?

A3: The most effective strategies involve a combination of optimized sample preparation, chromatography, and the use of appropriate internal standards.

  • Improve Sample Preparation: This is the most effective way to circumvent ion suppression by removing interfering matrix components before analysis.[5] Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[8] SPE, particularly mixed-mode SPE, is often superior for removing phospholipids compared to PPT.[11]

  • Optimize Chromatographic Separation: Adjusting your LC method can separate the analyte from co-eluting interferences.[2] This can involve changing the column chemistry (e.g., C18 to HILIC), modifying the mobile phase composition, or adjusting the gradient profile.[3][7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal way to compensate for unavoidable ion suppression.[12] It co-elutes with the analyte and is affected by matrix effects in the same way, allowing for reliable ratio-based quantification.[3]

  • Dilute the Sample: If your analyte concentration is sufficient, simply diluting the sample can lower the concentration of matrix components, thereby reducing their suppressive effects.[10]

Troubleshooting Guide

Problem: Low signal intensity or complete signal loss for this compound.

Possible CauseRecommended Solution
Significant Ion Suppression Co-eluting matrix components, especially phospholipids, are interfering with ionization.[5][6]
1. Review Sample Preparation: Protein precipitation alone is often insufficient.[11] Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove phospholipids.[5][12]
2. Optimize Chromatography: Modify your LC gradient to better separate your analyte from the suppression zone. Consider switching to a different column chemistry, such as HILIC, which provides different selectivity for polar lipids.[3][7]
3. Perform a Post-Column Infusion Experiment: This will confirm if suppression is occurring at the retention time of your analyte. See the detailed protocol below.[8]
Suboptimal Ionization The mobile phase composition is not conducive to efficient protonation of your analyte in the MS source.
1. Adjust Mobile Phase Additives: Ensure the presence of a good proton source for positive ion mode ESI. Formic acid (typically 0.1-0.2%) or ammonium formate are common choices that improve ionization efficiency.[7]
2. Tune Mass Spectrometer: Regularly tune and calibrate your instrument to ensure it is operating at peak performance.[1]

Problem: Poor reproducibility and high variability (%RSD) between replicates.

Possible CauseRecommended Solution
Inconsistent Matrix Effects The concentration of interfering components varies between samples, causing inconsistent levels of ion suppression.
1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS will co-elute and experience the same suppression as the analyte, correcting for variability and improving precision.[3][12]
2. Standardize Sample Preparation: Ensure your sample cleanup protocol (e.g., SPE) is highly consistent across all samples and standards to minimize variation in matrix component removal.
Analyte Degradation Lyso-sphingolipids can be unstable under certain pH or temperature conditions.
1. Control Sample Handling: Keep samples on ice or at 4°C during preparation and store them at -80°C. Avoid repeated freeze-thaw cycles.
2. Check pH: Ensure the pH of your extraction and final reconstitution solvents is appropriate to maintain the stability of your analyte.

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

This experiment helps visualize at which retention times co-eluting matrix components are causing ion suppression.

Materials:

  • Syringe pump

  • T-fitting and requisite tubing

  • Analyte standard solution (e.g., 100 ng/mL this compound in mobile phase)

  • Blank, extracted matrix sample (e.g., plasma processed via your sample prep method)

Procedure:

  • Prepare Analyte Solution: Prepare a solution of your analyte in the mobile phase at a concentration that provides a stable, mid-to-high intensity signal on your mass spectrometer.

  • Set up Infusion: Use a syringe pump to deliver the analyte solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream. Connect the pump via a T-fitting placed between the analytical column and the MS ion source.

  • Equilibrate System: Begin the infusion and allow the system to equilibrate until a stable baseline signal for your analyte's MRM transition is observed.

  • Inject Blank Matrix: Inject a blank matrix sample that has been processed through your entire sample preparation workflow.

  • Analyze Chromatogram: Monitor the analyte's MRM transition. Any significant and consistent drop in the baseline signal indicates a region of ion suppression.[3] Compare the retention time of this suppression zone with the expected retention time of this compound.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This is a general protocol using a mixed-mode SPE cartridge to remove phospholipids and other interferences from a biological matrix like plasma.

Materials:

  • Mixed-mode SPE cartridge (e.g., polymeric with reversed-phase and ion-exchange properties)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in Water)

  • Elution solvent (e.g., 5% Formic Acid in Acetonitrile/Methanol)

  • SPE manifold

Procedure:

  • Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass 1 mL of equilibration solvent through the cartridge to prepare it for the sample. Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample (e.g., protein-precipitated plasma supernatant) onto the SPE cartridge.

  • Washing: Pass 1 mL of wash solvent through the cartridge to remove salts and other highly polar, weakly bound interferences.

  • Elution: Pass 1 mL of elution solvent through the cartridge to collect the analyte of interest. This fraction is then typically evaporated to dryness and reconstituted in a solvent compatible with your LC-MS system.[10]

Data Summary

The choice of sample preparation is critical for minimizing ion suppression. The following table summarizes typical outcomes when comparing different common techniques for bioanalysis.

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodTypical Analyte RecoveryPhospholipid Removal EfficiencyResulting Ion SuppressionKey Disadvantage
Protein Precipitation (PPT) >90%Low (~20-50%)[5]Significant[11]Fails to remove many matrix components, especially phospholipids.[6]
Liquid-Liquid Extraction (LLE) Variable (60-90%)Moderate to HighModerate to Low[11]Analyte recovery can be low, particularly for more polar analytes.[11]
Solid-Phase Extraction (SPE) >85%High (>90%)Minimal[11]Requires more method development time.
Mixed-Mode SPE >85%Very High (>95%)Very Low to None[11]Can be more expensive; requires careful optimization.

Note: Values are representative and can vary based on the specific analyte, matrix, and protocol used.

Visual Guides

Workflow for Ion Suppression Mitigation

This diagram illustrates the key stages in an LC-MS workflow where ion suppression should be evaluated and addressed.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_eval Evaluation cluster_result Outcome Sample Biological Sample (Plasma, Tissue) PPT Protein Precipitation (High Suppression Risk) Sample->PPT Choose Method LLE Liquid-Liquid Extraction Sample->LLE Choose Method SPE Solid-Phase Extraction (Recommended) Sample->SPE Choose Method CleanExtract Clean Extract PPT->CleanExtract LLE->CleanExtract SPE->CleanExtract LC LC Separation (Optimize Resolution) CleanExtract->LC MS MS Detection (Use SIL-IS) LC->MS Data Raw Data MS->Data Evaluation Assess Ion Suppression (Post-Column Infusion or Post-Extraction Spike) Data->Evaluation Result Accurate Quantification Evaluation->Result Suppression Mitigated Problem Inaccurate Data (Re-optimize) Evaluation->Problem Suppression Detected cluster_prep cluster_prep Problem->cluster_prep Iterate

Caption: Workflow for identifying and mitigating ion suppression in LC-MS analysis.

Troubleshooting Logic for Low Analyte Signal

This flowchart provides a logical sequence of steps to diagnose the cause of a weak or inconsistent analyte signal.

cluster_suppression Matrix Effect Issue cluster_system Systemic Issue start Start: Low/Inconsistent Signal Detected check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Signal Also Low? start->check_is is_ok NO: SIL-IS signal is stable. Analyte/IS ratio is poor. check_is->is_ok No is_low YES: Both analyte and SIL-IS signals are low. check_is->is_low Yes cause_suppression Conclusion: Ion suppression is selectively affecting the analyte. (Or analyte degradation occurred) is_ok->cause_suppression action_suppression Action: Improve chromatographic separation or enhance sample cleanup (e.g., switch to SPE). cause_suppression->action_suppression end Problem Resolved action_suppression->end cause_system Conclusion: Problem is likely systemic. (e.g., Poor ionization, instrument contamination, incorrect sample prep) is_low->cause_system action_system Action: Check MS tune, clean ion source, verify mobile phase prep, and review sample extraction protocol. cause_system->action_system action_system->end

Caption: Troubleshooting flowchart for diagnosing low signal in an LC-MS analysis.

References

Technical Support Center: Clinical Lyso-dihydrosphingomyelin Testing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the method validation of clinical Lyso-dihydrosphingomyelin (Lyso-DHSM) testing, primarily using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it clinically relevant? A1: this compound (Lyso-DHSM), also known as sphingosylphosphorylcholine with a saturated sphingoid base, is the deacylated form of dihydrosphingomyelin.[1] It is a phosphosphingolipid found in mammalian cell membranes.[1] While its parent compound, Lyso-sphingomyelin, is a known biomarker for Niemann-Pick disease types A/B and C, the role and clinical utility of Lyso-DHSM are areas of active investigation, often analyzed alongside other sphingolipids to understand disorders of sphingolipid metabolism.[2][3] Dihydrosphingomyelin is found in significant amounts in human lens membranes, suggesting a critical role in ocular function.[1]

Q2: What is the principle of the LC-MS/MS method for Lyso-DHSM quantification? A2: The method involves extracting Lyso-DHSM and an added internal standard from a biological matrix like plasma or serum. The extract is then injected into a liquid chromatography (LC) system, which separates Lyso-DHSM from other sample components. The separated analyte then enters a tandem mass spectrometer (MS/MS), which uses specific mass transitions to detect and quantify Lyso-DHSM with high sensitivity and specificity.[3]

Q3: Why is a stable isotope-labeled internal standard crucial for this analysis? A3: A stable isotope-labeled internal standard (e.g., Lyso-DHSM-d3) is chemically identical to the analyte but has a different mass. It is added at the beginning of the sample preparation process to account for variability and loss during extraction, as well as for matrix effects (ion suppression or enhancement) during mass spectrometry analysis.[4] This ensures higher accuracy and precision in quantification.

Q4: What are the key parameters to evaluate during method validation? A4: A full method validation for a clinical biomarker assay should assess linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), lower limit of quantification (LLOQ), selectivity, specificity, matrix effect, recovery, and analyte stability under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[5]

Experimental Workflow & Analyte Origin

G cluster_workflow Experimental Workflow SampleCollection 1. Sample Collection (Plasma/Serum) SpikeIS 2. Spike Internal Standard SampleCollection->SpikeIS ProteinPrecip 3. Protein Precipitation (e.g., with Methanol) SpikeIS->ProteinPrecip Centrifuge 4. Centrifugation ProteinPrecip->Centrifuge Drydown 5. Supernatant Dry-down Centrifuge->Drydown Reconstitute 6. Reconstitution Drydown->Reconstitute LCMS 7. LC-MS/MS Analysis Reconstitute->LCMS DataProcessing 8. Data Processing & Quantification LCMS->DataProcessing

Caption: General experimental workflow for Lyso-DHSM analysis.

G DHSM Dihydrosphingomyelin LysoDHSM This compound (Analyte) DHSM->LysoDHSM - Acyl Chain Enzyme Sphingomyelin Deacylase Enzyme->DHSM

Caption: Enzymatic conversion of Dihydrosphingomyelin to Lyso-DHSM.

Troubleshooting Guide

Section 1: Sample Preparation & Extraction

Q: I am seeing low recovery of my analyte. What could be the cause? A:

  • Inefficient Protein Precipitation: Ensure the ratio of precipitation solvent (e.g., methanol) to plasma is sufficient, typically at least 3:1 (v/v) or higher. Vortex thoroughly and ensure complete protein crashing.[3]

  • Analyte Adsorption: Sphingolipids can adhere to certain types of plastic or glass surfaces. Use low-retention polypropylene tubes and minimize sample transfers. Borosilicate glass tubes with Teflon-lined caps are recommended for storage.[6]

  • Incomplete Reconstitution: After drying the supernatant, the lipid residue may not fully redissolve. Vortex vigorously and consider different reconstitution solvents. The injection solvent should ideally be similar in composition to the initial mobile phase to ensure good peak shape.[7]

Q: My results are highly variable between replicates. What should I check? A:

  • Inconsistent Pipetting: Ensure accurate and consistent pipetting of the sample, internal standard, and solvents, especially when using small volumes. Calibrate your pipettes regularly.

  • Sample Inhomogeneity: Thaw frozen samples completely and vortex gently before aliquoting to ensure a homogenous sample.

  • Lipid Stability: Lipids are prone to degradation. Keep samples on ice during preparation to minimize enzymatic activity.[4] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[4] Consider adding antioxidants like BHT if oxidation is suspected.[4]

Section 2: LC Separation

Q: I am observing poor peak shape (tailing or fronting). How can I improve it? A:

  • Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Reconstitute the sample in a solvent that is as weak as or weaker than the starting mobile phase.[7]

  • Column Contamination: Contaminants from the sample matrix can accumulate on the column frit or head, leading to peak tailing and increased backpressure. Use an in-line filter or guard column to protect the analytical column.[8]

  • Secondary Interactions: Lyso-sphingolipids have a positively charged headgroup that can interact with residual silanols on silica-based columns, causing peak tailing. Use a mobile phase with a low concentration of an acidic modifier like formic acid (e.g., 0.1%) to suppress this interaction.[9] Consider a high-purity, end-capped C18 or a HILIC column designed for lipid analysis.[10][11]

Q: I am experiencing significant signal carryover in my blank injections. A:

  • Analyte Adsorption in LC System: Sphingolipids can be "sticky" and adsorb to various parts of the LC system, including the injector rotor seal and tubing.[6] A strong needle wash solution (e.g., containing isopropanol) and extended wash cycles can help mitigate this.

  • Column Carryover: Some LC columns are prone to carryover with certain lipids. Optimize the gradient to ensure a thorough wash at high organic content at the end of each run. In some challenging cases, a dedicated column for high-concentration samples (calibrators) and another for low-concentration samples (blanks, QCs) may be necessary.[6]

Section 3: MS Detection

Q: The signal intensity is low or unstable. What are the potential causes? A:

  • Ion Suppression/Enhancement: Co-eluting matrix components (e.g., other phospholipids, salts) can interfere with the ionization of the analyte in the MS source, reducing signal intensity. Improve chromatographic separation to resolve the analyte from interfering species. A more rigorous sample clean-up (e.g., solid-phase extraction) may be required for complex matrices.[9]

  • Incorrect MS Source Settings: Optimize source parameters such as gas flows, temperatures, and voltages for Lyso-DHSM. These settings can vary between instruments.

  • Contaminated MS Source: A dirty ion source can lead to poor sensitivity and signal instability. Regular cleaning of the source components is essential for maintaining performance.[9]

Q: I am detecting interfering peaks at the same mass as my analyte. A:

  • Isobaric Interferences: Other molecules in the sample may have the same nominal mass as Lyso-DHSM. A high-resolution mass spectrometer can help differentiate between the analyte and interference based on accurate mass.

  • In-source Fragmentation: An unrelated compound might fragment within the ion source to produce an ion with the same m/z as the Lyso-DHSM precursor. Adjusting source conditions (e.g., reducing cone voltage) may minimize this.

  • Isomeric Compounds: Isomers of Lyso-DHSM may exist. The primary way to resolve these is through effective chromatographic separation. Tandem mass spectrometry (MS/MS) helps by monitoring a specific fragment ion, increasing specificity.

Key Method Validation Parameters & Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.R² ≥ 0.99; Calibrators should be within ±15% of the nominal concentration (±20% for LLOQ).
Accuracy The closeness of the mean test results to the true value.Mean concentration at each QC level should be within ±15% of the nominal value.
Precision The closeness of agreement between a series of measurements. Assessed as intra-day and inter-day precision.Coefficient of Variation (CV) ≤ 15% for all QC levels (≤ 20% for LLOQ).
LLOQ The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio > 10; Accuracy within ±20%; Precision (CV) ≤ 20%.
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix samples.
Matrix Effect The effect of co-eluting, undetected sample components on the ionization of the analyte.The CV of the matrix factor across different lots of matrix should be ≤ 15%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Mean concentration of stability samples should be within ±15% of the baseline (time zero) samples.

Detailed Experimental Protocol: Lyso-DHSM in Human Plasma

1. Materials and Reagents

  • Human plasma (K2EDTA)

  • This compound analytical standard

  • This compound-d3 (or other suitable isotope) as internal standard (IS)

  • LC-MS grade Methanol, Acetonitrile, Isopropanol, and Water

  • Formic Acid (≥98% purity)

  • Low-retention polypropylene microcentrifuge tubes (1.5 mL)

2. Preparation of Solutions

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Lyso-DHSM and IS in methanol. Store at -20°C or lower.

  • Calibration Standards & QCs: Serially dilute the Lyso-DHSM stock solution with methanol to create working solutions. Spike these into a surrogate matrix (e.g., charcoal-stripped plasma) to prepare a calibration curve (e.g., 1-1000 ng/mL) and quality control (QC) samples (Low, Mid, High).

  • Internal Standard Spiking Solution: Dilute the IS stock solution in methanol to a final concentration (e.g., 100 ng/mL).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (50:50, v/v)

  • Reconstitution Solvent: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard spiking solution (in methanol).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Incubate at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 180 µL of the clear supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of Reconstitution Solvent. Vortex for 20 seconds and transfer to an LC autosampler vial.

4. LC-MS/MS Conditions

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[3]

  • Column Temperature: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • LC Gradient:

    • 0-1.0 min: 35% B

    • 1.0-8.0 min: 35% to 100% B

    • 8.0-10.0 min: Hold at 100% B

    • 10.1-12.0 min: Return to 35% B (re-equilibration)

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Note: Specific mass transitions for Lyso-DHSM and its internal standard must be determined by direct infusion of the pure compounds. Example transitions would be based on the precursor ion [M+H]⁺ and a characteristic product ion (e.g., the phosphocholine headgroup at m/z 184.1).

References

Validation & Comparative

A Comparative Guide to Sphingolipid Biomarkers: Lyso-dihydrosphingomyelin vs. Sphingosylphosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomarker discovery, sphingolipids and their metabolites have emerged as critical indicators of cellular function and disease states. Among these, lyso-sphingolipids, the N-deacylated forms of sphingolipids, have garnered significant attention due to their pronounced accumulation in various pathologies, making them highly sensitive biomarkers. This guide provides a detailed comparison of two such molecules: Lyso-dihydrosphingomyelin (Lyso-DHSM) and Sphingosylphosphorylcholine (SPC), also widely known as lyso-sphingomyelin.

This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their respective utilities as biomarkers, supported by quantitative data, detailed experimental protocols, and visual representations of their metabolic and signaling pathways.

At a Glance: Lyso-DHSM vs. Sphingosylphosphorylcholine (SPC)

While both Lyso-DHSM and SPC are N-deacylated forms of sphingomyelins, their clinical and research relevance differs significantly. SPC is a well-established and extensively studied biomarker, particularly for lysosomal storage disorders such as Niemann-Pick disease. In contrast, Lyso-DHSM, the lyso-form of the saturated dihydrosphingomyelin, is far less characterized as a clinical biomarker, and literature on its specific role in disease is sparse. Therefore, this guide will primarily focus on the robust data available for SPC and its clinically relevant analog, lyso-sphingomyelin-509 (Lyso-SM-509), while contextualizing the potential but currently under-investigated role of Lyso-DHSM.

Quantitative Biomarker Performance

The utility of a biomarker is fundamentally linked to its ability to differentiate between healthy and diseased states. The following tables summarize the quantitative performance of SPC and its analog, Lyso-SM-509, in their most prominent disease associations.

Table 1: Plasma/Blood Concentrations of SPC and Lyso-SM-509 in Health and Disease

BiomarkerConditionMatrixConcentration in Healthy ControlsConcentration in PatientsFold ChangeReference(s)
Sphingosylphosphorylcholine (SPC) HealthyPlasma3.1 ± 1.4 nMN/AN/A[1][2]
HealthyPlasma~50 nMN/AN/A[3][4]
Niemann-Pick Disease Type C (NPC)Plasma3.1 ± 1.4 nM8.2 ± 2.8 nM~2.8-fold[1][2]
Niemann-Pick Disease Type A/B (ASMD)Dried Blood Spots (DBS)-~5-fold increase over controls~5-fold[5][6][7][8][9]
Niemann-Pick Disease Type A/B (ASMD)Dried Blood Spots (DBS)60 nmol/L (mean)897 nmol/L (mean)~15-fold[10]
Metabolic SyndromePlasma-3.8-fold increase over controls3.8-fold[11]
Lyso-sphingomyelin-509 (Lyso-SM-509) Niemann-Pick Disease Type A/B (ASMD)Dried Blood Spots (DBS)1,088 nmol/L (mean)31,440 nmol/L (mean)~29-fold[10]

Table 2: Diagnostic Performance of SPC and Lyso-SM-509

BiomarkerDiseaseParameterValueSignificanceReference(s)
Sphingosylphosphorylcholine (SPC) Niemann-Pick Disease Type C (NPC)Area Under the ROC Curve (AUC)0.999Excellent diagnostic potential[4]
Lyso-sphingomyelin-509 (Lyso-SM-509) Niemann-Pick Disease Type C1 (NPC1)Sensitivity100%Highly sensitive[1]
Niemann-Pick Disease Type C1 (NPC1)Specificity91.0%Highly specific (at 1.4 ng/mL cutoff)[1]

Pathophysiological and Signaling Roles

Sphingosylphosphorylcholine (SPC) is a bioactive lipid that functions as both an intracellular and extracellular signaling molecule.[3] Its accumulation is a hallmark of Niemann-Pick disease types A, B, and C.[1][4][5][6][7][8][12][13][14][15][16][17] In Acid Sphingomyelinase Deficiency (ASMD, Niemann-Pick types A/B), the deficient activity of the acid sphingomyelinase enzyme leads to the accumulation of its substrate, sphingomyelin, and consequently, SPC.[16] The levels of SPC have been shown to correlate with the clinical severity of ASMD.[18][19] In Niemann-Pick type C, a disorder of intracellular cholesterol trafficking, SPC levels are also elevated, making it a valuable diagnostic marker.[1][4]

Beyond lysosomal storage diseases, elevated SPC levels have been noted in the ascites of cancer patients, where it can influence tumor cell proliferation and migration.[3] SPC exerts its effects by binding to G protein-coupled receptors (GPCRs), such as OGR1, which can trigger downstream signaling cascades including the MAPK and PI3K/AKT pathways, as well as inducing the release of intracellular calcium.[3]

This compound (Lyso-DHSM) is the N-deacylated form of dihydrosphingomyelin (DHSM), the saturated analog of sphingomyelin. There is a significant lack of research on Lyso-DHSM as a specific biomarker. However, its parent molecule, DHSM, and other dihydro-sphingolipids are being increasingly recognized for their roles in various cellular processes, including stress responses and autophagy.

Metabolic and Signaling Pathway Diagrams

To visualize the relationships and functions of these molecules, the following diagrams have been generated using the DOT language.

cluster_legend Legend sphingomyelin Sphingomyelin spc Sphingosylphosphorylcholine (SPC) (Lyso-sphingomyelin) sphingomyelin->spc Sphingomyelin Deacylase ceramide Ceramide sphingomyelin->ceramide Acid Sphingomyelinase acid_sphingomyelinase Acid Sphingomyelinase (Deficient in ASMD) sphingomyelin_deacylase Sphingomyelin Deacylase dhsm Dihydrosphingomyelin (DHSM) lyso_dhsm This compound (Lyso-DHSM) dhsm->lyso_dhsm Sphingomyelin Deacylase (putative) dihydroceramide Dihydroceramide dhsm->dihydroceramide Sphingomyelinase key_substrate Substrate key_lyso Lyso-form (Biomarker) key_enzyme Enzyme key_product Product

Caption: Metabolic pathways of sphingomyelin and dihydrosphingomyelin.

spc Sphingosylphosphorylcholine (SPC) gpcr G Protein-Coupled Receptor (e.g., OGR1) spc->gpcr g_protein G Protein gpcr->g_protein pi3k_akt PI3K/AKT Pathway g_protein->pi3k_akt mapk MAPK Pathway g_protein->mapk ca_release Intracellular Ca2+ Release g_protein->ca_release cellular_responses Cellular Responses (Proliferation, Migration) pi3k_akt->cellular_responses mapk->cellular_responses ca_release->cellular_responses

Caption: Signaling pathway of Sphingosylphosphorylcholine (SPC).

Experimental Protocols for Biomarker Quantification

The gold standard for the quantification of Lyso-DHSM and SPC in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for accurate measurement of these lipids.

sample Biological Sample (Plasma, DBS) extraction Lipid Extraction (e.g., Protein Precipitation, Liquid-Liquid Extraction) sample->extraction lc Liquid Chromatography (LC Separation) extraction->lc ms Tandem Mass Spectrometry (MS/MS Detection) lc->ms data Data Analysis (Quantification) ms->data

Caption: Experimental workflow for LC-MS/MS quantification.

Table 3: Detailed LC-MS/MS Methodologies for SPC Quantification

ParameterMethod 1: Plasma SPC[1]Method 2: Plasma/DBS Sphingolipids[20]Method 3: Plasma Sphingolipids[21]
Sample Preparation Plasma (100 µL): - Addition of internal standard (IS).- Protein precipitation with methanol.- Solid-phase extraction.Plasma/DBS: - Extraction with methanol containing IS.Plasma: - Addition of IS.- Butanolic extraction.
Chromatography Column: C18Column: Syncronis C18 (1.7 µm, 50 x 2.1 mm)Column: HILIC
Mobile Phase A: 75% Water, 25% Methanol, 0.1% H3PO4Mobile Phase A: 0.2% Formic acid in waterMobile Phase A: Water with 0.2% formic acid and 200 mM ammonium formate
Mobile Phase B: MethanolMobile Phase B: 0.2% Formic acid in methanol-acetone (70:30)Mobile Phase B: Acetonitrile with 0.2% formic acid
Gradient: Not specifiedGradient: 0-1 min, 50-100% B; 1-1.5 min, 100% B; 1.5-3.5 min, 100-50% BGradient: 0.1-2.5 min, linear increase to 50% B
Flow Rate: Not specifiedFlow Rate: 0.3 mL/minFlow Rate: 800 µL/min
Mass Spectrometry Ionization: ESI PositiveIonization: ESI PositiveIonization: ESI Positive
Scan Type: Multiple Reaction Monitoring (MRM)Scan Type: High-Resolution Mass SpectrometryScan Type: Multiple Reaction Monitoring (MRM)
MRM Transition (SPC): 465.55 > 183.95Not specifiedNot specified

Conclusion

The comparative analysis of this compound and Sphingosylphosphorylcholine as biomarkers reveals a clear distinction in their current clinical and research applicability. SPC, along with its analog Lyso-SM-509, stands as a robust, sensitive, and specific biomarker for Niemann-Pick diseases, with established quantitative measures and well-defined analytical protocols.[1][4][5][6][7][8][10][14][16] Its role in other pathologies such as cancer and metabolic syndrome is an active area of investigation.

Conversely, Lyso-DHSM remains a molecule of nascent interest with a significant lack of data supporting its use as a clinical biomarker. While the study of dihydro-sphingolipids is a growing field, further research is imperative to elucidate the potential of Lyso-DHSM in diagnostics and disease monitoring. For researchers and clinicians, SPC currently represents the more viable and validated biomarker for the aforementioned conditions. The methodologies and data presented in this guide offer a solid foundation for the application of these powerful tools in sphingolipid-related research and drug development.

References

A Researcher's Guide to Assessing the Cross-Reactivity of Lyso-dihydrosphingomyelin Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cross-Reactivity Data

To ensure the specificity of a putative lyso-dihydrosphingomyelin antibody, it is crucial to test its binding against a panel of structurally related lipids. The following table provides a template for summarizing the results of such a cross-reactivity assessment. Researchers should aim to quantify the percentage of cross-reactivity relative to the binding signal obtained for this compound.

Lipid MoietyAntibody Binding (Normalized Signal)Percent Cross-Reactivity (%)
This compound (Lyso-dhSM) 1.00 100
Dihydrosphingomyelin (dhSM)[Insert experimental value][Calculate]
Lyso-sphingomyelin (Lyso-SM)[Insert experimental value][Calculate]
Sphingomyelin (SM)[Insert experimental value][Calculate]
Sphingosine[Insert experimental value][Calculate]
Dihydrosphingosine[Insert experimental value][Calculate]
Sphingosine-1-phosphate (S1P)[Insert experimental value][Calculate]
Phosphatidylcholine (PC)[Insert experimental value][Calculate]
Ceramide[Insert experimental value][Calculate]

Experimental Protocols

The following are detailed methodologies for two common immunoassays used to assess antibody specificity against lipid antigens: Enzyme-Linked Immunosorbent Assay (ELISA) and Dot Blot.

Enzyme-Linked Immunosorbent Assay (ELISA) for Lipid Cross-Reactivity

This protocol is adapted for the immobilization of lipid antigens on a microplate surface to test antibody binding.

Materials:

  • High-binding polystyrene 96-well microplates

  • This compound and other lipids for cross-reactivity testing

  • Chloroform and Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (anti-lyso-dihydrosphingomyelin)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Lipid Coating:

    • Prepare stock solutions of each lipid in an appropriate organic solvent (e.g., chloroform/methanol mixture).

    • Dilute the lipid stocks in ethanol to the desired coating concentration (e.g., 1-10 µg/mL).

    • Add 50 µL of the diluted lipid solution to each well of the microplate.

    • Evaporate the solvent by incubating the plate at 37°C for 1 hour or until completely dry.

  • Blocking:

    • Wash the wells twice with PBS.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).

    • Dilute the primary antibody in blocking buffer to the desired concentration.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the wells three times with PBST.

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the wells five times with PBST.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until a blue color develops.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

Dot Blot Assay for Lipid Cross-Reactivity

The dot blot is a simpler, semi-quantitative method to assess antibody binding to various lipids spotted onto a membrane.

Materials:

  • Nitrocellulose or PVDF membrane

  • This compound and other lipids for testing

  • Chloroform/methanol (2:1, v/v)

  • Tris-Buffered Saline (TBS)

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody (anti-lyso-dihydrosphingomyelin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Procedure:

  • Lipid Application:

    • Dissolve lipids in a chloroform/methanol (2:1) solution.

    • Carefully spot 1-2 µL of each lipid solution onto the nitrocellulose membrane. Allow each spot to dry completely.

  • Blocking:

    • Once the spots are dry, immerse the membrane in blocking buffer.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer.

    • Incubate the membrane in the primary antibody solution for 1 hour at room temperature.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane in the secondary antibody solution for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane in the substrate solution.

    • Capture the signal using an appropriate imaging system.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a this compound antibody.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis cluster_output Output Lipid_Panel Select Lipid Panel ELISA ELISA Lipid_Panel->ELISA Dot_Blot Dot Blot Lipid_Panel->Dot_Blot Antibody_Prep Prepare Antibody Dilutions Antibody_Prep->ELISA Antibody_Prep->Dot_Blot Data_Acquisition Signal Quantification ELISA->Data_Acquisition Dot_Blot->Data_Acquisition Normalization Normalize to Lyso-dhSM Data_Acquisition->Normalization Cross_Reactivity_Calc Calculate % Cross-Reactivity Normalization->Cross_Reactivity_Calc Comparison_Table Generate Comparison Table Cross_Reactivity_Calc->Comparison_Table

Workflow for antibody cross-reactivity assessment.
Simplified Sphingolipid Metabolism Pathway

Dihydrosphingolipids, including dihydrosphingomyelin, are precursors to the more abundant sphingolipids and play significant roles in cellular processes. The accumulation of dihydrosphingomyelin has been noted to have antiviral properties.[1] The deacylated form, this compound, is a bioactive lipid whose specific signaling roles are an area of active investigation.

Sphingolipid_Pathway Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine_Palmitoyl_CoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Synthase Sphingosine Sphingosine Dihydrosphingosine->Sphingosine DES1 Dihydrosphingomyelin Dihydrosphingomyelin (dhSM) Dihydroceramide->Dihydrosphingomyelin SMS Ceramide Ceramide Dihydroceramide->Ceramide DES1 Lyso_dhSM This compound (Lyso-dhSM) Dihydrosphingomyelin->Lyso_dhSM Deacylation Ceramide->Sphingosine Ceramidase Sphingomyelin Sphingomyelin (SM) Ceramide->Sphingomyelin SMS Lyso_SM Lyso-sphingomyelin (Lyso-SM) Sphingomyelin->Lyso_SM Deacylation

Simplified overview of sphingolipid metabolism.

References

Comparative Analysis of Lyso-dihydrosphingomyelin and its Analogue Lyso-sphingomyelin in Lysosomal Storage Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the emerging role of sphingolipid biomarkers in the diagnosis and monitoring of lysosomal storage diseases.

This guide provides a comparative overview of lyso-dihydrosphingomyelin (Lyso-DHSM) and its more extensively studied analogue, lyso-sphingomyelin (Lyso-SPM), in the context of various lysosomal storage diseases (LSDs). While the accumulation of specific lysosphingolipids has been established as a hallmark for several LSDs, quantitative data for Lyso-DHSM remains limited in the scientific literature. This document summarizes the available quantitative data for the closely related Lyso-SPM, particularly in Acid Sphingomyelinase Deficiency (ASMD), also known as Niemann-Pick disease types A/B, and Niemann-Pick disease type C (NPC), providing a valuable reference for researchers in the field.

Quantitative Data Summary

The following table summarizes the reported levels of Lyso-SPM in different LSDs. It is important to note that while Lyso-DHSM is a relevant molecule, specific quantitative data across a range of LSDs is not yet widely available. The data presented here for Lyso-SPM serves as a strong indicator of the potential diagnostic utility of related sphingolipids.

Lysosomal Storage DiseaseAnalyteSample TypePatient Levels (mean ± SD or range)Control Levels (mean ± SD or range)Fold IncreaseReference
Acid Sphingomyelinase Deficiency (ASMD) Lyso-SPMDried Blood Spots (DBS)897 nmol/L (range: 277–3356 nmol/L)60 nmol/L (range: 28–114 nmol/L)~15x[1]
Niemann-Pick Disease Type C (NPC) Lyso-SPM (SPC)Plasma8.2 ± 2.8 nM3.1 ± 1.4 nM~2.6x[2][3]

Experimental Protocols

The primary method for the quantification of lysosphingolipids, including Lyso-SPM and likely Lyso-DHSM, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of these lipid molecules in biological matrices.

Sample Preparation (Plasma)
  • Protein Precipitation: Plasma samples are typically mixed with a solvent, such as methanol, to precipitate proteins. An internal standard (e.g., a stable isotope-labeled version of the analyte) is added at this stage to correct for analytical variability.[4]

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, containing the lipids, is collected.

  • Drying and Reconstitution: The supernatant is dried down under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS/MS system.[4]

LC-MS/MS Analysis
  • Chromatography: The reconstituted sample is injected into a liquid chromatography system. A C18 or a BEH amide column is commonly used to separate the lysosphingolipids from other components in the sample.[4]

  • Mass Spectrometry: The separated analytes are then introduced into a tandem mass spectrometer. The instrument is operated in positive electrospray ionization (ESI) mode, and specific precursor-to-product ion transitions are monitored using selected reaction monitoring (SRM) for quantification.[4] For instance, the transition for sphingosylphosphorylcholine (SPC) has been reported as m/z 465.55 > 183.95.[2]

Signaling Pathways and Experimental Workflows

The accumulation of lysosphingolipids in LSDs is a direct consequence of enzymatic deficiencies in the lysosomal degradation pathways of complex sphingolipids.

Sphingomyelin_Metabolism cluster_normal Normal Sphingomyelin Metabolism cluster_asmd Metabolism in ASMD Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Acid Sphingomyelinase Lyso-SPM_normal Lyso-sphingomyelin Sphingomyelin->Lyso-SPM_normal Sphingomyelin Deacylase Sphingosine Sphingosine Ceramide->Sphingosine Sphingomyelin_asmd Sphingomyelin Accumulated_SPM Accumulation of Sphingomyelin in tissues and organs Sphingomyelin_asmd->Accumulated_SPM Deficiency of Acid Sphingomyelinase Lyso-SPM_asmd Accumulation of Lyso-sphingomyelin Sphingomyelin_asmd->Lyso-SPM_asmd Sphingomyelin Deacylase

Caption: Metabolism of Sphingomyelin in Normal vs. ASMD conditions.

Experimental_Workflow Sample_Collection 1. Plasma or DBS Sample Collection Protein_Precipitation 2. Protein Precipitation with Internal Standard Sample_Collection->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 4. Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution 5. Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis 7. Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for Lyso-SPM quantification.

References

The Role of Lyso-dihydrosphingomyelin and its Analogs in Niemann-Pick Disease: A Comparative Guide to Biomarkers for Disease Severity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Niemann-Pick disease (NPD) is a group of rare, inherited metabolic disorders that result in the harmful accumulation of lipids in various organs. Monitoring disease progression and the efficacy of therapeutic interventions necessitates the use of reliable biomarkers. This guide provides a comparative analysis of Lyso-dihydrosphingomyelin (Lyso-dSM) and its structurally related analogs, Lyso-sphingomyelin (Lyso-SM) and Lyso-SM-509, as biomarkers for disease severity in Niemann-Pick disease types A, B, and C. We present quantitative data, detailed experimental protocols, and a comparison with alternative biomarkers to support research and drug development efforts in this field.

Lyso-SM and Lyso-SM-509 as Primary Biomarkers

Recent research has highlighted the utility of Lyso-SM and a related molecule, Lyso-SM-509, as sensitive and specific biomarkers for different types of Niemann-Pick disease.

  • Niemann-Pick Disease Types A and B (Acid Sphingomyelinase Deficiency - ASMD): In patients with ASMD, the deficiency of the enzyme acid sphingomyelinase leads to the accumulation of sphingomyelin. Its deacylated form, Lyso-sphingomyelin (Lyso-SM), has been shown to be significantly elevated in these patients.[1][2] Studies have demonstrated a positive correlation between plasma Lyso-SM levels and the clinical severity of ASMD.[1][3][4]

  • Niemann-Pick Disease Type C (NPC): NPC is characterized by impaired intracellular cholesterol trafficking. A novel biomarker, initially identified by its mass-to-charge ratio as Lyso-SM-509, has proven to be a highly sensitive and specific diagnostic marker for NPC1.[5] This molecule has since been structurally identified as N-palmitoyl-O-phosphocholineserine (PPCS).[6] Higher levels of Lyso-SM-509 are associated with a more severe, early-onset disease phenotype.[7]

Quantitative Data Summary

The following tables summarize the quantitative data on the levels of Lyso-SM and Lyso-SM-509 in Niemann-Pick patients compared to healthy controls, and their correlation with disease severity.

Table 1: Lyso-sphingomyelin (Lyso-SM) Levels in Niemann-Pick Disease Types A/B (ASMD)

Patient GroupSample TypeMean/Median Concentration (ng/mL)Range (ng/mL)p-value vs. ControlsReference
NPD-B Patients (n=27)Dried Blood Spots2464 (mean)910–3836< 0.0001[8]
Normal Controls (n=20)Dried Blood Spots525 (mean)425–574[8]
Infantile ASMD (Type A)Plasma386 (median)314–605< 0.001[3][4]
Chronic ASMD (Type A/B & B)Plasma133 (median)90–209[3][4]
Healthy ControlsPlasmaReference Range: 0.04-3.8[3][4]

Table 2: Correlation of Plasma Lyso-SM Levels with Clinical Severity in Chronic ASMD

Disease SeverityMedian Concentration (ng/mL)Interquartile Range (ng/mL)p-valueReference
Mild8842–1020.01 (p for trend <0.001)[1]
Moderate156128–209[1]
Severe398282–476[1]

Table 3: Lyso-SM-509 (PPCS) Levels in Niemann-Pick Disease Type C (NPC1)

Patient GroupSample TypeMedian Concentration (ng/mL)Interquartile Range (ng/mL)Diagnostic Cut-off (ng/mL)Reference
NPC1 Patients (n=135)Plasma6.7-1.4 (Sensitivity: 100%, Specificity: 91%)[5][9]
NP-A/B Patients (n=21)Plasma29.414.8-40.0[5][7]
Healthy Controls (n=46)Plasma<1.4-[5]
NPC1 Carriers (n=66)Plasma<2.5 (in most cases)-[5][7]

Table 4: Correlation of Lyso-SM-509 with Age in NPC1 Patients

Correlation ParameterValuep-valueInterpretationReference
Spearman's ρ with Age-0.519< 0.001Higher levels in younger patients, reflecting greater severity of early-onset disease.[5][7]

Alternative Biomarkers for Niemann-Pick Disease Type C

While Lyso-SM-509 is a robust biomarker for NPC, other molecules have also been investigated and are used in diagnosis and disease monitoring.

Table 5: Comparison of Alternative Biomarkers for Niemann-Pick Disease Type C

BiomarkerKey FindingsCorrelation with SeverityReference
Cholestane-3β,5α,6β-triol (C-triol) Significantly elevated in NPC plasma. Also elevated in ASMD and cerebrotendinous xanthomatosis, indicating a lack of complete specificity.[10][11]Correlates with age of onset and disease severity.[11] Strongly correlates with Lyso-SM-509 levels.[5][12][5][10][11][12][13][14]
Galectin-3 (LGALS3) Serum levels are increased in NPC1 patients.Shows a significant positive correlation with neurological disease severity.[15][16][17][18][19]
Cathepsin D (CTSD) Serum levels are elevated in NPC1 patients.Demonstrates a significant positive correlation with neurological disease severity.[18]

Experimental Protocols

Quantification of Lyso-sphingomyelin (Lyso-SM) and Lyso-SM-509 in Plasma by LC-MS/MS

This protocol is a synthesized methodology based on principles described in the cited literature.[2][20][21][22][23]

1. Sample Preparation:

  • To 50 µL of plasma, add an internal standard solution containing isotope-labeled Lyso-SM and Lyso-SM-509 analogs.
  • Precipitate proteins by adding 250 µL of methanol.
  • Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Use a C18 reversed-phase column for separation.
  • Employ a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid.
  • Mass Spectrometry (MS/MS):
  • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
  • Use Selected Reaction Monitoring (SRM) to detect and quantify the specific precursor-to-product ion transitions for Lyso-SM, Lyso-SM-509, and their respective internal standards.

3. Data Analysis:

  • Construct a calibration curve using known concentrations of Lyso-SM and Lyso-SM-509 standards.
  • Calculate the concentration of the analytes in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

Visualizations

Biochemical Pathway of Sphingomyelin and Lyso-sphingomyelin

Sphingomyelin_Metabolism cluster_asm Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Lyso_SM Lyso-sphingomyelin (Lyso-SM) Sphingomyelin->Lyso_SM Deacylation Sphingosylphosphorylcholine Sphingosyl- phosphorylcholine Lyso_SM->Sphingosylphosphorylcholine Hydrolysis ASM Acid Sphingomyelinase (ASM) ASM->Sphingomyelin Deacylase Deacylase Deacylase->Sphingomyelin Block Deficient in NPD A/B

Caption: Simplified pathway of sphingomyelin metabolism and the role of ASM.

Experimental Workflow for Biomarker Quantification

Biomarker_Workflow Start Plasma Sample Collection Step1 Addition of Internal Standard Start->Step1 Step2 Protein Precipitation (Methanol) Step1->Step2 Step3 Centrifugation Step2->Step3 Step4 Supernatant Evaporation Step3->Step4 Step5 Reconstitution Step4->Step5 LC_MS LC-MS/MS Analysis Step5->LC_MS Data Data Analysis & Quantification LC_MS->Data

Caption: General workflow for sample preparation and analysis of Lyso-SM and Lyso-SM-509.

Logical Relationship of Biomarkers in Niemann-Pick Disease

Biomarker_Relationship cluster_NPDAB Niemann-Pick A/B (ASMD) cluster_NPC Niemann-Pick C NPD_AB ASM Deficiency Sphingomyelin_Acc Sphingomyelin Accumulation NPD_AB->Sphingomyelin_Acc Lyso_SM_Elev Elevated Lyso-SM Sphingomyelin_Acc->Lyso_SM_Elev Disease_Severity Disease Severity Lyso_SM_Elev->Disease_Severity Correlates with NPC1_2_Defect NPC1/NPC2 Defect Cholesterol_Traf_Defect Cholesterol Trafficking Defect NPC1_2_Defect->Cholesterol_Traf_Defect Lyso_SM_509_Elev Elevated Lyso-SM-509 Cholesterol_Traf_Defect->Lyso_SM_509_Elev Oxysterol_Elev Elevated Oxysterols (e.g., C-triol) Cholesterol_Traf_Defect->Oxysterol_Elev Lyso_SM_509_Elev->Disease_Severity Correlates with Oxysterol_Elev->Disease_Severity Correlates with

Caption: Relationship between genetic defects, lipid accumulation, and key biomarkers.

References

A Comparative Guide to Inter-Laboratory Lyso-dihydrosphingomyelin Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of current methodologies for the quantification of Lyso-dihydrosphingomyelin, a critical biomarker in various physiological and pathological processes. While a formal cross-laboratory comparison study has yet to be published, this document synthesizes available data from independent research to offer insights into the performance of prevalent analytical techniques. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which has emerged as the gold standard for its sensitivity and specificity.

Data Presentation: Performance of this compound Quantification Methods

The following table summarizes the performance characteristics of various LC-MS/MS-based methods for the analysis of sphingolipids, including this compound and related compounds. These data are extracted from method validation studies and provide a basis for comparing the capabilities of different analytical approaches.

Method Analyte(s) Matrix **Linearity (R²) **Lower Limit of Quantification (LLOQ) Accuracy (%) Precision (CV %) Reference
HILIC-MS/MSLysoglycerophospholipidsHuman Plasma0.99823–0.999950.03–14.06 ng/mL73–117≤ 28[1]
HPLC with Enzymatic HydrolysisSphingomyelin and DihydrosphingomyelinBiological Samples0.9991 (SM), 0.9973 (DHSM)10 pmolNot ReportedNot Reported[2]
LC-MS/MSSphingolipidsHuman Skin FibroblastsLinear in tested rangeNot ReportedNot ReportedNot Reported[3]
LC-MS/MSLysosphingolipidsPlasmaNot ReportedNot ReportedNot ReportedNot Reported[4]

Note: Direct comparison is challenging due to variations in instrumentation, internal standards, and matrix effects across different studies. The presented data should be considered as a guide to the expected performance of these methods.

Experimental Protocols

The most prevalent method for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized protocol synthesized from multiple sources, highlighting the key steps.

Generalized LC-MS/MS Protocol for this compound Quantification

1. Sample Preparation and Lipid Extraction:

  • Internal Standard Spiking: An appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) is added to the plasma or tissue homogenate sample.

  • Protein Precipitation: Proteins are precipitated by adding a solvent like methanol.

  • Lipid Extraction: A liquid-liquid extraction is performed, often using a solvent system such as methanol, methyl tert-butyl ether (MTBE), and water.[5] The organic phase containing the lipids is collected.

  • Drying and Reconstitution: The extracted lipids are dried under a stream of nitrogen and then reconstituted in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography (LC) Separation:

  • Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is typically used for separation.[4][5]

  • Mobile Phase: A gradient elution is commonly employed, using a combination of aqueous and organic solvents (e.g., water with formic acid and ammonium formate, and acetonitrile or methanol with formic acid).[3]

  • Flow Rate and Temperature: The flow rate and column temperature are optimized to achieve good separation of the analytes.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used to ionize the analytes.

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the analyte and a specific product ion, which provides high specificity and sensitivity.

  • Data Analysis: The analyte concentration is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated from standards of known concentrations.

Mandatory Visualization

Sphingolipid Metabolism Pathway

The following diagram illustrates the key pathways for the biosynthesis and degradation of sphingolipids, including the position of this compound.

Sphingolipid_Metabolism cluster_synthesis De Novo Synthesis cluster_degradation Degradation Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine + Palmitoyl-CoA->3-Ketodihydrosphingosine SPT Dihydrosphingosine (Sphinganine) Dihydrosphingosine (Sphinganine) 3-Ketodihydrosphingosine->Dihydrosphingosine (Sphinganine) KDS Reductase Dihydroceramide Dihydroceramide Dihydrosphingosine (Sphinganine)->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin->Ceramide SMase Dihydrosphingomyelin Dihydrosphingomyelin This compound This compound Dihydrosphingomyelin->this compound ASM/N-SMase (?) Sphingosine-1-phosphate Sphingosine-1-phosphate Sphingosine->Sphingosine-1-phosphate SphK

Caption: De novo synthesis and degradation pathways of sphingolipids.

Experimental Workflow for this compound Measurement

The diagram below outlines the typical workflow for the quantification of this compound from biological samples using LC-MS/MS.

Experimental_Workflow start Biological Sample (e.g., Plasma) extraction Lipid Extraction (Protein Precipitation, LLE) start->extraction 1. Sample Prep separation LC Separation (HILIC or C18) extraction->separation 2. Chromatography detection MS/MS Detection (ESI+, SRM/MRM) separation->detection 3. Mass Spectrometry analysis Data Analysis (Quantification vs. IS) detection->analysis 4. Data Processing end Concentration Result analysis->end

Caption: LC-MS/MS workflow for this compound analysis.

References

A Head-to-Head Comparison: Lyso-dihydrosphingomyelin Analogs Versus Genetic Testing for Lysosomal Storage Disorders

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of rare disease diagnostics, particularly for lysosomal storage disorders such as Acid Sphingomyelinase Deficiency (ASMD) and Niemann-Pick Disease Type C (NPC), the quest for rapid, reliable, and minimally invasive diagnostic methods is paramount. This guide provides a comprehensive comparison of the diagnostic accuracy of emerging biochemical markers, specifically lysosphingomyelin (lyso-SM) and N-palmitoyl-O-phosphocholineserine (PPCS/lyso-SM-509), against the gold standard of genetic testing.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the performance of these diagnostic modalities, supported by experimental data and protocols.

Overview of Diagnostic Approaches

Lysosphingolipids as Biomarkers:

Lysosomal storage disorders are characterized by the accumulation of specific substrates due to enzymatic deficiencies. This accumulation leads to the downstream elevation of related metabolites, which can serve as biomarkers. For ASMD, the deficient enzyme is acid sphingomyelinase, leading to the accumulation of sphingomyelin and its deacylated form, lysosphingomyelin (lyso-SM)[1]. Similarly, in NPC, defects in cholesterol trafficking proteins (NPC1 or NPC2) result in the accumulation of various lipids, including the recently identified biomarker N-palmitoyl-O-phosphocholineserine (PPCS), initially termed lyso-SM-509[2][3]. These biomarkers can be detected and quantified in blood samples, offering a promising, less invasive initial diagnostic step.

Genetic Testing as the Definitive Standard:

Genetic testing provides a definitive diagnosis by identifying the pathogenic variants in the genes responsible for these disorders. For ASMD, this involves sequencing the SMPD1 gene[4][5][6], while for NPC, the NPC1 and NPC2 genes are analyzed[7][8]. Genetic confirmation is crucial for accurate diagnosis, predicting disease severity in some cases, and for genetic counseling and family planning[6].

Quantitative Comparison of Diagnostic Accuracy

The following tables summarize the available data on the diagnostic accuracy of lyso-SM for ASMD and PPCS (lyso-SM-509) for NPC. While direct head-to-head comparisons with genetic testing in the same large cohorts are limited in published literature, the data strongly supports the use of these biomarkers as highly effective screening tools to identify individuals who should undergo confirmatory genetic testing.

Table 1: Diagnostic Accuracy of Lysosphingomyelin (Lyso-SM) for Acid Sphingomyelinase Deficiency (ASMD)

ParameterFindingSource
Sensitivity High (Specific percentage not consistently reported, but studies show significant elevation in all diagnosed patients)[9][10]
Specificity High (Clear differentiation from healthy controls and other lysosomal storage disorders)[11]
Key Observation Lyso-SM levels are significantly higher in ASMD patients compared to controls and newborns (P < 0.0001).[9][10][9][10]
Note Genetic testing of the SMPD1 gene is required to confirm the diagnosis, especially in cases with ambiguous enzyme activity assays.[5][6]

Table 2: Diagnostic Accuracy of N-palmitoyl-O-phosphocholineserine (PPCS / lyso-SM-509) for Niemann-Pick Disease Type C (NPC)

ParameterFindingSource
Sensitivity 100%[2][3]
Specificity 96.6% (vs. controls and NPC1 carriers)[2]
False Positive Rate 1.2% (considering only LSM-509)[12]
Key Observation PPCS (lyso-SM-509) is a highly sensitive and specific biomarker for NPC1, allowing for clear differentiation from healthy controls.[13][13]
Note Genetic sequencing of NPC1 and NPC2 is the confirmatory test.[7][8]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for evaluating and reproducing these diagnostic tests.

Measurement of Lysosphingolipids (Lyso-SM and PPCS)

Principle: The quantification of lyso-SM and PPCS in plasma or dried blood spots (DBS) is typically performed using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This method offers high sensitivity and specificity for detecting and quantifying small molecules in complex biological samples.

Sample Preparation (from Dried Blood Spots):

  • A small punch (e.g., 3 mm) is taken from the dried blood spot card.

  • The biomarker is extracted from the DBS punch using an appropriate organic solvent mixture, which also contains an internal standard (a stable isotope-labeled version of the analyte) for accurate quantification.

  • The extract is then centrifuged to pellet any solid debris, and the supernatant is collected for analysis.

UPLC-MS/MS Analysis:

  • Chromatographic Separation: The extracted sample is injected into a UPLC system. A C18 reverse-phase column is commonly used to separate the analyte of interest from other components in the sample matrix based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile/isopropanol with formic acid) is employed.[9][10]

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. The instrument is operated in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for the analyte and the internal standard are monitored. For lyso-SM, a common transition is m/z 465.4 → 184, and for PPCS (lyso-SM-509), it is m/z 509.3 → 184.[9][10]

  • Quantification: The concentration of the biomarker in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated using known concentrations of the biomarker.

Genetic Testing (SMPD1, NPC1, and NPC2 Gene Sequencing)

Principle: Genetic testing identifies pathogenic variants in the causative genes. Next-generation sequencing (NGS) is increasingly used for its ability to sequence multiple genes or the entire exome/genome simultaneously, while Sanger sequencing is often used to confirm findings or for targeted analysis of specific gene regions.

DNA Extraction:

  • Genomic DNA is extracted from a patient's blood sample, saliva, or cultured cells using commercially available kits.

Next-Generation Sequencing (NGS) Protocol:

  • Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.

  • Target Enrichment (for panel sequencing): If a targeted gene panel is used, specific probes are used to capture the DNA fragments corresponding to the genes of interest (e.g., SMPD1, NPC1, NPC2).

  • Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina). The sequencer generates millions of short DNA sequence reads.

  • Bioinformatic Analysis: The sequence reads are aligned to a human reference genome. Variants (single nucleotide variants, insertions, deletions) are identified and annotated. These variants are then filtered based on their frequency in the population, predicted effect on the protein, and clinical significance to identify the disease-causing mutation(s).[8][14]

Sanger Sequencing Protocol:

  • PCR Amplification: The specific exons and flanking intronic regions of the target gene are amplified using polymerase chain reaction (PCR).[4]

  • Sequencing Reaction: The PCR products are used as templates for a sequencing reaction that uses fluorescently labeled dideoxynucleotides.

  • Capillary Electrophoresis: The resulting DNA fragments are separated by size using capillary electrophoresis.

  • Sequence Analysis: A laser detects the fluorescent labels on the fragments, and software translates this information into the DNA sequence, which is then compared to the reference sequence to identify any variants.[4]

Visualizing the Diagnostic Landscape

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Sphingomyelin_Metabolism_in_ASMD cluster_lysosome Lysosome cluster_pathway ASMD Pathophysiology Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Acid Sphingomyelinase (ASM) Phosphocholine Phosphocholine Sphingomyelin->Phosphocholine Acid Sphingomyelinase (ASM) Lyso_SM Lysosphingomyelin (Lyso-SM) Sphingomyelin->Lyso_SM Sphingomyelin Deacylase ASM_Deficiency Deficiency in Acid Sphingomyelinase (SMPD1 gene mutation) Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase Accumulation Accumulation of Sphingomyelin and Lysosphingomyelin ASM_Deficiency->Accumulation Diagnostic_Workflow cluster_ASMD ASMD Diagnostic Workflow cluster_NPC NPC Diagnostic Workflow Clinical_Suspicion_ASMD Clinical Suspicion of ASMD Lyso_SM_Test Measure Plasma/DBS Lysosphingomyelin (Lyso-SM) Clinical_Suspicion_ASMD->Lyso_SM_Test Elevated_Lyso_SM Elevated Lyso-SM Lyso_SM_Test->Elevated_Lyso_SM Positive Normal_Lyso_SM Normal Lyso-SM Lyso_SM_Test->Normal_Lyso_SM Negative Genetic_Test_ASMD SMPD1 Gene Sequencing Elevated_Lyso_SM->Genetic_Test_ASMD ASMD_Unlikely ASMD Unlikely Normal_Lyso_SM->ASMD_Unlikely ASMD_Confirmed ASMD Diagnosis Confirmed Genetic_Test_ASMD->ASMD_Confirmed Clinical_Suspicion_NPC Clinical Suspicion of NPC PPCS_Test Measure Plasma/DBS PPCS (lyso-SM-509) Clinical_Suspicion_NPC->PPCS_Test Elevated_PPCS Elevated PPCS PPCS_Test->Elevated_PPCS Positive Normal_PPCS Normal PPCS PPCS_Test->Normal_PPCS Negative Genetic_Test_NPC NPC1/NPC2 Gene Sequencing Elevated_PPCS->Genetic_Test_NPC NPC_Unlikely NPC Unlikely Normal_PPCS->NPC_Unlikely NPC_Confirmed NPC Diagnosis Confirmed Genetic_Test_NPC->NPC_Confirmed

References

A Comparative Guide to Longitudinal Monitoring of Lysosomal Storage Diseases: Lyso-dihydrosphingomyelin vs. Alternative Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lyso-dihydrosphingomyelin (lysosphingomyelin, Lyso-SPM) and other key biomarkers used in the longitudinal monitoring of patients with specific lysosomal storage diseases (LSDs). We present supporting experimental data from longitudinal studies, detailed experimental protocols, and visualizations to aid in the understanding and application of these biomarkers in clinical research and therapeutic development.

Data Presentation: Biomarker Performance in Longitudinal Studies

The following tables summarize quantitative data from longitudinal studies, showcasing the utility of Lyso-SPM in Acid Sphingomyelinase Deficiency (ASMD) and comparing it with established biomarkers in Gaucher Disease (GD), another prevalent LSD.

Table 1: Longitudinal Monitoring of Lyso-sphingomyelin in Acid Sphingomyelinase Deficiency (ASMD) Patients Treated with Olipudase Alfa

Time PointMean Lyso-SPM Level (ng/mL)Mean Percentage Change from BaselineKey Clinical Correlations
Baseline 386 (infantile ASMD)[1], ~400 (adults)0%Positively associated with clinical severity[1].
3 Months Not specified>60% decreaseRapid initial response.
6 Months ~58.4 (adults, sustained through 6.5 years)Not specifiedLevels begin to plateau.
12 Months Not specifiedFurther incremental reductionsContinued response to therapy.
6.5 Years 58.4 (adults)-80.5%Sustained long-term reduction[2]. Missed infusions lead to transient increases.

Table 2: Longitudinal Monitoring of Alternative Biomarkers in Gaucher Disease (GD) Patients Undergoing Enzyme Replacement Therapy (ERT)

BiomarkerTime PointMean Level/ActivityMean Percentage Change from BaselineKey Clinical Correlations
Chitotriosidase BaselineHighly elevated (often >15,000 nmol/mL/h in severe disease)0%Correlates with disease severity and body burden of Gaucher cells[3].
8 MonthsNot specified~50% decreaseRapid initial response to ERT[2][4][5].
12 MonthsNot specified~32% decrease (range 0-82%)Reflects therapeutic efficacy[6].
10 YearsApproaches reference valuesSignificant long-term reductionLong-term disease control[2][4][5].
Glucosylsphingosine (Lyso-Gb1) BaselineSignificantly elevated (median ~200 ng/mL)0%Highly sensitive and specific for Gaucher disease[7][8].
Post-ERT initiation<50 ng/mLSignificant reductionRapid response to therapy[7].
Long-term ERTLower, but with inter-individual variabilitySustained reductionConsidered a reliable marker for long-term monitoring[7][9][10][11][12].

Experimental Protocols

Quantification of Lyso-sphingomyelin in Human Plasma by LC-MS/MS

This protocol outlines a typical method for the sensitive and specific quantification of Lyso-SPM in plasma samples.

1. Sample Preparation:

  • To 50 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of Lyso-SPM).
  • Precipitate proteins by adding 250 µL of methanol.
  • Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Chromatographic Separation:
  • Use a C18 reversed-phase column for separation.
  • Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol).
  • The gradient is optimized to ensure the separation of Lyso-SPM from other plasma components.
  • Mass Spectrometry Detection:
  • Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
  • Monitor the specific precursor-to-product ion transitions for Lyso-SPM and the internal standard using Multiple Reaction Monitoring (MRM).

3. Data Analysis:

  • Construct a calibration curve using known concentrations of Lyso-SPM.
  • Quantify the amount of Lyso-SPM in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental Workflow for Longitudinal Biomarker Monitoring

experimental_workflow cluster_patient Patient Cohort cluster_sampling Longitudinal Sampling cluster_processing Sample Processing & Analysis cluster_data Data Interpretation Patient Patient with Suspected or Diagnosed LSD Baseline Baseline Sample Collection (T0) Patient->Baseline FollowUp Follow-up Sample Collection (T1, T2, ... Tn) Baseline->FollowUp Processing Plasma/Serum Isolation Baseline->Processing FollowUp->Processing LCMS LC-MS/MS Quantification of Biomarker Processing->LCMS Analysis Data Analysis & Comparison to Baseline LCMS->Analysis Monitoring Patient Monitoring & Treatment Adjustment Analysis->Monitoring

Caption: Experimental workflow for longitudinal biomarker monitoring in patients.

Simplified Sphingomyelin Metabolic Pathway

sphingomyelin_pathway cluster_asm Acid Sphingomyelinase (ASM) Deficiency Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide ASM LysoSPM This compound (Lyso-SPM) Sphingomyelin->LysoSPM Sphingomyelin Deacylase Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase LysoSPM->Sphingosine ? Accumulation Accumulation in ASMD LysoSPM->Accumulation

Caption: Simplified metabolic pathway of sphingomyelin and Lyso-SPM accumulation.

References

Safety Operating Guide

A Guide to the Safe Disposal of Lyso-dihydrosphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of lyso-dihydrosphingomyelin, a saturated lysosphingolipid. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.

Chemical and Physical Properties

Understanding the properties of this compound is the first step in its safe handling and disposal. Below is a summary of its key characteristics.

PropertyValueReference
Molecular Formula C₂₃H₅₁N₂O₅P[1][2]
Molecular Weight 466.6 g/mol [1][2]
Appearance Solid[1][3]
Solubility Soluble in Chloroform:Methanol (2:1)[1][3]
Storage Temperature -20°C[3]
Stability ≥ 4 years (under proper storage conditions)[1]

Disposal Protocol

The disposal of this compound, like other laboratory chemicals, must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following step-by-step procedure is a general guideline for its safe disposal.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.

2. Waste Segregation and Collection:

  • Solid Waste: If the compound is in its solid, powdered form, it should be treated as chemical waste.

    • Do not dispose of solid this compound in the general trash.

    • Collect the solid waste in a clearly labeled, sealed container designated for solid chemical waste. The container should be compatible with the chemical.

  • Solutions: If the compound is dissolved in an organic solvent (e.g., chloroform:methanol), it must be disposed of as hazardous chemical waste.[1][3]

    • Collect the solution in a designated, sealed, and properly labeled hazardous waste container for flammable organic solvents.

    • Never pour solutions of this compound down the drain.[4]

3. Decontamination of Labware:

  • Glassware and other equipment that have come into contact with this compound should be decontaminated.

  • Rinse the contaminated labware with a suitable organic solvent (such as the one used for solubilization) and collect the rinse as hazardous waste.

  • After the initial solvent rinse, wash the labware with an appropriate laboratory detergent and water.

4. Waste Storage:

  • Store the sealed chemical waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal service.[5]

5. Professional Disposal:

  • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[5][6] These services are equipped to handle and dispose of chemical waste in an environmentally responsible and compliant manner.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection cluster_decon Decontamination cluster_storage_disposal Storage & Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Identify Identify Waste Form (Solid or Solution) PPE->Identify SolidWaste Solid this compound Identify->SolidWaste Solid LiquidWaste This compound Solution Identify->LiquidWaste Solution Decontaminate Decontaminate Glassware and Work Surfaces Identify->Decontaminate CollectSolid Collect in Labeled Solid Chemical Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Hazardous Liquid Waste Container LiquidWaste->CollectLiquid Store Store Waste in Designated Secure Area CollectSolid->Store CollectLiquid->Store Decontaminate->CollectLiquid Collect Rinse Aid Dispose Arrange for Professional Disposal via EHS Store->Dispose G cluster_synthesis De Novo Synthesis & Salvage Pathway cluster_breakdown Catabolism Ceramide Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase ComplexSphingolipids Complex Sphingolipids Ceramide->ComplexSphingolipids Synthesis Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin->Ceramide Sphingomyelinase ComplexSphingolipids->Ceramide Catabolism Sphingosine->Ceramide Salvage Pathway (Reacylation) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase BreakdownProducts Hexadecenal + Phosphoethanolamine S1P->BreakdownProducts S1P Lyase

References

Essential Safety and Logistical Information for Handling Lyso-dihydrosphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of specialized biochemicals is paramount. This guide provides essential, immediate safety and logistical information for Lyso-dihydrosphingomyelin, including operational and disposal plans to ensure laboratory safety and experimental integrity.

Personal Protective Equipment (PPE)

Given that this compound is a bioactive lipid and should be considered potentially hazardous, a comprehensive approach to personal protection is crucial to minimize exposure. The following personal protective equipment is recommended when handling this compound.

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect against accidental splashes of solutions containing the compound.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing or aerosol generation.
Hand Protection Disposable GlovesNitrile gloves are the minimum requirement. Gloves should be changed immediately if contaminated.
Body Protection Laboratory CoatA standard laboratory coat must be worn to protect skin and clothing from potential contamination.
Closed-toe ShoesEssential to prevent injury from spills or dropped items.
Respiratory Protection Fume HoodAll handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation.

Operational Plan: Step-by-Step Handling Procedure

Proper handling from receipt to use is critical for both safety and maintaining the integrity of this compound.

1. Receiving and Inspection:

  • Upon receipt, inspect the packaging for any signs of damage.

  • Verify that the product name and specifications on the container match the order.

  • Log the compound into the laboratory's chemical inventory system.

2. Storage:

  • This compound is typically a solid. Saturated lipids like this are generally stable as powders.[1][2]

  • Store the container in a freezer at -20°C in a tightly sealed glass container with a Teflon-lined cap.[1][2]

  • Before opening, allow the container to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis.[1][2]

3. Preparation of Stock Solutions:

  • All manipulations of the powdered form should be conducted in a chemical fume hood to prevent inhalation of airborne particles.

  • Use glass or stainless steel tools for transferring the solid. Avoid using plastic spatulas.

  • This compound is soluble in a mixture of chloroform and methanol.[1]

  • Prepare a concentrated stock solution in an appropriate organic solvent in a glass container with a Teflon-lined cap.

  • For biological experiments, further dilutions into aqueous buffers or isotonic saline should be made immediately prior to use. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.

4. Experimental Use:

  • When working with solutions, always wear appropriate PPE.

  • Perform all procedures carefully to minimize the creation of splashes or aerosols.

  • Do not pipette by mouth; use mechanical pipetting devices.

Disposal Plan

As a precautionary measure in the absence of a specific Safety Data Sheet (SDS) detailing its hazards, this compound and all associated waste should be treated as hazardous chemical waste.

1. Solid Waste:

  • Any unused solid this compound should be collected in a designated, labeled hazardous waste container.

  • Contaminated consumables such as weighing paper, pipette tips, and microfuge tubes should be disposed of in a solid chemical waste container.

2. Liquid Waste:

  • Unused stock solutions and experimental liquid waste containing this compound should be collected in a designated, labeled hazardous liquid waste container.

  • Do not pour solutions containing this compound down the drain.

3. Contaminated PPE:

  • Used gloves, disposable lab coats, and other contaminated PPE should be disposed of in a designated solid waste stream for chemically contaminated items, following your institution's guidelines.

4. Decontamination:

  • Work surfaces should be decontaminated after use with an appropriate solvent or cleaning agent.

Safe Handling Workflow

cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal A Receive and Inspect Shipment B Store at -20°C in a Glass Container A->B C Equilibrate to Room Temp Before Opening B->C D Weigh Solid in Fume Hood C->D E Prepare Stock Solution in Organic Solvent D->E H Collect Solid Waste in Labeled Container D->H F Dilute to Working Concentration E->F I Collect Liquid Waste in Labeled Container E->I G Perform Experiment with Full PPE F->G G->I J Dispose of Contaminated PPE G->J K Decontaminate Work Surfaces G->K

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.